2-(Cyclopropylethynyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-cyclopropylethynyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-12(14)11-4-2-1-3-10(11)8-7-9-5-6-9/h1-4,9H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAPNHYQJXDWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313028-09-9 | |
| Record name | 2-(2-cyclopropylethynyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Cyclopropylethynyl)benzoic acid: A Core Moiety in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Substituted Benzoic Acids in Medicinal Chemistry
Benzoic acid and its derivatives are foundational scaffolds in the landscape of modern organic chemistry and play a pivotal role in the discovery and development of new therapeutic agents.[1][2] Their inherent structural versatility allows for extensive modification, leading to a diverse array of compounds with a wide spectrum of biological activities.[1][2] The introduction of unique substituents onto the benzoic acid core can significantly influence the pharmacological properties of the resulting molecules, including their potency, selectivity, and metabolic stability.[3] This guide focuses on a particularly intriguing derivative, 2-(Cyclopropylethynyl)benzoic acid, a molecule that combines the established pharmacophore of benzoic acid with the unique chemical characteristics of a cyclopropylethynyl group. While specific data for the 2-isomer is limited, this guide will provide a comprehensive overview based on the known properties of the benzoic acid core, related isomers, and general principles of medicinal chemistry.
Physicochemical Properties of the Benzoic Acid Core
Benzoic acid is a colorless, crystalline organic compound with the chemical formula C₆H₅COOH.[4][5] It is the simplest aromatic carboxylic acid and serves as a precursor to a wide range of important chemicals.[5]
Table 1: General Physicochemical Properties of Benzoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆O₂ | [4] |
| Molecular Weight | 122.12 g/mol | [4] |
| Melting Point | 122.4 °C (395 K) | [4] |
| Boiling Point | 249 °C (523 K) | [4] |
| Solubility in Water | 3.44 g/L at 25°C, 56.31 g/L at 100°C | [4] |
| pKa | 4.2 | [4] |
The solubility of benzoic acid in water is relatively low at room temperature but increases significantly with temperature.[4] It is readily soluble in organic solvents such as benzene, acetone, and alcohols.[4]
The Influence of the 2-(Cyclopropylethynyl) Substituent
The introduction of a cyclopropylethynyl group at the 2-position of the benzoic acid ring is expected to significantly modulate its chemical properties. The cyclopropyl group is a small, rigid ring that can enhance potency and improve metabolic stability in drug candidates.[3] The ethynyl linker provides a linear and rigid extension, which can influence binding to biological targets.
Table 2: Predicted and Isomer Data for Cyclopropylethynyl Benzoic Acid Derivatives
| Property | 4-(Cyclopropylethynyl)benzoic acid | This compound (Predicted) | Source(s) |
| Molecular Formula | C₁₂H₁₀O₂ | C₁₂H₁₀O₂ | [6] |
| Molecular Weight | 186.21 g/mol | 186.21 g/mol | [6] |
| TPSA | 37.3 | Likely similar | [6] |
| LogP | 2.1463 | Likely similar | [6] |
The ortho-position of the cyclopropylethynyl group in the target molecule is expected to introduce steric hindrance around the carboxylic acid group, which could influence its acidity and reactivity compared to the 4-isomer.
Synthesis and Reactivity
The synthesis of benzoic acid derivatives can be achieved through various methods, including the oxidation of the corresponding toluene derivative.[7] For this compound, a plausible synthetic route would involve a Sonogashira coupling between 2-iodobenzoic acid and cyclopropylacetylene.
Caption: A general workflow for the synthesis of this compound.
The reactivity of this compound will be dictated by the carboxylic acid group and the aromatic ring. The carboxylic acid can undergo esterification, amidation, and reduction. The aromatic ring can participate in electrophilic aromatic substitution reactions, although the substitution pattern will be influenced by the directing effects of both the carboxyl and the cyclopropylethynyl groups.
Potential Applications in Drug Discovery
Benzoic acid derivatives are integral to the development of new drugs. They can act as prodrugs, where an ester form improves cell membrane permeability before being hydrolyzed to the active carboxylic acid within the target cell.[8] The antimicrobial mechanism of benzoic acid involves the disruption of microbial cell membranes and the inhibition of key enzymes.[9][10] This action is pH-dependent, with the undissociated acid being the active form.
The unique structural features of this compound make it an attractive candidate for further investigation in several therapeutic areas:
-
Antimicrobial Agents: Building upon the known antimicrobial properties of benzoic acid, the lipophilic cyclopropylethynyl group could enhance cell penetration and potency against various pathogens.[8][11]
-
Enzyme Inhibitors: The rigid structure and specific orientation of the substituents could allow for precise interactions with the active sites of enzymes, making it a potential scaffold for the design of targeted inhibitors.
-
Oncology: The introduction of a cyclopropyl group is a known strategy in the design of anticancer agents to improve efficacy.[3]
Spectroscopic Characterization
While specific spectra for this compound are not available, we can predict the key features based on the known spectra of benzoic acid and related compounds.
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the carboxylic acid proton (typically a broad singlet downfield), and the protons of the cyclopropyl ring.
¹³C NMR: The carbon NMR spectrum of benzoic acid shows five distinct signals due to the symmetry of the molecule.[12] For this compound, more signals would be expected due to the lack of symmetry. The spectrum would feature signals for the aromatic carbons, the carboxyl carbon, the two acetylenic carbons, and the carbons of the cyclopropyl ring. The carbon of the carboxylic acid group would appear at a significantly downfield chemical shift.[12]
IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretch from the carboxylic acid, a broad O-H stretch, and peaks corresponding to the aromatic ring and the C≡C triple bond.
Conclusion
This compound represents a promising, yet underexplored, molecule in the vast field of medicinal chemistry. By combining the well-established biological relevance of the benzoic acid core with the advantageous properties of a cyclopropylethynyl substituent, this compound presents a compelling scaffold for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential.
References
- Jiyou Industries Co.Ltd. (n.d.). Mechanism of action of benzoic acid.
- Parchem. (n.d.). 2-(2-Cyclopropylethynyl)benzoic Acid (Cas 1313028-09-9).
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Protheragen. (2026, January 15). The Role of Benzoic Acid Derivatives in Modern Drug Discovery.
- BYJU'S. (n.d.). Properties of Benzoic Acid.
- ChemScene. (n.d.). 4-(Cyclopropylethynyl)benzoic acid.
- Science.gov. (n.d.). Proposed chemical mechanism for benzoic acid reduction by aryl-aldehyde oxidoreductase.
- BenchChem. (2025, November). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
- YouTube. (2025, April 29). Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects.
- ChemicalBook. (n.d.). Benzoic acid(65-85-0) 1H NMR spectrum.
- International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
- Wikipedia. (n.d.). Benzoic acid.
- NIST. (n.d.). Benzoic acid, 2-methylpropyl ester.
- Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid.
- PubMed. (1991). Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- SpectraBase. (n.d.). Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester.
- National Institutes of Health. (2022, September 7). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. chemscene.com [chemscene.com]
- 7. chemrj.org [chemrj.org]
- 8. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of benzoic acid [benzoic-acid-china.com]
- 10. Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
"2-(Cyclopropylethynyl)benzoic acid" solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 2-(Cyclopropylethynyl)benzoic Acid
Introduction
This compound (CAS 1313028-09-9) is a multifaceted organic compound that stands at the intersection of several key chemical functionalities.[1][2] Its structure, featuring a benzoic acid core, a rigid ethynyl linker, and a strained cyclopropyl group, makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The cyclopropylethynyl moiety is a recognized pharmacophore, and its incorporation into a benzoic acid scaffold presents unique opportunities for developing novel therapeutic agents and functional materials.
This guide, intended for researchers, scientists, and drug development professionals, provides a deep technical analysis of the anticipated solubility and stability characteristics of this compound. Due to the limited publicly available experimental data on this specific isomer, this document synthesizes information from foundational chemical principles and data on analogous structures—namely benzoic acid, cyclopropane derivatives, and other substituted benzoic acids—to provide a robust predictive framework. We will explore the causal relationships between the molecule's structure and its physicochemical properties, present detailed protocols for experimental validation, and offer field-proven insights into its handling and analysis.
Physicochemical Properties & Structural Analysis
A molecule's behavior is dictated by its structure. The unique combination of a hydrophilic carboxylic acid, a lipophilic aromatic ring, and a strained aliphatic ring system in this compound governs its properties.
Molecular Structure:
Caption: Chemical structure of this compound.
Structural Component Analysis:
-
Benzoic Acid Moiety: This is a polar, acidic functional group (pKa ≈ 4.2) that can act as a hydrogen bond donor and acceptor.[3] Its presence is the primary driver of aqueous solubility, particularly under basic conditions. Like most benzoic acids, it is expected to have low solubility in cold water but significantly higher solubility in hot water.[4]
-
Cyclopropylethynyl Group: This portion of the molecule is rigid, nonpolar, and contributes significantly to its lipophilicity. The cyclopropane ring is notable for its high ring strain (approx. 27 kcal/mol), which makes it susceptible to ring-opening reactions, especially under acidic conditions.[5][6][7] The alkyne linker provides structural rigidity and is a site of potential chemical reactivity.
Predicted Physicochemical Properties: While experimental data for the 2-isomer is scarce, data for the analogous 4-(Cyclopropylethynyl)benzoic acid (CAS 908247-29-0) provides a useful reference point.
| Property | Predicted/Reference Value | Implication | Source |
| Molecular Formula | C₁₂H₁₀O₂ | - | [8] |
| Molecular Weight | 186.21 g/mol | - | [8] |
| LogP | 2.1463 (Predicted) | Indicates moderate lipophilicity and likely low aqueous solubility at neutral pH. | [8] |
| TPSA | 37.3 Ų (Predicted) | Suggests moderate polarity. | [8] |
| Hydrogen Bond Donors | 1 (Predicted) | From the carboxylic acid -OH group. | [8] |
| Hydrogen Bond Acceptors | 1 (Predicted) | From the carbonyl oxygen. | [8] |
| Melting Point | 220-224 °C (Experimental, 4-isomer) | High melting point suggests a stable crystalline lattice. | [9] |
Solubility Profile
The solubility of this compound is expected to be highly dependent on the solvent's pH and polarity.
Theoretical Assessment
-
Aqueous Solubility: Due to the carboxylic acid group, aqueous solubility will be pH-dependent. In acidic media (pH < 3), the molecule will be in its neutral, protonated form, and water solubility is expected to be very low due to the lipophilic bulk of the molecule. As the pH increases above the pKa (~4.2), the carboxylic acid will deprotonate to form the more soluble carboxylate salt.[10][11] Therefore, solubility should increase dramatically in neutral to basic aqueous solutions.
-
Organic Solubility: The significant nonpolar surface area from the benzene ring and the cyclopropylethynyl group suggests good solubility in a range of organic solvents. Polar aprotic solvents like DMSO and DMF should readily dissolve the compound. Polar protic solvents like methanol and ethanol are also expected to be effective, given their ability to hydrogen bond with the carboxylic acid group. Less polar solvents like acetonitrile, ethyl acetate, and dichloromethane will likely exhibit moderate to good solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a robust method for quantifying the solubility of the compound in various solvent systems. The core principle is to saturate a solvent with the compound and then measure the concentration in the supernatant.
Caption: Workflow for experimental solubility determination via the shake-flask method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 10 mg to 1 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.
-
Causality: Using an excess of solid ensures that the solution reaches its saturation point, which is the definition of equilibrium solubility.
-
-
Solvent Systems: Prepare vials for each solvent to be tested.
-
Aqueous: pH 2.0 (0.01 N HCl), pH 7.4 (Phosphate Buffered Saline), pH 9.0 (Borate Buffer).
-
Organic: Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Ethyl Acetate.
-
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours.
-
Causality: Continuous agitation and sufficient time are critical to ensure the system reaches thermodynamic equilibrium between the solid and dissolved states.
-
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Causality: Centrifugation provides a clear separation of the saturated supernatant from the solid phase without requiring filtration, which can sometimes lead to analyte loss via adsorption.
-
-
Sampling & Dilution: Carefully remove an aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable mobile phase to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Quantify the concentration against a calibration curve prepared from a known stock solution.
-
Self-Validation: The use of a validated HPLC method ensures the accuracy, precision, and specificity of the measurement. The peak corresponding to the parent compound should be pure and free from interference.
-
Predicted Solubility Data Summary
| Solvent System | Predicted Solubility | Rationale |
| Aqueous, pH 2.0 | Very Low (< 0.1 mg/mL) | Molecule is fully protonated and lipophilic. |
| Aqueous, pH 7.4 (PBS) | Low to Moderate | Partial deprotonation to the more soluble carboxylate form. |
| Aqueous, pH 9.0 | Moderate to High | Predominantly in the highly soluble carboxylate salt form.[10][11] |
| DMSO | Very High (> 100 mg/mL) | Excellent polar aprotic solvent. |
| Ethanol / Methanol | High | Polar protic solvents capable of H-bonding with the carboxylic acid. |
| Acetonitrile | Moderate | Polar aprotic solvent, good for moderately polar compounds. |
| Dichloromethane | Low to Moderate | Nonpolar solvent, solubility driven by the hydrocarbon portion. |
Stability Profile
The stability of this compound is influenced by its three core structural motifs, each presenting a potential liability under specific stress conditions.
Key Instability Concerns
-
Acid-Catalyzed Ring Opening: The cyclopropane ring is the most probable site of instability. Strong acidic conditions can lead to protonation of the alkyne or carbonyl oxygen, which can induce the formation of a carbocation and subsequent cleavage of the strained three-membered ring.[5][12] This is a critical consideration for formulation in acidic vehicles or during acidic workups in synthesis.
-
Hydrolytic Degradation: While the core structure is relatively robust, hydrolysis of other functional groups in more complex derivatives is a common degradation pathway. For the parent compound, this is less of a concern, but for ester or amide derivatives, hydrolysis would be a primary degradation route. A study of a related 2-substituted benzoic acid derivative identified hydrolysis as the main degradation pathway.[13]
-
Thermal Degradation: Benzoic acids can undergo decarboxylation at elevated temperatures, though this often requires very high heat (e.g., >200-300 °C).[14] The stability of the cyclopropane ring can also be compromised at high temperatures.[5]
-
Oxidative Degradation: The alkyne bond and the benzylic positions are potential sites for oxidation. Exposure to common oxidizing agents could lead to a variety of degradation products.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation pathways and to develop a stability-indicating analytical method.
Caption: Workflow for a forced degradation (stress testing) study.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a co-solvent like acetonitrile/water.
-
Acidic Stress: To an aliquot of the stock solution, add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N. Incubate at an elevated temperature (e.g., 60 °C).
-
Basic Stress: To another aliquot, add an equal volume of 0.2 N NaOH. Incubate at a similar temperature.
-
Causality: Using strong acid and base under heat accelerates potential hydrolytic degradation pathways. The cyclopropane ring is particularly at risk under the acidic condition.[5]
-
-
Oxidative Stress: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.
-
Causality: H₂O₂ is a common oxidizing agent used to simulate oxidative stress that might be encountered during storage or processing.
-
-
Thermal Stress: Store aliquots of the solution and a sample of the solid powder in an oven at a high temperature (e.g., 80 °C).
-
Causality: This tests for thermally induced degradation, such as decarboxylation, and assesses the stability of the compound in both the solid and solution states.[14]
-
-
Photolytic Stress: Expose a solution and a solid sample to a controlled light source as specified by ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.
-
Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw samples, neutralize the acidic and basic solutions, and analyze all samples by a suitable stability-indicating HPLC method, preferably with both UV (PDA) and Mass Spectrometric (MS) detection.
-
Self-Validation: The analytical method is considered "stability-indicating" if it can resolve the parent peak from all major degradation products and excipients. Peak purity analysis using a PDA detector is crucial to confirm this. LC-MS is invaluable for the structural elucidation of any observed degradants.[13]
-
Anticipated Forced Degradation Profile
| Stress Condition | Predicted Stability | Likely Degradation Pathway |
| 0.1 N HCl, 60 °C | Unstable | Primary concern: Acid-catalyzed opening of the cyclopropane ring.[5][12] |
| 0.1 N NaOH, 60 °C | Likely Stable | Generally, cyclopropane rings and benzoic acids are stable to base. |
| 3% H₂O₂, RT | Potentially Unstable | Oxidation of the alkyne or benzene ring. |
| Heat (80 °C) | Likely Stable | Significant degradation (e.g., decarboxylation) typically requires higher temperatures.[14] |
| Photolytic (ICH Q1B) | Unknown | The chromophore (aromatic ring) could absorb UV light, leading to degradation. Requires experimental data. |
Recommended Analytical Methods
For the successful execution of solubility and stability studies, robust analytical methods are paramount.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid) is a standard starting point. UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (likely around 240-280 nm) should provide adequate sensitivity.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for stability studies. It allows for the confirmation of the parent compound's mass and the identification of degradation products by analyzing their mass-to-charge ratios and fragmentation patterns.[13][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This could be used for identifying volatile degradation products, such as those that might arise from decarboxylation or ring-opening.[17]
Conclusion
While direct experimental data for this compound remains limited, a thorough analysis of its constituent functional groups provides a strong predictive foundation for its solubility and stability. The compound is anticipated to exhibit pH-dependent aqueous solubility, being significantly more soluble in basic conditions, and good solubility in polar organic solvents. The primary stability liability is the strained cyclopropane ring, which is susceptible to degradation under strong acidic conditions.
The experimental protocols detailed in this guide provide a clear and scientifically rigorous path for researchers to validate these predictions. By understanding these core physicochemical properties, scientists and developers can make informed decisions regarding the synthesis, purification, formulation, and analysis of this promising chemical entity.
References
- preventing rearrangement of the cyclopropyl ring during reactions - Benchchem. (n.d.).
- What is the stability order of cyclopropane cation and cyclopentane cation? - Quora. (2018, September 2).
- CAS 908247-29-0 | 4-(2-Cyclopropylethynyl)benzoic acid | MFCD17171061. (n.d.).
-
Structure and Properties of Carboxylic Acids and their Salts. (2020, May 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
- Alkyne-PEG2-carboxylic acid | CAS#:1347760-82-0. (n.d.). Lumiprobe.
- 370 BCH3023 Physical Properties of Carboxylic Acids, Carboxylate Salts, and Esters. (2022, October 10). YouTube.
- Ketone - Wikipedia. (n.d.).
-
Stability of Cycloalkanes - Ring Strain. (2024, June 18). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
- Stability of Cycloalkanes - Angle Strain. (2018, April 24). YouTube.
- 2-Cyclopentylbenzoic acid | C12H14O2 | CID 22763155 - PubChem. (n.d.). National Institutes of Health.
- 908247-29-0 | 4-(Cyclopropylethynyl)benzoic acid | ChemScene. (n.d.).
- Degradation of benzoic acid and its derivatives in subcritical water. (n.d.). PubMed.
- 2-(2-Cyclopropylethynyl)benzoic Acid (Cas 1313028-09-9). (n.d.). Parchem.
-
The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Derivatives of Carboxylic Acids. (n.d.). Michigan State University.
- Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021, September 13). Chemistry Stack Exchange.
- 2-(2-cyclopropylethynyl)benzoic acid,1313028-09-9. (n.d.). Amadis Chemical.
- Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (n.d.). MDPI.
- Benzoic acid - Wikipedia. (n.d.).
- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (n.d.). PMC - PubMed Central.
- Analytical Methods for Determination of Benzoic Acid and Their Applications. (n.d.). ResearchGate.
- HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.
- Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. (n.d.). NIH.
- The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. (n.d.). PubMed.
- (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2025, August 4).
- Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. (2015, August 10). PubMed.
- Quantitative Estimation of Efavirenz by High Performance Thin Layer Chromatography. (n.d.).
Sources
- 1. parchem.com [parchem.com]
- 2. 2-(2-cyclopropylethynyl)benzoic acid,1313028-09-9-Amadis Chemical [amadischem.com]
- 3. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemscene.com [chemscene.com]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. helixchrom.com [helixchrom.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 2-(Cyclopropylethynyl)benzoic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: A Molecule of Intriguing Possibilities
In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is a paramount objective. 2-(Cyclopropylethynyl)benzoic acid emerges as a compound of significant interest, primarily due to its structural motifs that suggest a compelling biological activity profile. This technical guide will provide an in-depth analysis of the potential biological activities of this compound, with a primary focus on its hypothesized role as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). We will also explore other potential therapeutic avenues suggested by its chemical structure and provide detailed experimental protocols for its investigation.
The structure of this compound incorporates three key features that are highly relevant in medicinal chemistry: a benzoic acid scaffold, an ethynyl linker, and a cyclopropyl group. Benzoic acid and its derivatives are a cornerstone in drug development, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The ethynyl group provides rigidity and linearity to the molecule, often contributing to high-affinity binding to target proteins. The cyclopropyl moiety is a frequently employed bioisostere in drug design, valued for its ability to enhance metabolic stability, improve potency, and confer favorable conformational constraints.[3] The combination of these features in a single molecule makes this compound a prime candidate for investigation as a novel therapeutic agent.
Hypothesized Primary Biological Target: Metabotropic Glutamate Receptor 5 (mGluR5)
The most compelling hypothesis for the biological activity of this compound is its action as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor (GPCR) that is widely expressed in the central nervous system (CNS) and plays a crucial role in modulating synaptic plasticity and neuronal excitability.[4] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, making it a highly attractive therapeutic target.[5][6]
Negative allosteric modulators of mGluR5 have shown significant promise in preclinical models for a range of conditions, including anxiety, depression, addiction, neurodegenerative diseases, and chronic pain.[4][7][8][9] These modulators bind to a site on the receptor that is distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate.[4] This allosteric modulation offers a more nuanced approach to receptor inhibition compared to direct antagonists, potentially leading to improved safety and efficacy profiles.[6][10]
The structural similarity of this compound to known mGluR5 NAMs, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP), provides a strong rationale for this hypothesis.[7] The phenyl-ethynyl scaffold is a common feature in many potent mGluR5 NAMs, and the substitution pattern on the phenyl ring is a key determinant of activity.
Proposed Mechanism of Action as an mGluR5 NAM
Upon binding to the allosteric site within the transmembrane domain of mGluR5, this compound is hypothesized to stabilize an inactive conformation of the receptor.[11] This would reduce the receptor's ability to couple to its downstream signaling partner, Gq, thereby attenuating the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect would be a dampening of glutamate-mediated excitatory neurotransmission in brain regions where mGluR5 is highly expressed.
Figure 2: Experimental Workflow for mGluR5 NAM Validation.
Potential Alternative Biological Activities
While the primary hypothesis focuses on mGluR5, the structural features of this compound suggest other potential biological activities that warrant consideration.
-
Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties. [1][12][13]The lipophilicity of the molecule, enhanced by the cyclopropylethynyl group, may allow it to disrupt microbial cell membranes or inhibit key metabolic enzymes. [12][14]* Anti-inflammatory Activity: Some benzoic acid derivatives exhibit anti-inflammatory effects. [1]This could be explored through assays measuring the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or the suppression of inflammatory cytokine production in immune cells.
-
Anticancer Activity: The benzoic acid scaffold is present in some anticancer agents. [1]Initial screening against a panel of cancer cell lines could reveal any cytotoxic or anti-proliferative effects.
Structure-Activity Relationship (SAR) Insights and Drug Development Potential
Should this compound demonstrate promising activity as an mGluR5 NAM, a systematic SAR study would be the next logical step. Key modifications to explore would include:
-
Position of the Cyclopropylethynyl Group: Moving the substituent to the meta or para position of the benzoic acid ring would provide insights into the required geometry for optimal binding.
-
Modifications to the Cyclopropyl Group: Substitution on the cyclopropyl ring could enhance potency or modulate pharmacokinetic properties.
-
Replacement of the Carboxylic Acid: Esterification or conversion to an amide could improve cell permeability and metabolic stability. [3]
Conclusion
This compound represents a promising starting point for the development of novel therapeutics. Its structural resemblance to known mGluR5 negative allosteric modulators makes this a high-priority avenue for investigation. The detailed experimental protocols provided in this guide offer a clear path to validating this hypothesis. Furthermore, the exploration of alternative biological activities and a systematic approach to structure-activity relationship studies will be crucial in unlocking the full therapeutic potential of this intriguing molecule. For researchers and drug development professionals, this compound offers a compelling opportunity to develop new treatments for a range of unmet medical needs.
References
-
Rocher, J. P., Bonnet, B., Bolea, C., Lutjens, R., Le Poul, E., Poli, S., ... & Mutel, V. (2011). mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents. Current topics in medicinal chemistry, 11(6), 680-695. [Link]
-
Lindsley, C. W., Shipe, W. B., Wolkenberg, S. E., Theberge, C. R., Felts, A. S., O'Brien, J. A., ... & Conn, P. J. (2004). Metabotropic glutamate receptor 5 negative allosteric modulators as novel tools for in vivo investigation. Journal of medicinal chemistry, 47(24), 5825-5828. [Link]
-
Gass, J. T., & Olive, M. F. (2008). Negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5) in addiction: a therapeutic window. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 7(2), 147-160. [Link]
-
Noe, F., Noe-Nygaard, C., Gentry, P. R., & Sotty, F. (2022). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Journal of Chemical Information and Modeling, 62(20), 4947-4958. [Link]
-
Rocher, J. P., Bonnet, B., Bolea, C., Lutjens, R., Le Poul, E., Poli, S., ... & Mutel, V. (2011). mGluR5 Negative Allosteric Modulators Overview: A Medicinal Chemistry Approach Towards a Series of Novel Therapeutic Agents. Current Topics in Medicinal Chemistry, 11(6), 680-695. [Link]
-
Patsnap. (2024, June 21). What are mGluR5 antagonists and how do they work?. Patsnap Synapse. [Link]
-
Kew, J. N. (2004). Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction. Current drug targets-CNS & neurological disorders, 3(4), 325-333. [Link]
-
Hamilton, A., & Person, M. (2016). Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases?. Frontiers in pharmacology, 7, 419. [Link]
-
Al-Kuraishy, H. M., Al-Gareeb, A. I., & Hussien, N. R. (2023). Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment. Pain Research and Management, 2023. [Link]
-
Jiyou Industries Co.Ltd. (n.d.). Mechanism of action of benzoic acid. [Link]
-
Patil, C. J., Patil, M. C., & Patil, M. C. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology, 226-231. [Link]
-
DC Fine Chemicals. (2026, January 15). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. [Link]
-
Pharmapproach. (2025, April 29). Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
Krebs, H. A., Wiggins, D., & Stubbs, M. (1983). Studies on the mechanism of the antifungal action of benzoate. Biochemical Journal, 214(3), 657-663. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 5. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. scbt.com [scbt.com]
- 12. Mechanism of action of benzoic acid [benzoic-acid-china.com]
- 13. youtube.com [youtube.com]
- 14. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Predictive Mechanism of Action for 2-(Cyclopropylethynyl)benzoic acid: A Technical Guide for Preclinical Research
Executive Summary
2-(Cyclopropylethynyl)benzoic acid is a novel small molecule with a unique structural composition, suggesting potential for significant biological activity. In the absence of direct empirical data, this guide presents a predictive analysis of its potential mechanisms of action, grounded in established principles of medicinal chemistry and pharmacology. By deconstructing the molecule into its core components—a benzoic acid scaffold, a rigid ethynyl linker, and a lipophilic cyclopropyl group—we can draw parallels to known classes of bioactive compounds. This analysis culminates in three primary, testable hypotheses for its mechanism of action: (1) modulation of nuclear receptor signaling, with a focus on the Retinoid X Receptor (RXR); (2) antagonism of metabotropic glutamate receptors (mGluRs), implicated in neuromodulation; and (3) broad-spectrum antimicrobial activity, a known characteristic of benzoic acid derivatives. This whitepaper provides a comprehensive, step-by-step framework for the in silico and in vitro validation of these predictions, designed to guide researchers in the efficient and effective preclinical evaluation of this promising compound.
Introduction to this compound: A Structural Rationale
The structure of this compound presents a compelling case for targeted biological activity. Each of its constituent moieties has a well-documented role in molecular pharmacology, and their unique combination suggests several potential avenues for therapeutic intervention.
-
The Benzoic Acid Scaffold: The carboxylic acid group is a critical pharmacophore, capable of forming strong ionic and hydrogen bonds with the active sites of numerous enzymes and receptors.[1] Its position on the aromatic ring influences the molecule's electronic and steric properties, which in turn dictate its pharmacokinetic and pharmacodynamic profile.[2] Furthermore, benzoic acid and its derivatives are known to possess antimicrobial properties, often by disrupting cellular membranes and metabolic processes.[3][4]
-
The Cyclopropylethynyl Group: This functional group combines the rigidity of an alkyne with the unique conformational and electronic properties of a cyclopropane ring.
-
Ethynyl Linker: The linear, rigid nature of the alkyne linker serves to project the cyclopropyl group into a specific vector away from the benzoic acid core, potentially facilitating precise interactions within a target's binding pocket.
-
Cyclopropyl Moiety: The cyclopropane ring is a "lipophilic hydrogen bond donor" and a bioisostere for double bonds, often used in drug design to enhance metabolic stability, improve receptor affinity, and increase potency.[5] Its inclusion suggests a design intended to optimize interactions with hydrophobic pockets in target proteins.
-
Based on this structural analysis, we can formulate several hypotheses regarding the compound's potential biological targets.
Predictive Mechanistic Pathways
Hypothesis A: Nuclear Receptor Modulation - A Putative Retinoid X Receptor (RXR) Agonist
A compelling structural analogy can be drawn between this compound and known agonists of the Retinoid X Receptor (RXR). RXRs are nuclear receptors that form heterodimers with other nuclear receptors (e.g., RAR, VDR, PPAR) to regulate gene transcription involved in cellular differentiation, metabolism, and development.[6][7]
Structural Rationale: Many potent RXR agonists consist of a carboxylic acid head group connected via a rigid linker to a hydrophobic tail.[8] In this compound, the benzoic acid serves as the polar head group essential for anchoring to the ligand-binding domain, while the cyclopropylethynyl moiety provides the necessary hydrophobicity to occupy the lipophilic pocket of the receptor. This "acid-linker-hydrophobe" motif is a hallmark of many rexinoids.[6]
Predicted Signaling Pathway: As a putative RXR agonist, the compound would bind to the RXR ligand-binding domain (LBD). This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[9] The activated RXR heterodimer then binds to specific DNA sequences known as response elements in the promoter regions of target genes, initiating their transcription.
Caption: Predicted RXR signaling pathway activation.
Hypothesis B: Neuromodulation - A Potential Metabotropic Glutamate Receptor (mGluR) Antagonist
The presence of a substituted ethynyl group also suggests a possible interaction with G-protein coupled receptors (GPCRs), particularly the metabotropic glutamate receptors. Several potent and selective mGluR5 antagonists, such as MPEP, are characterized by a pyridine ring linked via an ethynyl group to a phenyl ring.[10][11]
Structural Rationale: While this compound lacks the pyridine ring of MPEP, the core motif of an aromatic ring connected to a rigid ethynyl linker is present. The cyclopropyl group could potentially occupy a hydrophobic sub-pocket within the allosteric binding site of an mGluR, while the benzoic acid could form key interactions. mGluRs are involved in modulating synaptic plasticity and are targets for treating anxiety, depression, and addiction.[12][13]
Predicted Signaling Pathway: As a potential mGluR antagonist (specifically a negative allosteric modulator or NAM), the compound would bind to an allosteric site on the receptor, distinct from the glutamate binding site.[13] This would inhibit the receptor's conformational change upon glutamate binding, thereby preventing the activation of downstream G-protein signaling cascades (e.g., inhibition of adenylyl cyclase or stimulation of phospholipase C, depending on the mGluR subtype).[14]
Hypothesis C: Antimicrobial & Antifungal Agent
The most direct hypothesis, based on the benzoic acid core, is antimicrobial activity. Benzoic acid is a well-established food preservative and antifungal agent.[15]
Mechanism Rationale: The lipophilic nature of the undissociated benzoic acid allows it to easily penetrate microbial cell membranes.[3] Once inside the more alkaline cytoplasm, the acid dissociates, lowering the intracellular pH. This acidification can inhibit key metabolic enzymes, particularly those in the glycolytic pathway like phosphofructokinase, leading to a depletion of ATP and cessation of growth.[16][17] The cyclopropylethynyl group would likely enhance the molecule's lipophilicity, potentially increasing its ability to disrupt the cell membrane and improving its potency over benzoic acid alone.
In Silico and Experimental Validation Strategy
A structured, multi-step approach is required to systematically test these hypotheses. The following workflow is designed to progress from computational predictions to definitive in vitro validation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iomcworld.com [iomcworld.com]
- 3. Mechanism of action of benzoic acid [benzoic-acid-china.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based design of potent retinoid X receptor alpha agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 10. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 2-(Cyclopropylethynyl)benzoic Acid: A Key Intermediate in the Pursuit of Novel Pain Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of analgesic drug discovery is in a perpetual state of evolution, driven by the pressing need for more effective and safer pain management therapies. Within this dynamic field, the transient receptor potential vanilloid 1 (TRPV1), or vanilloid receptor 1 (VR1), has emerged as a highly promising target for the development of novel pain therapeutics. This technical guide delves into the discovery and history of a pivotal, yet hitherto underexplored, molecule: 2-(cyclopropylethynyl)benzoic acid. While not a therapeutic agent in itself, this compound has been identified as a crucial intermediate in the synthesis of potent N-aryl benzamide antagonists of the VR1 receptor. This guide will illuminate the synthetic pathways leading to this compound, detail its role in the generation of pharmacologically active agents, and explore the chemical rationale that underpins its significance in modern medicinal chemistry.
Introduction: The Significance of the Vanilloid Receptor 1 (TRPV1) in Pain Perception
The vanilloid receptor 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a molecular integrator of noxious stimuli, being activated by a range of factors including heat, protons (acidic conditions), and endogenous lipid-derived agonists. A well-known exogenous activator of TRPV1 is capsaicin, the compound responsible for the pungent sensation of chili peppers. The critical role of TRPV1 in pain and neurogenic inflammation has positioned it as a key target for the development of a new generation of analgesics. The therapeutic strategy revolves around the development of TRPV1 antagonists, molecules that can block the activation of this receptor and thereby mitigate pain signals at their source. The search for potent and selective TRPV1 antagonists has been a significant focus of pharmaceutical research.[1][2][3]
The "Discovery" of this compound: A Tale of an Intermediate
The history of this compound is not one of a standalone discovery, but rather of its emergence as a critical building block in the synthesis of a novel class of TRPV1 antagonists. Its significance is intrinsically linked to the development of N-(4-(tert-butyl)phenyl)-2-(cyclopropylethynyl)benzamide and related amide derivatives, which have shown potent activity against the VR1 receptor.
The primary documented appearance of this compound is within the patent literature, most notably in patent US20100004222A1. This patent discloses a series of amide derivatives as potent VR1 antagonists for the treatment of pain and other conditions. Within this patent, this compound is described as a key intermediate, "Intermediate 1," for the synthesis of these pharmacologically active compounds. This places the "discovery" of this benzoic acid derivative firmly within the context of a targeted drug discovery program aimed at identifying novel pain therapeutics.
The rationale for the inclusion of the cyclopropylethynyl moiety in the design of these antagonists is rooted in established principles of medicinal chemistry. The cyclopropyl group, a small, strained ring system, is a bioisostere of a vinyl or gem-dimethyl group and is often incorporated into drug candidates to:
-
Enhance Metabolic Stability: The C-H bonds on a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in more flexible alkyl chains.[4][5]
-
Improve Potency and Selectivity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for binding to the target receptor, potentially increasing potency and selectivity.[6][7]
-
Modulate Physicochemical Properties: The introduction of a cyclopropyl group can influence properties such as lipophilicity and aqueous solubility.
The ethynyl linker provides a rigid connection between the benzoic acid core and the cyclopropyl group, further constraining the molecule's conformation.
Synthesis of this compound: A Practical Approach
The synthesis of this compound, as detailed in the patent literature, is a prime example of modern cross-coupling chemistry. The most logical and widely applicable method for its preparation is the Sonogashira coupling reaction . This powerful carbon-carbon bond-forming reaction allows for the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8]
Retrosynthetic Analysis
A retrosynthetic analysis of this compound points to a straightforward disconnection at the alkyne-aryl bond, identifying 2-iodobenzoic acid and cyclopropylacetylene as the key starting materials.
Caption: Synthetic scheme for this compound via Sonogashira coupling.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Iodobenzoic acid | 248.02 | 1.0 g | 4.03 |
| Cyclopropylacetylene | 66.10 | 0.32 g | 4.84 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 70 mg | 0.10 |
| Copper(I) iodide | 190.45 | 19 mg | 0.10 |
| Triethylamine (TEA) | 101.19 | 1.12 mL | 8.06 |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 2-iodobenzoic acid (1.0 g, 4.03 mmol), bis(triphenylphosphine)palladium(II) dichloride (70 mg, 0.10 mmol), and copper(I) iodide (19 mg, 0.10 mmol).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (20 mL) to the flask, followed by triethylamine (1.12 mL, 8.06 mmol). Stir the mixture at room temperature until all solids have dissolved.
-
Alkyne Addition: Add cyclopropylacetylene (0.32 g, 4.84 mmol) to the reaction mixture dropwise via a syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (2-iodobenzoic acid) is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.
Application in the Synthesis of VR1 Antagonists
The primary utility of this compound lies in its role as a precursor for the synthesis of amide-based VR1 antagonists. The carboxylic acid functionality provides a convenient handle for amide bond formation with various aniline derivatives.
Amide Coupling Protocol
The following is a general procedure for the coupling of this compound with an aniline, such as 4-tert-butylaniline, to form the corresponding benzamide.
Reaction Scheme:
Caption: Synthesis of a VR1 antagonist from this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| This compound | 186.21 |
| 4-tert-Butylaniline | 149.23 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | 191.70 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 |
| N,N-Dimethylformamide (DMF) | - |
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound in an appropriate solvent such as N,N-dimethylformamide (DMF). Add EDCI and HOBt to the solution and stir at room temperature to form the active ester intermediate.
-
Amine Addition: Add 4-tert-butylaniline to the reaction mixture.
-
Reaction and Work-up: Stir the reaction at room temperature until completion. The reaction is typically worked up by adding water and extracting the product with an organic solvent.
-
Purification: The crude product is then purified by standard methods such as crystallization or column chromatography.
Conclusion and Future Perspectives
While this compound may not be a household name in the pharmaceutical world, its role as a key intermediate in the development of potent VR1 antagonists underscores the critical importance of innovative building blocks in drug discovery. Its synthesis, primarily achieved through the robust and versatile Sonogashira coupling, highlights the power of modern organic chemistry in constructing complex molecular architectures. The incorporation of the cyclopropylethynyl moiety is a deliberate design choice, leveraging the unique properties of the cyclopropyl group to enhance the pharmacological profile of the final active compounds. As the quest for novel analgesics continues, the strategic design and synthesis of such specialized intermediates will undoubtedly remain a cornerstone of medicinal chemistry, paving the way for the next generation of pain therapeutics.
References
-
Discovery and development of TRPV1 antagonists. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link].
- Kim, Y. S., Kil, M. J., Kang, S. U., Ryu, H., Kim, M. S., Cho, Y., ... & Lee, J. (2012). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Bioorganic & Medicinal Chemistry, 20(1), 143-153.
- Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. (2009). Dalton Transactions, (35), 7074-7079.
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved January 19, 2026, from [Link].
- Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same. (2009). U.S.
- Peterson, J. R. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(20), 9343-9363.
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link].
- Luo, J., & Wang, X. (2013). TRPV1: A Potential Drug Target for Treating Various Diseases. International Journal of Molecular Sciences, 14(3), 5580-5601.
- Park, H. G., Choi, J. Y., Kim, M. H., Choi, S. H., Park, M. K., Lee, J., ... & Jew, S. S. (2005). Biarylcarboxybenzamide derivatives as potent vanilloid receptor (VR1) antagonistic ligands. Bioorganic & Medicinal Chemistry Letters, 15(3), 631-634.
-
Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved January 19, 2026, from [Link].
- A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. (2023). Frontiers in Physiology, 14, 1169408.
- Hena Gardarsdottir. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry.
- Szallasi, A., & Blumberg, P. M. (2007). The vanilloid receptor TRPV1: 10 years from channel cloning to antagonist proof-of-concept. Nature Reviews Drug Discovery, 6(5), 357-372.
- Novel vanilloid receptor-1 antagonists described for the treatment of pain. (2005, January 3). BioWorld.
- Sonogashira coupling giving me multiple spots on TLC. Any suggestions? (2024, April 27). Reddit.
- Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. (2023, October 31).
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(20), 9343-9363.
-
AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b] [9]dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties. (2005). The Journal of Pharmacology and Experimental Therapeutics, 314(2), 774-782.
- Sonogashira coupling of phenylacetylene and iodobenzene on Au(1 1 1) under vacuum. (2018). Physical Chemistry Chemical Physics, 20(29), 19552-19558.
- Therapeutic potential of vanilloid receptor TRPV1 agonists and antagonists as analgesics: Recent advances and setbacks. (2011). Current Pharmaceutical Design, 17(14), 1324-1349.
- Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same. (2010). U.S.
Sources
- 1. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 2. The vanilloid receptor TRPV1: 10 years from channel cloning to antagonist proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of vanilloid receptor TRPV1 agonists and antagonists as analgesics: Recent advances and setbacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
2-(Cyclopropylethynyl)benzoic Acid Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern medicinal chemistry, the rational design of small molecules with optimized pharmacological profiles is paramount. Benzoic acid derivatives have long served as a versatile scaffold in drug discovery, offering a synthetically tractable core that can be extensively modified to achieve desired biological activities.[1][2] The introduction of a cyclopropylethynyl moiety at the 2-position of the benzoic acid scaffold represents a strategic design choice aimed at leveraging the unique physicochemical properties of both the cyclopropyl and alkynyl groups to enhance potency, selectivity, and metabolic stability.[3][4]
This technical guide provides an in-depth exploration of 2-(cyclopropylethynyl)benzoic acid and its analogs, offering insights into their synthesis, potential mechanisms of action, and applications in drug development. This document is intended for researchers, scientists, and drug development professionals, providing a foundation for the rational design and advancement of novel therapeutics based on this promising scaffold.
The Strategic Importance of the Constituent Moieties
The Benzoic Acid Core: The benzoic acid functional group is a common motif in a multitude of approved drugs and biologically active molecules.[5][6] Its carboxylic acid group can act as a key hydrogen bond donor and acceptor, anchoring the molecule within the binding site of a biological target.[4] Furthermore, the aromatic ring provides a platform for substitution, allowing for the fine-tuning of electronic and steric properties to optimize target engagement and pharmacokinetic profiles.[7]
The Cyclopropylethynyl Group: The incorporation of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological properties.[3][8] The rigid, three-membered ring introduces conformational constraint, which can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity.[8][9] The cyclopropyl group is also known to improve metabolic stability by blocking sites susceptible to oxidative metabolism.[3] When combined with an ethynyl linker, the resulting cyclopropylethynyl group offers a rigid, linear extension that can probe deep into a target's binding pocket, forming specific and potent interactions.
Synthetic Strategies
The synthesis of this compound derivatives typically involves a convergent approach, focusing on the formation of the key carbon-carbon bond between the benzoic acid core and the cyclopropylethynyl side chain. The Sonogashira cross-coupling reaction is the most prominent and versatile method for achieving this transformation.[10]
Key Synthetic Intermediates
The successful synthesis relies on the availability of two key building blocks:
-
A suitably substituted 2-halobenzoic acid derivative: This can be a 2-iodobenzoic acid or 2-bromobenzoic acid, with the iodo-substituted compound generally exhibiting higher reactivity in the Sonogashira coupling.[10]
-
Cyclopropylacetylene: This is a crucial, high-energy terminal alkyne. Its synthesis requires a multi-step process, often starting from cyclopropanecarboxaldehyde.[11]
Generalized Synthetic Protocol: Sonogashira Cross-Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[10]
Reaction Scheme:
Where Aryl-X is a 2-halobenzoic acid derivative.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halobenzoic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI).
-
Solvent and Base: Add a suitable solvent, typically an amine such as triethylamine or diethylamine, which also serves as the base to neutralize the hydrogen halide byproduct.[10] Other solvents like DMF or THF can also be used in conjunction with a soluble base.
-
Addition of Alkyne: Add cyclopropylacetylene to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature, although gentle heating may be required for less reactive substrates.[10]
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired this compound derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidative homocoupling of the terminal alkyne, a common side reaction known as the Glaser coupling, which can significantly reduce the yield of the desired cross-coupled product.[12]
-
Copper(I) Co-catalyst: The copper(I) salt facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[13] While copper-free Sonogashira protocols exist, the traditional copper co-catalyzed reaction is often more efficient for this type of transformation.[14]
-
Base: The amine base is essential to neutralize the hydrohalic acid generated during the reaction, which would otherwise protonate the alkyne and deactivate the catalyst.[10]
Synthetic Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound derivatives.
Potential Mechanisms of Action and Therapeutic Applications
While specific biological data for "this compound" itself is not extensively published, by analyzing its structural features and the known activities of its analogs, we can infer potential mechanisms of action and therapeutic applications.
Antagonism of Metabotropic Glutamate Receptor 5 (mGluR5)
A significant area of interest for molecules containing a phenylethynyl group is the antagonism of the metabotropic glutamate receptor 5 (mGluR5).[15][16] mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[17] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and neurodegenerative diseases.[17][18]
Structural Analogy to Known mGluR5 Antagonists:
Several potent and selective mGluR5 antagonists, such as MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine), feature an ethynyl linkage to an aromatic or heteroaromatic ring.[19] The this compound scaffold shares this key structural motif. It is plausible that the cyclopropylethynyl group can occupy the same binding pocket as the phenylethynyl group in these known antagonists, while the benzoic acid moiety can form additional interactions with the receptor, potentially enhancing affinity and modulating selectivity.
Potential Signaling Pathway Modulation
mGluR5 antagonists work by blocking the activation of the receptor by glutamate, thereby inhibiting downstream signaling cascades.[17] This can lead to a reduction in neuronal excitability and a modulation of synaptic plasticity.
Caption: Postulated mechanism of action via mGluR5 antagonism.
Other Potential Therapeutic Applications
The versatility of the benzoic acid scaffold suggests that derivatives of this compound could be explored for a range of other therapeutic applications.
| Potential Therapeutic Area | Rationale |
| Oncology | Benzoic acid derivatives have been investigated as anticancer agents, with some exhibiting inhibitory activity against receptor tyrosine kinases like VEGFR-2 and EGFR.[5][20] The cyclopropyl group is often associated with increased potency in kinase inhibitors.[4] |
| Infectious Diseases | Certain benzoic acid derivatives have shown antimicrobial and antimycobacterial properties.[21][22] The lipophilicity and unique steric profile of the cyclopropylethynyl group could enhance cell permeability and target engagement in microbial pathogens. |
| Inflammatory Diseases | Some cinnamoyl anthranilates, which are structurally related to benzoic acid amides, possess anti-inflammatory properties.[23] |
| Hyperlipidemia | A specific benzoic acid derivative has been shown to inhibit HMG-CoA reductase and acetyl-CoA carboxylase, leading to a reduction in cholesterol and triglyceride levels.[24] |
Structure-Activity Relationship (SAR) Guided Drug Discovery
A systematic exploration of the structure-activity relationships (SAR) of this compound analogs is crucial for optimizing their therapeutic potential.
Key Modification Points
-
Substituents on the Benzoic Acid Ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the 3, 4, 5, and 6-positions of the benzoic acid ring can significantly impact the molecule's electronic properties, lipophilicity, and ability to interact with the target protein.[4][7]
-
Derivatization of the Carboxylic Acid: The carboxylic acid moiety can be converted into esters, amides, or other bioisosteres to modulate properties such as cell permeability, metabolic stability, and duration of action.[4]
-
Analogs of the Cyclopropyl Group: Replacing the cyclopropyl group with other small, strained rings (e.g., cyclobutyl) or acyclic alkyl groups can provide insights into the importance of the ring's conformational rigidity and steric bulk for biological activity.
SAR Workflow
Caption: A general workflow for a structure-activity relationship (SAR) guided drug discovery program.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. The strategic combination of a versatile benzoic acid core with a conformationally constrained and metabolically robust cyclopropylethynyl group provides a strong foundation for the development of novel therapeutics. While antagonism of mGluR5 presents a compelling and plausible mechanism of action, the broad biological activities associated with the constituent moieties suggest that these compounds may have utility across a range of therapeutic areas. Further investigation, guided by systematic synthetic exploration and robust biological evaluation, is warranted to fully elucidate the therapeutic potential of this intriguing molecular scaffold.
References
- Google Patents. (n.d.). Process for the preparation of cyclopropylacetylene.
-
Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]
- [Source 6 - Not found]
-
Bioorganic & Medicinal Chemistry Letters. (2012). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Retrieved from [Link]
-
Psychopharmacology. (2005). The effects of the mGluR5 antagonist MPEP and the mGluR2/3 antagonist LY341495 on rats' performance in the 5-choice serial reaction time task. Retrieved from [Link]
-
Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
-
Molecules. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
Current Topics in Medicinal Chemistry. (2010). Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction. Retrieved from [Link]
- [Source 12 - Not found]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Molecules. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Retrieved from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Retrieved from [Link]
-
Chemistry. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
British Journal of Pharmacology. (2001). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are mGluR5 antagonists and how do they work?. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
Biological and Pharmaceutical Bulletin. (2002). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Retrieved from [Link]
-
IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]
-
Neuropsychopharmacology. (2007). Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming. Retrieved from [Link]
-
Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]
-
Iranian Journal of Pharmaceutical Research. (2013). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Request PDF. Retrieved from [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The effects of the mGluR5 antagonist MPEP and the mGluR2/3 antagonist LY341495 on rats’ performance in the 5-choice serial reaction time task - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 18. Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of cocaine seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijcrt.org [ijcrt.org]
- 23. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(Cyclopropylethynyl)benzoic acid via Sonogashira Coupling
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(Cyclopropylethynyl)benzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds.[1] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step experimental procedure, and includes a troubleshooting guide to address common challenges. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for synthesizing arylalkynoic acids.
Introduction and Scientific Rationale
The Sonogashira cross-coupling reaction, first reported in 1975, has become an indispensable tool in organic synthesis.[2] It facilitates the coupling of terminal alkynes with aryl or vinyl halides under remarkably mild conditions, a significant improvement over previous methods that required high temperatures.[2][3] The reaction's power lies in its use of a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[4][5]
The target molecule, this compound, incorporates a cyclopropylacetylene moiety, a group known to be of interest in pharmaceutical research due to its unique conformational and electronic properties. The ortho-benzoic acid functionality provides a handle for further synthetic transformations, such as amide bond formation. This protocol utilizes 2-iodobenzoic acid as the aryl halide substrate due to its higher reactivity compared to the corresponding bromide or chloride, which allows for milder reaction conditions and often higher yields.[4]
The Sonogashira Reaction: A Mechanistic Deep Dive
Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (2-iodobenzoic acid), forming a Pd(II) intermediate. This is often the rate-determining step for less reactive halides like bromides.[2][6]
-
The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (cyclopropylacetylene) in the presence of an amine base to form a highly reactive copper(I) acetylide species.[4][7] The base serves to deprotonate the alkyne's terminal proton.
-
Transmetalation and Reductive Elimination: The key step linking the two cycles is transmetalation, where the acetylide group is transferred from the copper to the palladium(II) complex.[2][8] The resulting palladium intermediate then undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[4]
The synergy between the palladium and copper catalysts allows the reaction to proceed efficiently at or near room temperature.[1][3]
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Detailed Experimental Protocol
This protocol is optimized for a 5 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity | Notes |
| 2-Iodobenzoic acid | ≥98% | e.g., Sigma-Aldrich | 1.24 g (5.0 mmol) | Store in a desiccator. |
| Cyclopropylacetylene | ≥97% | e.g., Sigma-Aldrich | 0.40 g (6.0 mmol, 1.2 eq) | Volatile liquid. Handle with care. |
| Dichlorobis(triphenylphosphine)palladium(II) | [Pd(PPh₃)₂Cl₂] | e.g., Strem | 70 mg (0.1 mmol, 2 mol%) | Air-stable catalyst. |
| Copper(I) Iodide (CuI) | ≥98% | e.g., Sigma-Aldrich | 19 mg (0.1 mmol, 2 mol%) | Should be off-white or light tan. Dark color indicates oxidation. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | e.g., Acros Organics | 20 mL | Used as base and co-solvent. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Acros Organics | 30 mL | Solvent. |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | Lab preparation | ~30 mL | For work-up. |
| Ethyl Acetate | ACS Grade | Lab supply | ~150 mL | For extraction. |
| Brine | Saturated NaCl(aq) | Lab preparation | ~50 mL | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Lab supply | ~5 g | For drying. |
Equipment
-
100 mL Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Septa, needles, and syringes
-
Condenser (if heating is required)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup and Degassing (Critical Step):
-
Place the 2-iodobenzoic acid (1.24 g), Pd(PPh₃)₂Cl₂ (70 mg), and CuI (19 mg) into the dry 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and purge with inert gas (N₂ or Ar) for 10-15 minutes. This is essential to prevent the presence of oxygen, which can cause the unwanted homocoupling of cyclopropylacetylene (Glaser coupling) and potentially deactivate the catalyst.[4]
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous THF (30 mL) and anhydrous triethylamine (20 mL) via syringe.
-
Stir the mixture at room temperature until the solids are mostly dissolved. The solution will likely be a yellow to light-brown suspension.
-
Using a syringe, add the cyclopropylacetylene (0.40 g, ~0.58 mL) dropwise over 2-3 minutes. A slight exotherm may be observed.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is typically complete within 4-12 hours.
-
Causality Note: Using 2-iodobenzoic acid allows the reaction to proceed efficiently at room temperature. If 2-bromobenzoic acid were used, heating to 60-80°C would likely be necessary to facilitate the slower oxidative addition step.[4][6]
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (disappearance of the 2-iodobenzoic acid spot by TLC), concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the THF and triethylamine.
-
To the resulting residue, add ~50 mL of water and stir.
-
Transfer the aqueous mixture to a separatory funnel. Acidify the solution to pH ~2 by slowly adding 2 M HCl. The target product, being a carboxylic acid, will precipitate as a solid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness on the rotary evaporator.
-
-
Purification and Characterization:
-
The crude product will be an off-white to light-tan solid.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected Yield: 75-90%.
-
Experimental Workflow Diagram
Sources
- 1. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Purification of 2-(Cyclopropylethynyl)benzoic Acid: A Detailed Guide to Recrystallization
Abstract
This comprehensive application note provides a detailed protocol for the purification of 2-(Cyclopropylethynyl)benzoic acid, a key building block in pharmaceutical and materials science research. The primary purification technique discussed is recrystallization, a robust and scalable method for achieving high purity of solid organic compounds. This guide delves into the scientific principles underpinning the purification strategy, from understanding the probable synthetic impurities to the rational selection of a recrystallization solvent. Detailed experimental procedures, safety precautions, and methods for purity assessment are provided to guide researchers, scientists, and drug development professionals in obtaining high-purity this compound.
Introduction: The Significance of Purity for this compound
This compound is an aromatic carboxylic acid featuring a cyclopropylethynyl moiety. This unique structural combination makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The purity of this compound is of paramount importance, as impurities can adversely affect the yield, selectivity, and safety profile of subsequent synthetic steps and the final product.
The most probable synthetic route to this compound is the Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction, while highly efficient, can introduce specific impurities that must be effectively removed.
Understanding Potential Impurities
A successful purification strategy begins with a thorough understanding of the potential impurities. Given the likely Sonogashira synthesis, the crude this compound may contain the following:
-
Unreacted Starting Materials: Residual 2-halobenzoic acid (e.g., 2-iodobenzoic acid) and cyclopropylacetylene.
-
Homocoupled Alkyne (Glaser Coupling Product): 1,4-dicyclopropylbuta-1,3-diyne, a common side product in Sonogashira reactions, especially in the presence of oxygen.[1]
-
Catalyst Residues: Trace amounts of the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) co-catalyst (e.g., CuI).[3]
-
Ligands and Byproducts: Oxidized phosphine ligands (e.g., triphenylphosphine oxide) and other reaction byproducts.
The purification protocol must be designed to effectively separate the target molecule from these structurally and chemically diverse impurities.
The Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[4][5] The ideal recrystallization solvent will exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility at all temperatures.
-
Inertness: The solvent should not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
The process involves dissolving the impure solid in a minimum amount of hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The slow crystal growth preferentially incorporates molecules of the target compound, excluding impurities which remain in the mother liquor.[6]
Safety Precautions
4.1 Handling of Acetylenic Compounds: Although this compound is a relatively stable solid, acetylenic compounds can be energetic and should be handled with care. Avoid excessive heating and mechanical shock.
4.2 Solvent Handling: The organic solvents used for recrystallization are often flammable and may have associated health risks.
-
Always work in a well-ventilated fume hood.
-
Keep solvents away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocol: Purification of this compound
This protocol is a general guideline. The optimal solvent and volumes should be determined through small-scale trials.
5.1 Materials and Equipment:
-
Crude this compound
-
Recrystallization solvents (e.g., ethanol, water, ethyl acetate, toluene)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Condenser
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
5.2 Step-by-Step Procedure:
Step 1: Solvent Screening
Due to the lack of specific published solubility data for this compound, a preliminary solvent screen is essential. The presence of the carboxylic acid group suggests solubility in polar protic solvents.
-
Place a small amount (e.g., 20-30 mg) of the crude material into several test tubes.
-
To each tube, add a small volume (e.g., 0.5 mL) of a different solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water).
-
Observe the solubility at room temperature.
-
Gently heat the tubes with insoluble material to the boiling point of the solvent and observe for dissolution.
-
Allow the hot solutions to cool to room temperature and then in an ice bath to observe crystal formation.
-
Select the solvent or solvent system that provides poor solubility at room temperature and good solubility at elevated temperatures, with good crystal recovery upon cooling. An ethanol/water mixture is a promising candidate based on the properties of benzoic acid.[4][5]
Step 2: Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add the chosen solvent (or the "good" solvent of a pair) in small portions while heating and stirring. Continue adding the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities (e.g., catalyst residues) are present, perform a hot gravity filtration. This step is crucial for removing particulate matter.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator.
5.3 Removal of Palladium Catalyst Residues
If residual palladium is a concern, several methods can be employed prior to the final recrystallization:
-
Filtration through Celite®: After the initial reaction work-up, dissolving the crude product in a suitable solvent and filtering it through a pad of Celite® can help remove heterogeneous palladium species.[3]
-
Scavenger Resins: Isocyanide-functionalized resins can be effective in scavenging soluble palladium complexes.[7]
Purity Assessment
The purity of the recrystallized this compound should be assessed using a combination of analytical techniques.
| Technique | Purpose | Expected Result for Pure Compound |
| Melting Point | Assess purity and identity | A sharp melting point range (typically < 2 °C). The literature value for pure benzoic acid is 121-123 °C.[8] An experimental value should be determined for the purified product. |
| ¹H and ¹³C NMR Spectroscopy | Confirm structure and identify organic impurities | Spectra should be consistent with the structure of this compound and show no signals corresponding to starting materials or major byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity | A single major peak with a purity of >99%. |
| Mass Spectrometry (MS) | Confirm molecular weight | A molecular ion peak corresponding to the exact mass of the compound. |
Visualization of the Workflow
The general workflow for the purification of this compound can be visualized as follows:
Caption: Recrystallization workflow.
The decision-making process for solvent selection is a critical first step:
Caption: Solvent selection process.
Conclusion
Recrystallization is a powerful and economical technique for the purification of this compound. By understanding the potential impurities from its synthesis and systematically selecting an appropriate solvent system, researchers can achieve high levels of purity essential for downstream applications. The protocol outlined in this application note, combined with rigorous analytical characterization, provides a reliable pathway to obtaining high-quality this compound.
References
-
Gandeepan, P. (2013). Response to "How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?". ResearchGate. Available at: [Link]
- Gagnon, A., & Bédard, A.-C. (2011). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Organic Process Research & Development, 15(4), 948-951.
-
PubChem. (n.d.). 2-(2-cyclopropylethynyl)benzoic acid. Retrieved from [Link]
- Pires, F. A., & Franco, R. W. A. (2008). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol.
- Martínez, F., & Jouyban, A. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 27(15), 4938.
- Zhang, R., et al. (2017). The solubility of benzoic acid in seven solvents. The Journal of Chemical Thermodynamics, 105, 137-142.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Chen, F., et al. (2024).
- FAMU Department of Chemistry. (2016).
-
Carl ROTH. (n.d.). Benzoic acid - Melting point standards ROTI®Calipure. Retrieved from [Link]
-
Chegg. (2020). Solved: The literature Melting Point for Benzoic Acid is.... Retrieved from [Link]
- Pacific Northwest National Labor
- University of Missouri-St. Louis. (n.d.).
- University of California, Davis. (n.d.).
- University of Wisconsin-Madison. (n.d.).
- MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 25(1), 193.
- Patil, C. J., et al. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chegg.com [chegg.com]
The Strategic Utility of 2-(Cyclopropylethynyl)benzoic Acid in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling a Versatile Architectural Element for Complex Molecule Construction
In the landscape of contemporary organic synthesis and drug discovery, the strategic incorporation of unique structural motifs is paramount for accessing novel chemical space and modulating biological activity. Benzoic acid derivatives, in particular, have long been recognized as foundational building blocks in the synthesis of pharmaceuticals and other functional organic materials[1][2]. This application note delves into the synthesis and synthetic utility of a highly promising, yet underexplored building block: 2-(Cyclopropylethynyl)benzoic acid .
The unique structural features of this molecule—a rigid cyclopropyl group directly conjugated to an alkyne, ortho to a carboxylic acid on a benzene ring—confer a remarkable degree of versatility. The cyclopropyl moiety can enhance metabolic stability and binding affinity in drug candidates, while the ethynyl linkage provides a reactive handle for a plethora of chemical transformations. The ortho-positioning of the carboxylic acid and the alkyne sets the stage for powerful intramolecular cyclization reactions, providing rapid access to complex heterocyclic scaffolds.
This guide is intended for researchers, medicinal chemists, and process development scientists. It provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application as a building block in key organic transformations, including intramolecular cyclization to form isocoumarins, and its potential in cycloaddition and cross-coupling reactions.
I. Synthesis of the Building Block: this compound via Sonogashira Coupling
The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne (cyclopropylacetylene) and an aryl halide (2-iodobenzoic acid)[3][4]. The choice of 2-iodobenzoic acid as the starting material is strategic due to the higher reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle compared to bromo or chloro derivatives[4].
Mechanistic Rationale: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling proceeds through two interconnected catalytic cycles[5]:
-
The Palladium Cycle:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl iodide (2-iodobenzoic acid) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the cyclopropylethynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product, this compound, and regenerate the Pd(0) catalyst.
-
-
The Copper Cycle:
-
A copper(I) salt, typically CuI, reacts with the terminal alkyne (cyclopropylacetylene) in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.
-
The use of a base, commonly an amine such as triethylamine or diisopropylamine, is essential to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Diagram: The Catalytic Cycles of the Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira reaction.
Detailed Protocol: Synthesis of this compound
This protocol is adapted from established Sonogashira coupling procedures for aryl iodides and terminal alkynes[6].
Materials:
-
2-Iodobenzoic acid
-
Cyclopropylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-iodobenzoic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine (3.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add cyclopropylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, quench the reaction with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Data Summary Table:
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodobenzoic acid | Cyclopropylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 18 | ~85-95 |
II. Application in Intramolecular Cyclization: Synthesis of 3-Cyclopropylisocoumarin
A powerful application of this compound is its ability to undergo intramolecular cyclization to form isocoumarins. Isocoumarins are a class of naturally occurring lactones that exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties[7][8]. The palladium-catalyzed intramolecular cyclization of 2-alkynylbenzoic acids provides a direct and atom-economical route to this important heterocyclic scaffold.
Mechanistic Rationale: Palladium-Catalyzed 6-endo-dig Cyclization
The reaction is believed to proceed via a 6-endo-dig cyclization pathway. The palladium catalyst activates the alkyne moiety, making it susceptible to nucleophilic attack by the oxygen atom of the carboxylic acid. Subsequent reductive elimination from the palladium intermediate furnishes the isocoumarin product and regenerates the active palladium catalyst.
Diagram: Intramolecular Cyclization Workflow
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 7. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Evaluation of 2-(Cyclopropylethynyl)benzoic Acid as a Potential Ion Channel Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Scaffold
In the quest for novel therapeutic agents, the vast chemical space of small molecules offers a rich territory for discovery. Benzoic acid and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] The introduction of unique substituents to this core can lead to novel pharmacological properties. "2-(Cyclopropylethynyl)benzoic acid" (Figure 1) is a novel compound that combines the established benzoic acid moiety with a cyclopropylethynyl group. The cyclopropyl ring is a bioisostere for various functional groups and can enhance metabolic stability and binding affinity, while the ethynyl linker provides conformational rigidity.[3]
These structural features suggest that this compound could interact with various biological targets, including ion channels. Ion channels, a diverse family of transmembrane proteins, are critical for numerous physiological processes and are proven drug targets.[4][5] This document provides a comprehensive guide for the systematic evaluation of this compound as a potential ion channel ligand. It outlines a strategic workflow, from initial high-throughput screening to detailed biophysical characterization, designed to elucidate the compound's activity and mechanism of action.
Figure 1: Chemical Structure of this compound
Molecular Formula: C12H10O2[6] Molecular Weight: 186.21 g/mol [6]
Part 1: Initial Screening for Ion Channel Activity - High-Throughput Calcium Flux Assay
The initial step in evaluating a novel compound is to perform a high-throughput screen (HTS) to identify potential "hits." Fluorescence-based ion flux assays are well-suited for this purpose due to their speed, sensitivity, and scalability.[7][8] A calcium flux assay is a versatile starting point as changes in intracellular calcium can be indicative of the modulation of various ion channels, including voltage-gated calcium channels, ligand-gated ion channels, and TRP channels.[8]
Principle of the Calcium Flux Assay
This assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-8 or Indo-1, that exhibits an increase in fluorescence intensity upon binding to intracellular calcium.[7][9][10] Cells expressing the target ion channel are loaded with the dye, and the fluorescence is monitored before and after the addition of the test compound. An increase or decrease in fluorescence compared to a vehicle control suggests that the compound may be modulating ion channel activity, leading to a change in intracellular calcium concentration.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for a high-throughput calcium flux assay.
Detailed Protocol: Calcium Flux Assay using Fluo-8 AM
Materials:
-
Cells expressing the ion channel of interest
-
96-well or 384-well black-walled, clear-bottom microplates
-
This compound
-
Fluo-8 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Positive and negative control compounds
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2 overnight.
-
Dye Loading:
-
Prepare a 2X Fluo-8 AM loading solution in HBSS. A typical final concentration is 1-5 µM. Include 0.02-0.04% Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium and add an equal volume of the 2X loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a concentration range for dose-response analysis. Prepare corresponding vehicle controls.
-
-
Assay Measurement:
-
Place the plate in a fluorescence microplate reader equipped with injectors.
-
Set the excitation and emission wavelengths appropriate for Fluo-8 (typically ~490 nm excitation and ~525 nm emission).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the compound dilutions and controls into the wells.
-
Continue to record the fluorescence kinetically for 1-5 minutes to capture the calcium response.[8]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Table 1: Example Data Summary for Calcium Flux Assay
| Compound Concentration (µM) | Mean Fluorescence Change (ΔF/F0) | Standard Deviation |
| 0.1 | 1.05 | 0.08 |
| 1 | 1.25 | 0.12 |
| 10 | 2.50 | 0.25 |
| 100 | 2.45 | 0.30 |
| Positive Control | 3.10 | 0.28 |
| Vehicle Control | 1.02 | 0.05 |
Part 2: Gold Standard Characterization - Patch-Clamp Electrophysiology
Positive hits from the HTS must be validated and further characterized using patch-clamp electrophysiology. This technique is considered the gold standard for studying ion channels as it provides direct measurement of ion flow across the cell membrane with high temporal and voltage resolution.[4][11]
Principle of Patch-Clamp Electrophysiology
A glass micropipette with a very small tip opening is used to form a high-resistance seal with the cell membrane. This allows for the measurement of the small ionic currents flowing through the ion channels. Different configurations (whole-cell, cell-attached, inside-out, outside-out) can be used to study various aspects of channel function and modulation by the test compound.[12]
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Detailed Protocol: Whole-Cell Voltage-Clamp Recording
Materials:
-
Cells expressing the ion channel of interest on coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipettes
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
This compound
-
Perfusion system
Procedure:
-
Preparation:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with extracellular solution.
-
Pull a patch pipette from a glass capillary and fire-polish the tip. The pipette resistance should be 2-5 MΩ when filled with intracellular solution.
-
-
Seal Formation and Whole-Cell Configuration:
-
Using the micromanipulator, approach a cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell, release the positive pressure to form a seal.
-
Apply gentle suction to achieve a giga-ohm seal (resistance > 1 GΩ).
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.
-
-
Recording:
-
Clamp the membrane potential at a holding potential where the channels of interest are closed (e.g., -80 mV).
-
Apply a voltage protocol to elicit ion channel currents (e.g., a series of depolarizing steps to activate voltage-gated channels).[13]
-
Record baseline currents for several minutes to ensure stability.
-
-
Compound Application:
-
Dissolve this compound in the extracellular solution at the desired concentrations.
-
Apply the compound-containing solution to the cell using the perfusion system.
-
Record the currents in the presence of the compound.
-
Apply a range of concentrations to determine the dose-dependence of the effect.
-
-
Washout:
-
Perfuse the cell with the control extracellular solution to wash out the compound and check for reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of the compound.
-
Calculate the percentage of inhibition or potentiation.
-
Plot the percentage of inhibition/potentiation against the compound concentration and fit the data to determine the IC50 or EC50.
-
Analyze changes in channel kinetics (activation, inactivation, deactivation) and voltage-dependence.
-
Part 3: Determining Binding Affinity - Radioligand Binding Assays
If this compound demonstrates a robust and specific effect in functional assays, the next step is to determine its binding affinity for the target ion channel. Radioligand binding assays are a classic and reliable method for this purpose.[14][15][16]
Principle of Radioligand Binding Assays
These assays measure the direct binding of a radiolabeled ligand to a receptor or ion channel. In a competition binding assay, a fixed concentration of a high-affinity radioligand is incubated with a source of the target channel (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity (Ki) can be calculated.[16]
Experimental Workflow: Competition Radioligand Binding Assay
Caption: Workflow for a competition radioligand binding assay.
Detailed Protocol: Competition Radioligand Binding Assay
Materials:
-
Membrane preparations from cells expressing the target ion channel
-
Radioligand specific for the target channel (e.g., ³H- or ¹²⁵I-labeled)
-
This compound
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 2: Example Data Summary for Radioligand Binding Assay
| [this compound] (µM) | % Specific Binding |
| 0.01 | 98.5 |
| 0.1 | 85.2 |
| 1 | 52.1 |
| 10 | 15.8 |
| 100 | 2.3 |
| IC50 (µM) | 0.95 |
| Ki (µM) | 0.48 |
Structure-Activity Relationship (SAR) Considerations
The structural components of this compound, namely the benzoic acid core, the cyclopropyl group, and the ethynyl linker, all contribute to its physicochemical properties and potential biological activity.[1][3] The carboxylic acid of the benzoic acid moiety is a key hydrogen bond donor and acceptor, which can be crucial for interaction with the active sites of biological targets.[1][2] The lipophilicity and electronic properties of the molecule, which are influenced by the cyclopropylethynyl group, will affect its ability to cross cell membranes and bind to a target.[3] Should this compound show promising activity, further studies involving synthetic analogs would be necessary to establish a clear structure-activity relationship.
Conclusion and Future Directions
This document provides a systematic and robust framework for the initial characterization of this compound as a potential ion channel ligand. The proposed workflow, progressing from high-throughput functional screening to detailed biophysical characterization, ensures a thorough evaluation of the compound's activity. Positive results from these assays would warrant further investigation, including studies to determine the compound's selectivity for different ion channel subtypes, its mode of action (e.g., open-channel block, allosteric modulation), and its potential therapeutic applications. The insights gained from such a comprehensive evaluation will be invaluable for guiding future drug discovery and development efforts centered on this novel chemical scaffold.
References
-
Eurofins Discovery. Ion Channel Binding Assays. [Link]
-
CALCIUM FLUX PROTOCOL. (n.d.). [Link]
-
University of Utah Flow Cytometry. (2023, December 28). Intracellular Calcium Flux. [Link]
-
Creative Bioarray. Ion Channel Binding Assays. [Link]
-
Cros By Marina Club. (n.d.). Calcium Flux Assay: A Brief Guide. [Link]
-
Agilent. (n.d.). Calcium Flux Assays. [Link]
-
Electrophysiological Approaches for the Study of Ion Channel Function. (n.d.). PMC - NIH. [Link]
-
Mortensen, M., & Smart, T. G. (2007). Single-channel recording of ligand-gated ion channels. Nature Protocols, 2(11), 2826–2841. [Link]
-
Analysis of High-throughput Cell Screening Techniques for Ion Channels. (2023, May 8). Labinsights. [Link]
-
Creative Bioarray. Radioligand Binding Assay. [Link]
-
FDA. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
Single-Channel Recording of Ligand-Gated Ion Channels. (2016, August 1). PMC - NIH. [Link]
-
Photoactivation of an Acid-Sensitive Ion Channel Associated with Vision and Pain. (n.d.). PMC. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015, May 13). [Link]
-
Special Issue: “Ion Channels as a Potential Target in Pharmaceutical Designs 2.0”. (2025, August 29). PMC. [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2). ijarsct. [Link]
-
Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. (n.d.). [Link]
-
Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015, August 1). PubMed. [Link]
-
The Role of Ion Channels and Intracellular Signaling Cascades in the Inhibitory Action of WIN 55,212-2 upon Hyperexcitation. (2024, June 29). MDPI. [Link]
-
Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. (2021, August 10). PubMed. [Link]
-
Light-activated ion channels for remote control of neuronal firing. (n.d.). PMC - PubMed Central. [Link]
-
Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. (2025, January 29). [Link]
-
Actin dynamics as critical ion channel regulator: ENaC and Piezo in focus. (2021, May 1). PubMed. [Link]
-
Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. (n.d.). PubMed. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. Actin dynamics as critical ion channel regulator: ENaC and Piezo in focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1313028-09-9 | MFCD20661082 | this compound [aaronchem.com]
- 7. crosbymarinaclub.org.uk [crosbymarinaclub.org.uk]
- 8. agilent.com [agilent.com]
- 9. bu.edu [bu.edu]
- 10. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 11. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-Channel Recording of Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Ion Channel Binding Assays - Creative Biogene [creative-biogene.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Note: A Framework for the Biological Screening of 2-(Cyclopropylethynyl)benzoic acid, a Positive Allosteric Modulator of mGluR2
Introduction
The metabotropic glutamate receptor 2 (mGluR2), a Class C G-protein coupled receptor (GPCR), is a critical regulator of synaptic glutamate levels. Located predominantly on presynaptic terminals, its activation leads to the inhibition of glutamate release. This mechanism has positioned mGluR2 as a key therapeutic target for central nervous system (CNS) disorders characterized by excessive glutamatergic signaling, such as schizophrenia and anxiety.[1][2] Direct activation by orthosteric agonists has been explored, but this approach can suffer from a lack of receptor subtype selectivity and potential for receptor desensitization.[3]
An alternative and often superior strategy is positive allosteric modulation.[4] Positive Allosteric Modulators (PAMs) bind to a topographically distinct site on the receptor, potentiating the effect of the endogenous agonist, glutamate.[3][5] This offers greater spatiotemporal precision, as the PAM only enhances receptor activity in the presence of active glutamate signaling, and can provide improved subtype selectivity.[4][6]
2-(Cyclopropylethynyl)benzoic acid is a potent and selective mGluR2 PAM. To facilitate its investigation and the discovery of related compounds, this document provides a comprehensive, multi-tiered framework for its biological screening and characterization. We present detailed protocols for a high-throughput primary assay to identify mGluR2 PAMs, followed by a secondary mechanistic assay to confirm their mode of action and quantify potency.
Part 1: Primary Screening - High-Throughput Calcium Mobilization Assay
Principle & Rationale
The primary objective is to rapidly identify compounds that potentiate mGluR2 activation from a large library. mGluR2 is natively coupled to the Gαi signaling pathway, which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP) levels. While cAMP can be measured directly, assays based on this readout are often less suited for high-throughput screening (HTS) compared to calcium flux assays.[7][8]
To overcome this, we employ a common HTS strategy: co-expressing the target receptor (mGluR2) with a promiscuous or chimeric G-protein, such as Gα15, Gα16, or Gαqi5, in a host cell line (e.g., HEK293 or CHO) that lacks endogenous mGluR2.[9][10] These G-proteins effectively couple GPCR activation to the Gαq pathway, which stimulates phospholipase C and leads to the release of intracellular calcium (Ca2+).[11] This Ca2+ mobilization can be detected as a rapid and robust fluorescence signal using Ca2+-sensitive dyes, making it ideal for automated, plate-based screening platforms like the Fluorometric Imaging Plate Reader (FLIPR).[11][12]
To detect PAM activity, the assay is run in the presence of a sub-maximal (EC20) concentration of an orthosteric agonist (e.g., glutamate). A PAM will cause a significant leftward shift in the agonist's concentration-response curve, resulting in a pronounced increase in the Ca2+ signal at the fixed EC20 agonist concentration.[13][14]
Screening Cascade Workflow
Caption: High-throughput screening cascade for mGluR2 PAM discovery.
Detailed Protocol: Calcium Mobilization Assay
1. Cell Culture and Plating:
- Maintain HEK293 cells stably co-expressing human mGluR2 and Gα15 in DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics (e.g., G418, puromycin).
- Harvest cells and seed 20,000 cells/well into 384-well, black-walled, clear-bottom assay plates.
- Incubate for 24 hours at 37°C, 5% CO2.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions (e.g., FLIPR Calcium Assay Kit).[12][15]
- Remove cell culture medium and add 20 µL of loading buffer to each well.
- Incubate for 60 minutes at 37°C, 5% CO2.
3. Compound Addition and Signal Detection (FLIPR):
- Prepare compound plates: Serially dilute this compound and other test compounds in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
- Prepare agonist plate: Prepare glutamate in assay buffer at a concentration that is 4X the final desired EC20 concentration.
- Place both the cell plate and compound plate into the FLIPR instrument.
- Instrument Protocol:
- Establish a stable baseline fluorescence reading for 10-20 seconds.
- Initiate a 10 µL addition from the compound plate.
- Record fluorescence for 2-3 minutes to observe any intrinsic agonist activity.
- Initiate a 10 µL addition from the agonist plate (final volume 40 µL).
- Record the rapid increase in fluorescence for an additional 2-3 minutes.
4. Data Analysis:
- The primary response is the maximum fluorescence signal post-agonist addition.
- Normalize data: 0% activation (vehicle + agonist) and 100% activation (saturating concentration of agonist).
- Hits are identified as compounds that potentiate the EC20 agonist response above a defined threshold (e.g., >3 standard deviations above the mean of the vehicle control).
Part 2: Secondary Assay - Mechanistic Confirmation with cAMP
Principle & Rationale
After identifying hits in the primary screen, it is crucial to confirm their mechanism of action in a more physiologically relevant context. The canonical signaling pathway for mGluR2 is the Gαi-mediated inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP.[2] A confirmatory assay measuring cAMP levels validates that the compound's activity is not an artifact of the chimeric G-protein system used in the primary screen.
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for quantifying cAMP.[16] The assay is based on a competitive immunoassay format. Cellular cAMP produced after receptor activation competes with a labeled cAMP analog (e.g., d2-labeled) for binding to a specific anti-cAMP antibody labeled with a FRET donor (e.g., Europium cryptate).[17][18] When cellular cAMP is low, the donor and acceptor are in close proximity, generating a high FRET signal. As mGluR2 is activated and cellular cAMP decreases, more labeled cAMP binds the antibody, leading to a higher FRET signal. To measure this decrease, cells are first stimulated with an agent like forskolin to raise basal cAMP levels. The ability of an mGluR2 agonist, potentiated by a PAM, to then reduce this forskolin-stimulated cAMP level is measured.
mGluR2 Signaling Pathway
Caption: mGluR2 Gαi signaling pathway and its modulation.
Detailed Protocol: HTRF cAMP Assay
1. Cell Culture:
- Use a cell line endogenously expressing mGluR2 or a stable recombinant line (e.g., CHO-mGluR2).
- Seed 5,000 cells/well in a 384-well, low-volume white plate and incubate for 24 hours.
2. Compound Treatment:
- Prepare serial dilutions of this compound and other hit compounds.
- Prepare a fixed, sub-maximal concentration of glutamate (e.g., EC50).
- Prepare a fixed concentration of forskolin (e.g., 1 µM).
- Aspirate media from cells and add 5 µL of compound dilutions.
- Immediately add 5 µL of a glutamate/forskolin co-stimulation mix.
- Incubate for 30 minutes at room temperature.[19]
3. Cell Lysis and HTRF Detection:
- Following the manufacturer's protocol (e.g., Cisbio cAMP HTRF kit), prepare the detection reagents.[16][20]
- Add 5 µL of d2-labeled cAMP conjugate to each well.
- Add 5 µL of Europium cryptate-labeled anti-cAMP antibody to each well.[19]
- Seal the plate and incubate for 60 minutes at room temperature.[19]
4. Data Acquisition and Analysis:
- Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).[19]
- Calculate the HTRF ratio (Em665 / Em620) * 10,000.
- Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.[17]
- Plot the percent inhibition of forskolin-stimulated cAMP vs. compound concentration to determine the potency (EC50) and efficacy (% maximal potentiation) of the PAM.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The primary goal of these assays is to determine the potency (EC50) of the PAM and its cooperativity with the orthosteric agonist.
| Parameter | Description | Example Value for a Potent PAM |
| Primary Screen (% Act.) | Percent activation relative to a saturating agonist concentration. Measured at a single concentration (e.g., 10 µM) in the presence of an agonist EC20. | > 50% |
| PAM EC50 (nM) | The concentration of the PAM that produces 50% of its maximal potentiation effect on a fixed concentration of agonist. | 50 nM |
| Agonist Fold-Shift | The factor by which the PAM (at a fixed concentration) reduces the EC50 of the orthosteric agonist. | > 10-fold |
| Maximal Potentiation (%) | The maximal increase in the agonist's response elicited by the PAM, expressed as a percentage of the maximal response to the agonist alone. | > 150% |
| Z'-factor | A statistical measure of assay quality for HTS. A value > 0.5 indicates a robust and reliable assay. | > 0.6 |
Interpreting Results: A successful mGluR2 PAM, such as this compound, will show strong activity in the primary calcium screen. In the secondary cAMP assay, it will demonstrate a concentration-dependent potentiation of glutamate's ability to inhibit forskolin-stimulated cAMP production. This will manifest as a significant leftward shift in the glutamate dose-response curve, confirming its identity as a positive allosteric modulator.
References
-
Molecular Devices. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. [Link]
-
Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]
-
Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Protocol. NCBI Bookshelf. [Link]
-
Tora GO, et al. An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]
-
PerkinElmer. How to run a cAMP HTRF assay. YouTube. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. [Link]
-
Kollewe A, et al. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [Link]
-
Assay Guidance Manual. Figure 1. [Principles of the HTRF cAMP...]. NCBI Bookshelf. [Link]
-
Dispendix. Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]
-
Quality by Design Consulting. Assay Development and Method Validation Essentials. [Link]
-
Gregory KJ, et al. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators. PMC. [Link]
-
Agilent Technologies. Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]
-
Dahlin JL, et al. Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PMC. [Link]
-
JoVE. Characterization of G Protein-Coupled Receptors by Fluorescence-Based Calcium Mobilization Assay. YouTube. [Link]
-
PeploBio. The Role of Assay Development and Validation in Drug Discovery. [Link]
-
Wootten D, et al. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. [Link]
-
Niswender CM, et al. Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7. ACS Publications. [Link]
-
Sarpal D, et al. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia. PMC. [Link]
-
Conn PJ, et al. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders. PubMed Central. [Link]
-
Lavrador KN, et al. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening. ACS Publications. [Link]
-
Patsnap Synapse. What mGluR2 modulators are in clinical trials currently? [Link]
-
Miao Y, et al. Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. PNAS. [Link]
-
PubChem. High-Throughput Screening in Drug Discovery. [Link]
-
Jiyou Industries Co.Ltd. Mechanism of action of benzoic acid. [Link]
-
CIDP. CHAPTER 7: mGlu2 Receptor Positive Allosteric Modulators. Royal Society of Chemistry. [Link]
-
Galici R, et al. Positive allosteric modulators of the metabotropic glutamate receptor 2 for the treatment of schizophrenia. ResearchGate. [Link]
-
GEN. Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube. [Link]
-
Zhang D, et al. Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology. [Link]
-
Lindsley CW, et al. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models. Journal of Medicinal Chemistry. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
-
Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Kim KS, et al. Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. PubMed. [Link]
-
Berne S, et al. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. [Link]
-
Warth AD. Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. PubMed. [Link]
-
Li Y, et al. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. PubMed. [Link]
-
Johnson AT, et al. Synthesis and biological activity of high-affinity retinoic acid receptor antagonists. PubMed. [Link]
-
Balaramnavar VM, et al. Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. PubMed. [Link]
Sources
- 1. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]
- 4. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. agilent.com [agilent.com]
- 16. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 17. researchgate.net [researchgate.net]
- 18. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Synthesis and Optimization of 2-(Cyclopropylethynyl)benzoic acid via Sonogashira Coupling
Abstract
This document provides a comprehensive guide for the synthesis of 2-(Cyclopropylethynyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The primary focus is on the Sonogashira cross-coupling reaction, detailing a robust protocol and extensive optimization strategies. We delve into the causal relationships behind experimental choices, offering insights into catalyst selection, reaction parameter tuning, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to implement or refine the synthesis of this and related aryl alkynes.
Introduction and Significance
This compound is an important synthetic intermediate. The unique structural and electronic properties of the cyclopropylethynyl moiety make it a desirable feature in the design of novel therapeutic agents and functional organic materials. Its synthesis is most efficiently achieved through the Sonogashira cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] This reaction utilizes a palladium catalyst and, classically, a copper(I) co-catalyst to couple a terminal alkyne (cyclopropylacetylene) with an aryl halide (a 2-halobenzoic acid derivative).[1][2]
The reaction's mild conditions and tolerance for a wide range of functional groups have made it a cornerstone of modern organic synthesis.[1][3] This guide will provide a detailed protocol for this transformation and explore the critical parameters that can be adjusted to optimize yield, purity, and reaction efficiency.
Underlying Mechanism: The Sonogashira Catalytic Cycles
Understanding the reaction mechanism is paramount for logical optimization and troubleshooting. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2-iodobenzoic acid). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, which is formed in the copper cycle. The final step is reductive elimination, which yields the desired this compound product and regenerates the Pd(0) catalyst.
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne (cyclopropylacetylene) in the presence of a base to form a highly reactive copper(I) acetylide intermediate. This intermediate is the key species that participates in the transmetalation step with the palladium complex.
Sources
Protocol for the synthesis of "2-(Cyclopropylethynyl)benzoic acid" amide derivatives
An Application Note and Protocol for the Synthesis of 2-(Cyclopropylethynyl)benzoic Acid Amide Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound amide derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The cyclopropylacetylene moiety is a valuable pharmacophore, often introduced to enhance metabolic stability, binding affinity, and conformational rigidity of drug candidates.[1][2] This protocol details a robust two-step synthetic strategy: an initial palladium-copper catalyzed Sonogashira cross-coupling to form the key this compound intermediate, followed by a flexible and efficient amide coupling to generate a library of derivatives. We provide detailed, step-by-step experimental procedures, explain the rationale behind methodological choices, and offer guidance for characterization and troubleshooting.
Introduction: The Significance of the Cyclopropylethynyl Scaffold
Benzoic acid and its derivatives are fundamental building blocks in modern drug discovery, serving as the basis for numerous therapeutic agents.[3][4][5] The strategic functionalization of the benzoic acid scaffold allows for the fine-tuning of pharmacological properties. The introduction of a cyclopropylethynyl group at the ortho-position creates a unique structural motif. The cyclopropyl ring can act as a bioisostere for other groups, improving metabolic stability and influencing molecular conformation, while the rigid ethynyl linker provides a defined spatial orientation for further substitutions.[2] The resulting amide derivatives are of high interest for screening in drug development programs, targeting a wide range of biological targets from enzymes to receptors.
This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a reliable pathway to access these valuable compounds.
Overall Synthetic Strategy
The synthesis is efficiently executed in a two-part sequence. The first part involves the construction of the core alkyne structure via a Sonogashira cross-coupling reaction. The second part is the diversification step, where the carboxylic acid intermediate is coupled with a variety of primary or secondary amines to yield the target amide derivatives.
Figure 1: General two-step workflow for the synthesis of this compound amide derivatives.
Part I: Synthesis of this compound Intermediate
Principle of the Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[6][7] The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt, such as CuI, as a co-catalyst. An amine base (e.g., triethylamine or diisopropylamine) is used to act as both the solvent and the base, which neutralizes the hydrogen halide formed during the reaction.
Causality of Key Components:
-
Palladium Catalyst: The active Pd(0) species undergoes oxidative addition with the aryl halide. This is the rate-determining step.
-
Copper(I) Co-catalyst: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is generally faster and more efficient than the direct reaction of the alkyne with the palladium complex.[6]
-
Amine Base: The base is crucial for deprotonating the terminal alkyne to form the nucleophilic acetylide species and to neutralize the HX produced.
-
Inert Atmosphere: The catalytic cycle involves Pd(0), which can be sensitive to oxidation. Therefore, the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation and ensure high yields.[7]
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 2-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | Sigma-Aldrich | Store in a cool, dark place. |
| Cyclopropylacetylene | C₅H₆ | 66.10 | Sigma-Aldrich | Highly volatile. Handle in a fume hood. |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | Strem Chemicals | Air and light sensitive. |
| Copper(I) Iodide | CuI | 190.45 | Acros Organics | Store under inert gas. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Fisher Scientific | Anhydrous grade, freshly distilled. |
| Toluene | C₇H₈ | 92.14 | J.T. Baker | Anhydrous grade. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | VWR | ACS grade for work-up. |
| Hexanes | C₆H₁₄ | 86.18 | VWR | ACS grade for chromatography. |
| Hydrochloric Acid (1M) | HCl | 36.46 | Sigma-Aldrich | For work-up. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Fisher Scientific | For drying. |
Procedure
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodobenzoic acid (2.48 g, 10.0 mmol, 1.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen gas for 15 minutes.
-
Addition of Catalysts and Solvent: Under a positive flow of nitrogen, add copper(I) iodide (95 mg, 0.5 mmol, 0.05 equiv.) and tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol, 0.025 equiv.). Immediately add anhydrous toluene (20 mL) and anhydrous triethylamine (20 mL).
-
Addition of Alkyne: Stir the mixture at room temperature until the solids have dissolved. Add cyclopropylacetylene (0.99 g, 1.3 mL, 15.0 mmol, 1.5 equiv.) dropwise via syringe over 5 minutes.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system with 1% acetic acid. The starting material (2-iodobenzoic acid) should be consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvents under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (from 9:1 to 7:3) containing 1% acetic acid to prevent streaking. Combine the fractions containing the product and remove the solvent to yield this compound as a white to off-white solid. (Expected yield: 75-85%).
Characterization of the Intermediate
-
¹H NMR (400 MHz, CDCl₃): Expect signals for the aromatic protons, a characteristic signal for the cyclopropyl protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the aromatic carbons, the two alkyne carbons, the cyclopropyl carbons, and the carbonyl carbon.
-
Mass Spectrometry (ESI-): Calculate m/z for [M-H]⁻.
Part II: Synthesis of this compound Amide Derivatives
Principle of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxylic acid.[8] While direct heating can work, it often requires harsh conditions.[9] The use of coupling reagents is a much milder and more efficient approach, widely employed in medicinal chemistry.[10][11]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent.[10]
Mechanism of HATU Coupling:
-
Activation: The carboxylic acid is deprotonated by a hindered amine base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate attacks HATU to form a highly reactive O-acylisourea intermediate.
-
Amine Attack: The primary or secondary amine then acts as a nucleophile, attacking the activated carbonyl carbon of the intermediate.
-
Product Formation: The tetrahedral intermediate collapses to form the stable amide bond and releases a tetramethylurea byproduct.
This method is favored for its high yields, fast reaction times, and its ability to couple even sterically hindered or electron-deficient amines.[12]
General Protocol for Amide Coupling
Materials and Reagents
| Reagent/Material | Notes |
| This compound | From Part I. |
| Amine (e.g., Benzylamine, Morpholine, Aniline) | 1.1 equivalents. |
| HATU | 1.2 equivalents. Store in a desiccator. |
| N,N-Diisopropylethylamine (DIPEA) | 3.0 equivalents. Anhydrous grade. |
| N,N-Dimethylformamide (DMF) | Anhydrous grade. |
General Procedure
-
Setup: In a vial, dissolve this compound (1.0 equiv.) in anhydrous DMF (0.2 M concentration).
-
Reagent Addition: Add the desired amine (1.1 equiv.), followed by HATU (1.2 equiv.), and finally DIPEA (3.0 equiv.).
-
Reaction: Cap the vial and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient) or by recrystallization to obtain the final amide derivative.
Data Presentation: Example Derivative Synthesis
The following table presents hypothetical but representative data for the synthesis of three distinct amide derivatives using the general protocol.
| Amine Used | Product Name | Yield (%) | M.P. (°C) | MS (ESI+) [M+H]⁺ (calc.) |
| Benzylamine | N-benzyl-2-(cyclopropylethynyl)benzamide | 92% | 115-117 | 276.1383 |
| Morpholine | (2-(cyclopropylethynyl)phenyl)(morpholino)methanone | 88% | 98-100 | 256.1332 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-2-(cyclopropylethynyl)benzamide | 85% | 141-143 | 280.1027 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Palladium catalysts are toxic and should be handled with care.
-
Cyclopropylacetylene is volatile and flammable.
-
Coupling reagents like HATU are irritants. Avoid inhalation and skin contact.
-
Organic solvents are flammable and should be handled away from ignition sources.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Sonogashira | Inactive catalyst (oxidation of Pd(0)). | Ensure a fully inert atmosphere. Use fresh, high-quality catalysts. |
| Insufficient base or wet reagents/solvents. | Use freshly distilled, anhydrous solvents and base. | |
| Incomplete amide coupling | Sterically hindered or electron-poor amine. | Increase reaction time or gently heat to 40-50 °C. Consider an alternative coupling reagent like acyl fluoride.[12] |
| Insufficient coupling reagent or base. | Ensure accurate stoichiometry; use 1.2-1.5 eq. of coupling reagent. | |
| Difficult purification | Byproducts from HATU (tetramethylurea). | Ensure thorough aqueous work-up as the byproduct is water-soluble. |
| Streaking on silica gel column. | Add 1% acetic acid to the eluent for acidic compounds or 1% triethylamine for basic compounds. |
Conclusion
This application note provides a reliable and detailed two-step protocol for synthesizing this compound amide derivatives. The Sonogashira coupling effectively installs the key cyclopropylalkyne moiety, and the subsequent HATU-mediated amide coupling offers a flexible and high-yielding method for diversification. These procedures are scalable and suitable for generating libraries of compounds for screening in drug discovery and materials science applications.
References
-
Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling with 3-(Pentafluorosulfanyl)benzoic Acid. Retrieved from Benchchem website.[10]
-
Paun, A., et al. (2015). Convenient synthesis of 2-alkynylbenzazoles through Sonogashira cross-coupling reaction between thioethers and terminal alkynes. Tetrahedron Letters.[13]
-
ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly? ResearchGate.[9]
-
ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate.[8]
-
Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling. (n.d.). Synlett.[6]
-
Google Patents. (2017). WO2017003107A1 - Method for preparing benzoic acid amide compound. Google Patents.[14]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11499-11505. DOI:10.1039/C5OB02129D.[12]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]7]
-
Cravotto, G., et al. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(21), 5039.[15]
-
Wang, T., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4065.[1]
-
Garg, N. K. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry.[16]
-
Krishna Rao N, & Laxmanakumar. (2024). synthesis of amide derivatives via benzimidazoles and exploring bioevaluation. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 12(1), 13-19.[11]
-
Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-207.[17]
-
Dakenchem. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from Dakenchem website.[3]
-
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI.[2]
-
IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org.[4]
-
Siddiqui, A. A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Medicinal Chemistry.[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ajrcps.com [ajrcps.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. Sci-Hub. ChemInform Abstract: Convenient Synthesis of 2‐Alkynylbenzazoles Through Sonogashira Cross‐Coupling Reaction Between Thioethers and Terminal Alkynes. / ChemInform, 2016 [sci-hub.st]
- 14. WO2017003107A1 - Method for preparing benzoic acid amide compound - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. sphinxsai.com [sphinxsai.com]
"2-(Cyclopropylethynyl)benzoic acid" for structure-activity relationship (SAR) studies
An In-Depth Guide to Structure-Activity Relationship (SAR) Studies Utilizing the 2-(Cyclopropylethynyl)benzoic Acid Scaffold
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing "this compound" as a core scaffold for structure-activity relationship (SAR) studies. This scaffold is of significant interest, particularly for the development of allosteric modulators targeting the metabotropic glutamate receptor 5 (mGluR5), a key player in central nervous system pathophysiology.[1][2] We present the scientific rationale, detailed protocols for chemical synthesis and analog generation, and robust methodologies for biological evaluation, including primary functional assays and secondary binding assays. The causality behind experimental choices is explained to empower researchers to not only execute but also adapt these protocols for their specific discovery campaigns. This guide is designed to be a self-validating system, integrating synthetic chemistry, in vitro pharmacology, and data analysis to accelerate the discovery of novel therapeutics.
Introduction: The Promise of the this compound Scaffold
The pursuit of novel therapeutics for neurological and psychiatric disorders has increasingly focused on allosteric modulation of G-protein coupled receptors (GPCRs).[3] Among these, the metabotropic glutamate receptor 5 (mGluR5) is a prime target due to its critical role in modulating synaptic plasticity and neuronal excitability.[2][4] Dysregulation of mGluR5 signaling is implicated in conditions such as schizophrenia, anxiety, and substance use disorders.[1][5][6]
Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand (glutamate) binding site, offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands.[1][3] The this compound scaffold represents a promising starting point for developing such modulators. Its structure incorporates key pharmacophoric elements found in known mGluR5 modulators: an aromatic core, an acetylene linker, and a terminal lipophilic group (the cyclopropyl moiety).[7] The benzoic acid functional group provides a crucial interaction point and a handle for modifying physicochemical properties.
This guide details a systematic approach to exploring the chemical space around this scaffold to establish a clear structure-activity relationship, guiding the rational design of potent, selective, and pharmacokinetically favorable mGluR5 modulators.
Rationale and Strategy for SAR Studies
The primary goal of an SAR study is to understand how specific structural modifications to a lead compound affect its biological activity. For the this compound scaffold, a systematic exploration of its three key regions is essential.
Key Molecular Regions for Modification:
-
The Cyclopropyl Moiety: This small, rigid, and lipophilic group is critical for potency in many modulators. The SAR campaign should explore the impact of its size, stereochemistry, and electronics.
-
Rationale: Altering this group can probe the size and nature of the hydrophobic binding pocket. Replacing it with other small rings (e.g., cyclobutyl), branched alkyl groups (e.g., isopropyl, tert-butyl), or polar groups can dramatically impact potency and selectivity.[8]
-
-
The Benzoic Acid Ring: Substitution on the phenyl ring can influence electronic properties, conformation, and metabolic stability.
-
The Carboxylic Acid: This group is often a key hydrogen bond donor/acceptor. Its position and its replacement with bioisosteres are critical SAR questions.
-
Rationale: Moving the carboxylate from the ortho- to the meta- or para- position will fundamentally change the molecule's vector and its ability to interact with key residues in the binding pocket. Replacing the carboxylic acid with bioisosteres like tetrazoles or acyl sulfonamides can improve cell permeability and oral bioavailability while maintaining the key binding interaction.
-
The overall workflow for this SAR investigation is a cyclical process of design, synthesis, and testing, as illustrated below.
Caption: Iterative workflow for SAR studies.
Chemical Synthesis: Protocols and Strategies
The cornerstone of the synthetic strategy is the Sonogashira cross-coupling reaction, which efficiently forms the carbon-carbon bond between the benzoic acid ring and the cyclopropylacetylene.[11][12]
Protocol 3.1: Synthesis of this compound
This protocol proceeds in two steps: (1) Sonogashira coupling of a protected benzoic acid with cyclopropylacetylene, and (2) deprotection (hydrolysis) to yield the final product. Using an ester, such as methyl 2-iodobenzoate, protects the carboxylic acid, which would otherwise interfere with the basic conditions of the coupling reaction.
Step 1: Sonogashira Coupling
-
Reagents: Methyl 2-iodobenzoate, cyclopropylacetylene, Pd(PPh₃)₂Cl₂ (Palladium catalyst), CuI (Copper(I) iodide co-catalyst), Triethylamine (Et₃N, base and solvent).
-
Rationale: The palladium catalyst is essential for the catalytic cycle of oxidative addition and reductive elimination.[13] The copper(I) co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which speeds up the transmetalation step.[11] Triethylamine acts as a base to neutralize the HI generated during the reaction and serves as the solvent.
-
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add methyl 2-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous triethylamine (approx. 10 mL per mmol of halide).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add cyclopropylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS. The reaction mixture will typically turn dark and a precipitate of triethylammonium iodide will form.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product (methyl 2-(cyclopropylethynyl)benzoate) by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Step 2: Saponification (Ester Hydrolysis)
-
Reagents: Methyl 2-(cyclopropylethynyl)benzoate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the purified ester from Step 1 in a 3:1 mixture of THF and water.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate of the product, this compound, will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Caption: Synthetic route to the core scaffold.
Protocol 3.2: Strategy for Analog Library Synthesis
To build an SAR library, the core synthesis can be adapted in a parallel or combinatorial fashion:
-
Varying the Alkyne: Substitute cyclopropylacetylene with other terminal alkynes (e.g., tert-butylacetylene, phenylacetylene, 3-hydroxypropyne) in Protocol 3.1, Step 1.
-
Varying the Aryl Halide: Substitute methyl 2-iodobenzoate with other commercially available or synthesized aryl halides (e.g., methyl 5-chloro-2-iodobenzoate, methyl 2-iodo-3-methoxybenzoate) to explore substitutions on the phenyl ring.
Biological Evaluation: In Vitro Protocols
A tiered approach is recommended, starting with a high-throughput primary functional assay, followed by secondary binding assays and selectivity profiling for confirmed hits.
Protocol 4.1: Primary Functional Assay - mGluR5 Calcium Mobilization
This assay measures a compound's ability to modulate the mGluR5 response to glutamate by detecting changes in intracellular calcium ([Ca²⁺]i). mGluR5 is a Gq-coupled receptor, and its activation leads to the release of calcium from intracellular stores.[14]
-
Materials: HEK293 cells stably expressing human mGluR5, Fluo-4 AM calcium indicator dye, assay buffer (e.g., HBSS with 20 mM HEPES), L-Glutamic acid, a fluorometric imaging plate reader (FLIPR).
-
Procedure:
-
Cell Plating: Plate mGluR5-HEK293 cells in black-walled, clear-bottom 384-well plates and grow to confluence.
-
Dye Loading: Wash cells with assay buffer and incubate with Fluo-4 AM dye for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.
-
Assay Execution (FLIPR):
-
For Positive Allosteric Modulator (PAM) Activity: a. Place the cell plate and compound plate into the FLIPR instrument. b. Add the test compounds to the cells and incubate for 3-5 minutes. c. Add a sub-maximal (EC₂₀) concentration of glutamate and measure the fluorescent signal (calcium response) over time. d. PAMs will potentiate the glutamate response, resulting in a larger signal compared to glutamate alone.
-
For Negative Allosteric Modulator (NAM) Activity: a. Follow the same procedure, but in step (c), challenge the cells with a near-maximal (EC₈₀) concentration of glutamate.[15] b. NAMs will inhibit the glutamate response, resulting in a smaller signal.
-
-
Data Analysis: Normalize the data to a positive control (a known PAM or NAM) and a vehicle control. Calculate EC₅₀ (for PAMs) or IC₅₀ (for NAMs) values from the concentration-response curves.
-
Caption: Simplified mGluR5 signaling pathway.
Protocol 4.2: Secondary Binding Assay - [³H]MPEP Displacement
This assay determines if active compounds bind to the well-characterized MPEP allosteric site on mGluR5.[15]
-
Materials: Membranes prepared from mGluR5-expressing cells, [³H]MPEP (radioligand), unlabeled MPEP (for non-specific binding), test compounds, filtration apparatus.
-
Procedure:
-
In a 96-well plate, combine mGluR5-containing membranes, a fixed concentration of [³H]MPEP (typically at its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MPEP.[4]
-
Incubate the plate for 60 minutes at 4°C.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of [³H]MPEP binding at each concentration of the test compound. Determine the Ki (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation. A low Ki value indicates high binding affinity.
-
Data Interpretation and SAR Consolidation
The data from synthesis and biological testing should be consolidated into a comprehensive SAR table. This allows for the direct comparison of structural changes with their effects on potency and binding affinity.
Hypothetical SAR Table
| Cmpd | R¹ (at Cyclopropyl) | R² (on Phenyl Ring) | R³ (Carboxylate Analog) | mGluR5 PAM EC₅₀ (nM) | [³H]MPEP Ki (nM) |
| 1 | H | H | COOH | 150 | 210 |
| 2 | H | 4-F | COOH | 85 | 110 |
| 3 | H | 4-Cl | COOH | 70 | 95 |
| 4 | H | 3-F | COOH | >10,000 | >10,000 |
| 5 | CH₃ (replacing cyclopropyl) | H | COOH | 2,500 | 3,100 |
| 6 | H | H | Tetrazole | 220 | 300 |
Interpretation of Hypothetical Data:
-
Ring Substitution (R²): Introducing a small, electron-withdrawing group like fluorine or chlorine at the 4-position (para to the ethynyl group) improves potency (Cmpds 2 & 3 vs. 1). This suggests a favorable interaction in the binding pocket.
-
Positional Isomerism: Moving the substituent to the 3-position (meta) abolishes activity (Cmpd 4), indicating a strict positional requirement for this interaction.
-
Lipophilic Group (R¹): Replacing the rigid cyclopropyl group with a more flexible isopropyl group (modeled by CH₃ replacement) significantly reduces potency (Cmpd 5 vs. 1), highlighting the importance of the cyclopropyl moiety for optimal binding.
-
Carboxylate Bioisostere (R³): Replacing the carboxylic acid with a tetrazole (Cmpd 6) retains a similar level of activity, suggesting it is a viable bioisostere that could be used to modulate physicochemical properties like cell permeability.
Conclusion
The this compound scaffold is a versatile and promising starting point for the discovery of novel mGluR5 allosteric modulators. By employing a systematic approach that combines efficient Sonogashira coupling chemistry for analog synthesis with a robust suite of in vitro pharmacological assays, researchers can effectively navigate the structure-activity landscape. The protocols and strategies outlined in this guide provide a validated framework for identifying key structural determinants of activity, leading to the rational design of next-generation compounds with enhanced potency, selectivity, and drug-like properties for the potential treatment of CNS disorders.
References
-
Celanire, S., & Campo, B. (2014). SAR Studies on mGlu5 Receptor Positive Allosteric Modulators (2003-2013). PubMed. [Link]
-
Felts, A. S., et al. (2014). Discovery and SAR of a novel series of metabotropic glutamate receptor 5 positive allosteric modulators with high ligand efficiency. PMC - NIH. [Link]
-
de Lucas, A. I., et al. (2016). Identification of Allosteric Modulators of Metabotropic Glutamate 7 Receptor Using Proteochemometric Modeling. ACS Publications. [Link]
-
Williams Jr., D. L., & Lindsley, C. W. (2005). Discovery of Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 (mGluR5). Ingenta Connect. [Link]
-
Gregory, K. J., & Conn, P. J. (2015). Allosteric Modulation of Metabotropic Glutamate Receptors: Structural Insights and Therapeutic Potential. PMC - PubMed Central. [Link]
-
Paun, A., et al. (2015). Convenient synthesis of 2-alkynylbenzazoles through Sonogashira cross-coupling reaction between thioethers and terminal alkynes. Tetrahedron Letters. [Link]
-
Fung, J. N., et al. (2022). From bench to bedside: The mGluR5 system in people with and without Autism Spectrum Disorder and animal model systems. NIH. [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. J&K Scientific. [Link]
-
Cera, G., & Palmisano, G. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. [Link]
-
Rodriguez, A. L., et al. (2010). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. PMC - PubMed Central. [Link]
-
Paterson, N. E., & Markou, A. (2005). The effects of the mGluR5 antagonist MPEP and the mGluR2/3 antagonist LY341495 on rats' performance in the 5-choice serial reaction time task. PMC - PubMed Central. [Link]
-
Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Chemistry. [Link]
-
Patsnap Synapse. (2024). What are mGluR5 antagonists and how do they work?. Patsnap Synapse. [Link]
-
Noeske, T., et al. (2009). Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening. Journal of Chemical Information and Modeling. [Link]
-
Krystal, J. H., et al. (2010). Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction. PubMed. [Link]
-
Kagechika, H., et al. (1998). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Patil, C. J., et al. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
O'Neill, M. J., et al. (2003). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. PMC - PubMed Central. [Link]
-
Kumaresan, V., & See, R. E. (2009). Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming. NIH. [Link]
Sources
- 1. SAR studies on mGlu5 receptor positive allosteric modulators (2003- 2013) [pubmed.ncbi.nlm.nih.gov]
- 2. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 3. Allosteric Modulation of Metabotropic Glutamate Receptors: Structural Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From bench to bedside: The mGluR5 system in people with and without Autism Spectrum Disorder and animal model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of cocaine seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of a novel series of metabotropic glutamate receptor 5 positive allosteric modulators with high ligand efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iomcworld.com [iomcworld.com]
- 10. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in "2-(Cyclopropylethynyl)benzoic acid" synthesis
Welcome to the technical support center for the synthesis of 2-(Cyclopropylethynyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly low yields, during this synthesis. The information provided herein is synthesized from established chemical literature and field-proven insights to help you diagnose and resolve common experimental issues.
Introduction: The Synthetic Challenge
The synthesis of this compound most commonly employs the Sonogashira cross-coupling reaction.[1][2] This powerful palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (cyclopropylacetylene) and an sp²-hybridized carbon of an aryl halide, typically 2-iodobenzoic acid or 2-bromobenzoic acid. While robust, the Sonogashira coupling is sensitive to a number of parameters that can lead to diminished yields, side product formation, or complete reaction failure. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion of the starting material by TLC analysis. What are the first things I should check?
A1: A complete lack of reactivity usually points to a critical failure in one of three areas: the catalyst system, the reaction atmosphere, or the reagents.
-
Catalyst Activity: The Palladium(0) species is the active catalyst. If you are using a Pd(0) source like Pd(PPh₃)₄, it can degrade upon exposure to air and moisture. Ensure your catalyst is fresh and has been stored under an inert atmosphere.[3] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable but require in-situ reduction, which can sometimes fail.
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of cyclopropylacetylene (Glaser coupling), a major side reaction, and can also contribute to the decomposition of the palladium catalyst.[3][4] Ensure your solvent was properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Quality: Confirm the integrity of your base (e.g., triethylamine), which should be dry. Also, ensure the copper(I) iodide co-catalyst is of good quality; it should be an off-white or tan powder, not green or blue, which would indicate oxidation to Cu(II).[3]
Q2: I'm getting a very low yield of my desired product. What is the most common cause?
A2: Low yields, where some product is formed, are often due to sub-optimal reaction conditions or gradual catalyst deactivation.
-
Temperature: The reactivity of the aryl halide is a primary factor. Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides are less reactive and typically require heating (e.g., 60-100 °C).[5][6] If you are using 2-bromobenzoic acid at room temperature, it is unlikely to proceed efficiently.
-
Catalyst Decomposition: A slow darkening or blackening of the reaction mixture to form "palladium black" indicates that your Pd(0) catalyst is precipitating out of solution and deactivating.[3][7] This can be caused by impurities or an inappropriate choice of solvent or ligand.
-
Insufficient Base: An amine base is required to neutralize the HX produced and to facilitate the formation of the copper acetylide intermediate.[3] Ensure you are using a sufficient excess (typically 2-5 equivalents).
Q3: I've isolated a major byproduct that has double the mass of my alkyne. What is this and how can I prevent it?
A3: You are likely observing the homocoupling of cyclopropylacetylene, a reaction known as Glaser coupling. This is the most common side reaction in Sonogashira couplings and results in the formation of 1,4-dicyclopropylbuta-1,3-diyne. It is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.[4]
-
Prevention:
-
Rigorous Degassing: The most critical step is to rigorously exclude oxygen from your reaction. Use freeze-pump-thaw cycles or sparge your solvent with argon for an extended period.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These methods can successfully eliminate Glaser coupling, though they may require specific ligands and slightly different conditions to achieve good reactivity.[3][6]
-
Q4: My reaction mixture turned dark brown or black almost immediately. What should I do?
A4: The rapid formation of a black precipitate ("palladium black") points to rapid catalyst decomposition.[7] This suggests a significant issue with one of your components. Some anecdotal evidence suggests that certain solvents, like THF, can promote this decomposition.[3][7] Check the purity of all reagents and ensure your solvent is anhydrous. Consider switching to a different solvent system, such as triethylamine/DMF or triethylamine/dioxane.[5]
Q5: I'm using 2-bromobenzoic acid and the reaction is very slow and gives a poor yield. How can I improve it?
A5: The carbon-bromine bond is significantly stronger than the carbon-iodine bond, making oxidative addition to the palladium center the rate-limiting step.[6] To drive this reaction, you need to adjust your conditions:
-
Increase Temperature: Heating is almost always necessary for aryl bromides. Try running the reaction at 80 °C or higher.[5]
-
Change Ligand: Standard triphenylphosphine (PPh₃) ligands may not be sufficient. More electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.[2] Consider ligands like P(t-Bu)₃ or using a pre-formed catalyst with a more robust ligand system like Pd(dppf)Cl₂.[5]
-
Use the Iodide: If feasible, the most straightforward solution is to switch your starting material to 2-iodobenzoic acid, which is much more reactive and allows for milder reaction conditions.[3][6]
In-Depth Troubleshooting Guide
Problem 1: Catalyst System Inefficiency
The health of your palladium and copper catalysts is paramount.
-
Causality: The catalytic cycle relies on the palladium center remaining in a soluble, active Pd(0) state and the copper co-catalyst being in the Cu(I) oxidation state. Oxidation, impurities, or inappropriate ligands can disrupt this cycle.
-
Troubleshooting Workflow:
Caption: General workflow for the Sonogashira coupling synthesis.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodobenzoic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed solvent. A common system is a 3:1 mixture of THF and triethylamine.
-
Add cyclopropylacetylene (1.2 eq) via syringe.
-
Stir the mixture at room temperature or warm gently to 40-50 °C.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) until the 2-iodobenzoic acid spot is no longer visible. [3]7. Upon completion, dilute the mixture with water and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.
Note: If using 2-bromobenzoic acid, increase the catalyst loading slightly, use a more robust catalyst system (see table above), and heat the reaction to 80-100 °C. [5]
Protocol 2: Solvent Degassing (Freeze-Pump-Thaw)
-
Place the solvent in a Schlenk flask that is no more than half full.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once fully frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the flask to the vacuum line and thaw the solvent in a warm water bath. You should see bubbles of dissolved gas being released.
-
Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.
-
After the final cycle, backfill the flask with argon or nitrogen. The solvent is now ready to use.
References
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
-
Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
-
Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed. Available at: [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link]
-
Sonogashira troubleshooting help needed. Reddit. Available at: [Link]
-
Sonogashira Coupling. YouTube. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents.
-
Hydrolysis and saponification of methyl benzoates. Royal Society of Chemistry. Available at: [Link]
Sources
"2-(Cyclopropylethynyl)benzoic acid" degradation pathways and stability issues
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(Cyclopropylethynyl)benzoic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on both established scientific principles and practical laboratory experience to address the common challenges associated with the stability and degradation of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its two key functional groups: the terminal alkyne and the benzoic acid moiety.
-
Terminal Alkyne Group: Terminal alkynes, while versatile in synthesis, can be susceptible to certain reactions.[1][2] The sp-hybridized carbon atoms have a high electron density, making them reactive.[3] A critical consideration is their potential for metabolism, often through cytochrome P450-mediated oxidation, which could lead to reactive intermediates.[1] However, the stability of a terminal alkyne is highly dependent on the overall molecular structure.[1]
-
Benzoic Acid Moiety: The benzoic acid portion of the molecule can undergo degradation, particularly under harsh temperature and pH conditions.[4] For instance, some benzoic acid derivatives show significant degradation at temperatures of 200°C and complete degradation at 250°C.[4] The carboxylic acid group can also be a point of interaction or derivatization which can impact stability.[5]
-
Moisture Sensitivity: Similar to other compounds with reactive functional groups, moisture can be a concern, potentially leading to hydrolysis or other unwanted reactions.[6]
Q2: What are the likely degradation pathways for this molecule?
A2: Based on the structure of this compound, several degradation pathways can be anticipated, particularly under forced degradation conditions used in stability studies.[7][8][9][10]
-
Oxidative Degradation: The terminal alkyne is a potential site for oxidation. This can be mediated by atmospheric oxygen, peroxides, or other oxidizing agents, potentially leading to the formation of various oxygenated derivatives.
-
Hydrolysis: The carboxylic acid group can be susceptible to hydrolysis, although benzoic acid itself is relatively stable.[4] However, if formulated as an ester or amide prodrug, hydrolysis becomes a more significant degradation pathway.[11]
-
Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, leading to the loss of the carboxylic acid group.[4]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. The aromatic ring and the alkyne group can absorb UV radiation, potentially leading to radical-initiated reactions.
-
pH-Dependent Degradation: The stability of the molecule can be influenced by pH. For example, a related benzoic acid derivative, 2-(2-hydroxypropanamido) benzoic acid, was found to be more stable in neutral and near-neutral conditions.[12]
Q3: How can I best store this compound to ensure its stability?
A3: Proper storage is crucial to maintain the integrity of the compound.
-
Temperature: Store at low temperatures, such as -20°C, to minimize thermal degradation.[6]
-
Moisture: Keep the compound in a tightly sealed container with a desiccant to protect it from moisture.[6] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[6]
-
Light: Protect from light by storing in an amber vial or in a dark place.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
II. Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent analytical results (e.g., HPLC, LC-MS) | Degradation of the compound during sample preparation or analysis. | 1. Solvent Selection: Ensure the solvents used for sample preparation are of high purity and compatible with the compound. Consider using anhydrous solvents if moisture sensitivity is suspected. 2. Temperature Control: Keep samples cool during preparation and analysis. Use a cooled autosampler if available. 3. pH Control: Buffer your analytical mobile phase to a pH where the compound is most stable (typically near neutral for benzoic acid derivatives).[12] 4. Freshly Prepared Solutions: Prepare solutions immediately before use to minimize degradation over time.[6] |
| Low yield or unexpected byproducts in synthetic reactions | Instability of the terminal alkyne under reaction conditions. | 1. Protecting Groups: Consider using a protecting group for the terminal alkyne, such as a trialkylsilyl group (e.g., TMS), if the reaction conditions are harsh.[13] These groups are stable under many reaction conditions and can be removed under mild conditions.[13] 2. Reaction Atmosphere: Perform reactions under an inert atmosphere (argon or nitrogen) to prevent oxidation. 3. Catalyst Choice: If using metal catalysts (e.g., in coupling reactions), be aware that some metals can promote alkyne dimerization or other side reactions. Optimize the catalyst and reaction conditions. |
| Poor solubility or formulation instability | Physicochemical properties of the compound. | 1. pH Adjustment: The solubility of benzoic acid derivatives is often pH-dependent due to the carboxylic acid group.[14] Adjusting the pH of the formulation can improve solubility. 2. Excipient Compatibility: Conduct compatibility studies with your chosen formulation excipients. Some excipients may promote degradation. 3. Co-solvents: Consider the use of co-solvents like DMSO or DMF to improve solubility, but be mindful of their potential reactivity.[6] |
III. Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[8][9][10][15]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
HPLC or UPLC system with a suitable detector (e.g., PDA or MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature.
-
Oxidation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80°C) in an oven.
-
Photodegradation: Expose a solid sample or a solution of the compound to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze the samples by a validated HPLC or UPLC-MS method to separate and identify the parent compound and any degradation products.[16][17]
Data Analysis:
-
Calculate the percentage of degradation of the parent compound.
-
Identify the major degradation products using mass spectrometry (MS) and compare their retention times with the parent compound.
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
IV. Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways for the molecule.
V. References
-
The Expanding Role of Terminal Alkynes in Modern Medicinal Chemistry: A Technical Guide - Benchchem.
-
Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem.
-
Recent Progress of Protecting Groups for Terminal Alkynes.
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
-
Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS.
-
Forced Degradation Studies for Biopharmaceuticals - BioPharm International.
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH.
-
Stability Indicating Forced Degradation Studies - RJPT.
-
Degradation of benzoic acid and its derivatives in subcritical water - PubMed.
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC - PubMed Central.
-
Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem.
-
Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF.
-
HPLC Methods for analysis of Benzoic acid - HELIX Chromatography.
-
Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed.
-
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 3. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies [mdpi.com]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. pharmtech.com [pharmtech.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biomedres.us [biomedres.us]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 14. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. researchgate.net [researchgate.net]
- 17. helixchrom.com [helixchrom.com]
Technical Support Center: Navigating the Scale-Up of 2-(Cyclopropylethynyl)benzoic acid Synthesis
Welcome to the dedicated technical support center for the synthesis and scale-up of 2-(Cyclopropylethynyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the transition from bench-scale to larger-scale production. As your Senior Application Scientist, my goal is to equip you with the necessary insights, grounded in scientific principles and practical experience, to anticipate and overcome the challenges inherent in this process.
The synthesis of this compound, a valuable building block in pharmaceutical development, is most commonly achieved via a Sonogashira coupling reaction. While elegant in its chemical transformation, scaling up this reaction presents a unique set of obstacles. This guide will deconstruct these challenges and offer robust solutions to ensure a successful and efficient scale-up.
Troubleshooting Guide: From Theory to Practice
This section addresses specific issues that may arise during the scale-up of the Sonogashira coupling between 2-iodobenzoic acid and cyclopropylacetylene. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions.
Issue 1: Low or Stalled Reaction Conversion
Symptoms: In-process control (e.g., HPLC, TLC) shows a significant amount of unreacted 2-iodobenzoic acid even after extended reaction times.
Potential Causes & Solutions:
-
Catalyst Deactivation: Palladium catalysts, especially in their Pd(0) active state, can be susceptible to deactivation on a larger scale.
-
Cause: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst and promote the homocoupling of cyclopropylacetylene (Glaser coupling), a significant side reaction.[1][2]
-
Solution: Ensure a robust inert atmosphere. For larger vessels, this involves multiple vacuum/inert gas (nitrogen or argon) cycles. Sparging the solvent with the inert gas prior to adding the catalyst and reactants is also highly recommended.
-
Cause: The carboxylic acid moiety of 2-iodobenzoic acid can interact with the catalyst, potentially altering its electronic properties or solubility.
-
Solution: Consider using a ligand that can stabilize the palladium catalyst and prevent aggregation. Bulky, electron-rich phosphine ligands can enhance catalyst stability and activity.[3]
-
-
Insufficient Base Activity: The base plays a crucial role in the Sonogashira reaction, deprotonating the terminal alkyne.[1]
-
Cause: 2-Iodobenzoic acid will react with the amine base (e.g., triethylamine, diisopropylamine) to form a salt. On a larger scale, this can consume a significant portion of the base, reducing its effective concentration for the catalytic cycle.
-
Solution: Increase the stoichiometry of the base. A common starting point is 2.2 equivalents relative to the alkyne, but for substrates with acidic protons, this may need to be increased.[4] A step-wise addition of the base could also be beneficial.
-
-
Poor Mass Transfer: In larger reactors, inefficient mixing can lead to localized concentration gradients.
-
Cause: Inadequate stirring can prevent the effective interaction of the reactants, catalyst, and base, especially if the catalyst is not fully soluble.
-
Solution: Ensure the reactor is equipped with an appropriate overhead stirrer that provides good agitation for the entire reaction volume. The use of a solvent system that fully dissolves all reactants is also critical.
-
Issue 2: Significant Formation of Alkyne Homocoupling Product (1,4-dicyclopropylbuta-1,3-diyne)
Symptoms: A significant peak corresponding to the homocoupled dimer of cyclopropylacetylene is observed in the reaction mixture by GC-MS or HPLC.
Potential Causes & Solutions:
-
Presence of Oxygen: As mentioned, oxygen promotes the copper-catalyzed homocoupling of terminal alkynes.[2]
-
Solution: Rigorous deoxygenation of the reaction mixture and maintenance of an inert atmosphere are paramount.
-
Advanced Solution: Some studies suggest that conducting the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can significantly reduce homocoupling.[2]
-
-
High Copper Catalyst Loading: While essential for the reaction, an excess of the copper(I) co-catalyst can accelerate the rate of homocoupling.
-
Solution: Carefully optimize the loading of the copper(I) source (e.g., CuI). Typically, 1-5 mol% is sufficient. Consider a copper-free Sonogashira protocol, although this may require higher reaction temperatures and different ligands.[5]
-
Issue 3: Difficult Product Isolation and Purification
Symptoms: The crude product is an intractable oil or contains persistent impurities that are difficult to remove by standard crystallization.
Potential Causes & Solutions:
-
Residual Palladium and Copper: Metal catalysts can be challenging to remove completely and may discolor the final product.
-
Solution: After the reaction is complete, consider a workup procedure that includes a wash with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to sequester metal ions. Alternatively, filtering the reaction mixture through a pad of celite or silica gel can help remove solid catalyst residues.
-
-
Formation of Benzoic Acid Dimers and Other Byproducts: The carboxylic acid functionality can lead to the formation of intermolecular hydrogen-bonded dimers, which can affect solubility and crystallization.
-
Solution: Purification strategies for benzoic acid derivatives often involve an acid-base workup.[6][7][8][9] Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate) to form the sodium salt of the product, which will move to the aqueous layer. The organic layer containing neutral impurities can be discarded. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the purified product, which can be collected by filtration.
-
-
Solvent Selection for Crystallization:
-
Solution: A systematic screening of solvents is recommended for the final crystallization. Consider solvent systems like ethyl acetate/heptane, toluene, or aqueous ethanol.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material quality for the scale-up of this reaction?
A1: High-purity starting materials are crucial for a successful scale-up. For 2-iodobenzoic acid, ensure it is free from other halogenated benzoic acids, as these can lead to the formation of difficult-to-separate impurities. Cyclopropylacetylene should be of high purity and handled with care due to its volatility and flammability.
Q2: How can I effectively monitor the reaction progress on a larger scale?
A2: Regular sampling and analysis by HPLC are highly recommended. A method that can resolve the starting materials, product, and key byproducts (like the alkyne dimer) should be developed and validated. For sampling, ensure that the sample is representative of the entire reaction mixture.
Q3: Are there any specific safety precautions for handling cyclopropylacetylene on a larger scale?
A3: Yes, cyclopropylacetylene is a highly flammable liquid with a low boiling point.[1] All transfers and handling should be done in a well-ventilated fume hood, away from ignition sources. The use of intrinsically safe equipment and ensuring proper grounding to prevent static discharge is essential.
Q4: What are the key parameters to consider when choosing a solvent for scale-up?
A4: The ideal solvent should:
-
Dissolve all reactants and the product to a reasonable extent.
-
Have a suitable boiling point for the desired reaction temperature.
-
Be easily removed during workup.
-
Be compatible with the chosen catalyst system. Common solvents for Sonogashira reactions include THF, DMF, and acetonitrile.[1]
Q5: Can this reaction be performed without a copper co-catalyst?
A5: Yes, copper-free Sonogashira reactions are well-established.[5] They often require a different ligand system and may need higher reaction temperatures. The primary advantage is the elimination of the alkyne homocoupling side reaction and the avoidance of a copper co-catalyst, which can simplify purification.
Experimental Protocols and Data
Table 1: Recommended Reaction Parameters for Scale-Up
| Parameter | Recommended Range | Rationale |
| 2-Iodobenzoic Acid | 1.0 equivalent | Limiting reagent. |
| Cyclopropylacetylene | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Palladium Catalyst | 0.1 - 2 mol% | Catalyst loading should be optimized to balance reaction rate and cost. |
| Copper(I) Iodide | 0.5 - 5 mol% | Co-catalyst; higher amounts can increase homocoupling. |
| Base (e.g., TEA, DIPEA) | 2.5 - 4.0 equivalents | An excess is needed to neutralize the benzoic acid and facilitate the catalytic cycle. |
| Solvent | 5 - 10 volumes | Sufficient volume to ensure good mixing and dissolution. |
| Temperature | Room Temperature to 60 °C | Reaction can often be run at room temperature, but gentle heating may be required. |
Step-by-Step General Protocol for Scale-Up
-
Reactor Setup: A clean, dry, jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen/vacuum inlet is assembled.
-
Inerting: The reactor is subjected to at least three cycles of vacuum and backfilling with nitrogen or argon.
-
Reagent Addition: The 2-iodobenzoic acid, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide are charged to the reactor.
-
Solvent Addition: Degassed solvent (e.g., THF) is added via cannula or a pressure-equalizing dropping funnel.
-
Stirring and Temperature Control: The mixture is stirred to ensure homogeneity, and the desired reaction temperature is set on the circulating bath.
-
Base and Alkyne Addition: The base is added, followed by the slow addition of cyclopropylacetylene. A slight exotherm may be observed.
-
Reaction Monitoring: The reaction is monitored by HPLC until the consumption of 2-iodobenzoic acid is complete.
-
Work-up: The reaction mixture is cooled to room temperature and filtered to remove any solids. The filtrate is then subjected to an acid-base extraction as described in the troubleshooting section.
-
Isolation and Drying: The precipitated product is collected by filtration, washed with a non-polar solvent (e.g., heptane) to remove residual organic impurities, and dried under vacuum.
Visualizing the Workflow
Diagram 1: Sonogashira Coupling Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Diagram 2: Scale-Up Workflow
Caption: A typical workflow for the scale-up of this compound synthesis.
References
-
PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: [Link])
-
The Sonogashira Coupling. (URL: [Link])
-
Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (URL: [Link])
- Novel benzoic acid derivatives and process for preparing the same - Google P
-
United States Patent (19) - Googleapis.com. (URL: [Link])
-
This compound | 1313028-09-9 | MFCD20661082. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
-
Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF. (URL: [Link])
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (URL: [Link])
- CN106045840A - Synthetic process of 2-benzoylbenzoic acid - Google P
- Purification of benzoic acid - US3235588A - Google P
-
HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. (URL: [Link])
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (URL: [Link])
-
Copper-free Sonogashira cross-coupling reactions: an overview. (URL: [Link])
-
Sonogashira–Hagihara reactions of halogenated glycals. (URL: [Link])
- US4092353A - Process for the purification of benzoic acid - Google P
-
Method for the purification of benzoic acid - European Patent Office - EP 0453022 A2. (URL: [Link])
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US4113968A - Process for preparation of substituted cyclopropane carboxylic acids and esters thereof and intermediates of said acids and esters - Google Patents [patents.google.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]
- 7. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 8. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
Technical Support Center: Synthesis of 2-(Cyclopropylethynyl)benzoic acid
Introduction
The synthesis of 2-(cyclopropylethynyl)benzoic acid is a critical process in the development of various pharmaceutical intermediates and advanced materials. The most common synthetic route involves a palladium-catalyzed cross-coupling reaction, typically the Sonogashira coupling, between a 2-halobenzoic acid derivative and cyclopropylacetylene. While conceptually straightforward, this synthesis is prone to several side reactions that can significantly impact yield, purity, and reproducibility.
This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, structured to help you diagnose and resolve common experimental issues. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you to proactively optimize your synthetic strategy.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis. Each issue is presented with common symptoms, probable causes, and actionable solutions.
Issue 1: Low Yield with Significant Alkyne Dimer Byproduct
-
Symptom: You observe a low yield of the desired this compound, and characterization of the crude product (e.g., by GC-MS or ¹H NMR) shows a significant peak corresponding to 1,4-dicyclopropylbuta-1,3-diyne.
-
Probable Cause: This is a classic case of alkyne homocoupling, also known as Glaser coupling.[1] This side reaction is highly favored by the copper(I) co-catalyst, especially in the presence of oxygen, which facilitates the oxidative dimerization of the terminal alkyne.[2][3][4]
-
Proposed Solutions:
-
Rigorous Inert Atmosphere: The most immediate solution is to ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). This involves thoroughly degassing all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with inert gas for 20-30 minutes) and maintaining a positive pressure of inert gas throughout the reaction.[4]
-
Adopt a Copper-Free Protocol: The most robust solution is to eliminate the root cause by removing the copper co-catalyst. Copper-free Sonogashira couplings are well-established and effectively suppress homocoupling.[3][4] These protocols often require a slightly higher catalyst loading, a more efficient palladium/ligand system, or a different base.
-
Issue 2: Starting Material Consumed, but Main Product is Benzoic Acid
-
Symptom: Analysis shows consumption of your 2-halobenzoic acid starting material, but the primary product isolated is benzoic acid, not the desired coupled product.
-
Probable Cause: This points to a reductive dehalogenation of the aryl halide. This can be caused by several factors, including catalyst degradation or the presence of reducing agents in the reaction mixture. Certain amine bases or solvents can facilitate this process under coupling conditions.
-
Proposed Solutions:
-
Optimize the Base and Solvent: Triethylamine (Et₃N) is a common base, but if dehalogenation is an issue, consider a bulkier, less-coordinating amine base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ or Cs₂CO₃. Ensure solvents are pure and peroxide-free.
-
Evaluate the Palladium Catalyst and Ligand: Some palladium catalysts are more prone to side reactions. If using Pd(PPh₃)₄, consider switching to a more stable pre-catalyst like Pd(PPh₃)₂Cl₂.[3] The use of bulky, electron-rich phosphine ligands can sometimes stabilize the catalytic species and disfavor dehalogenation.[3]
-
Issue 3: Reaction Stalls and Palladium Black Precipitates
-
Symptom: The reaction starts but fails to proceed to completion. A black precipitate (palladium black) is observed in the reaction flask.
-
Probable Cause: The formation of palladium black indicates the decomposition of the soluble, active Pd(0) catalyst into an inactive, agglomerated state. This can be triggered by high temperatures, impurities, or an inappropriate ligand environment.
-
Proposed Solutions:
-
Lower the Reaction Temperature: Sonogashira reactions can often be run at room temperature, especially when using highly reactive aryl iodides.[2] If heating, try to maintain the lowest effective temperature (e.g., 40-60 °C).
-
Increase Ligand Concentration: Add a slight excess of the phosphine ligand (e.g., 2-4 equivalents relative to palladium). The excess ligand can help stabilize the Pd(0) species in solution and prevent agglomeration.
-
Choose a More Robust Catalyst System: Consider catalysts with chelating phosphine ligands like Pd(dppf)Cl₂, which are generally more stable at higher temperatures.[5]
-
Issue 4: Synthesis from Methyl 2-Iodobenzoate: Incomplete Final Hydrolysis
-
Symptom: After the saponification step to convert the methyl ester to the carboxylic acid, you have a mixture of the desired acid and the starting methyl 2-(cyclopropylethynyl)benzoate.
-
Probable Cause: The hydrolysis (saponification) reaction has not gone to completion.[6] This can be due to insufficient reaction time, inadequate temperature, or using a stoichiometric (instead of excess) amount of base.[7]
-
Proposed Solutions:
-
Increase Reaction Time and/or Temperature: Extend the hydrolysis reaction time or gently heat the mixture (e.g., to 40-50 °C) to drive the reaction to completion.
-
Use Excess Base: Ensure you are using a molar excess of the base (e.g., 2-3 equivalents of NaOH or LiOH). This ensures the irreversible formation of the carboxylate salt.[7][8]
-
Improve Solubility: Saponification is often run in a biphasic mixture (e.g., THF/water or Methanol/water). Ensure sufficient co-solvent is used to solubilize the ester and facilitate its interaction with the hydroxide in the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q1: Why should I use methyl 2-iodobenzoate instead of 2-iodobenzoic acid directly in the Sonogashira coupling?
A: While direct coupling with 2-iodobenzoic acid is possible, it presents challenges. The acidic proton of the carboxyl group will be deprotonated by the amine base used in the reaction. This forms a carboxylate salt, which can alter the solubility of your starting material and potentially chelate to the metal catalysts, inhibiting their activity. By using the methyl ester, you protect the acidic site, leading to a cleaner, more predictable coupling reaction. The ester can then be easily hydrolyzed in a high-yielding final step.[8]
Q2: What is the typical reactivity order for the aryl halide, and why?
A: The reactivity order for the oxidative addition step in the Sonogashira reaction is I > Br > OTf >> Cl.[1][4] This is due to the bond dissociation energies of the Carbon-Halogen bond (C-I is the weakest and easiest to break). For this reason, 2-iodobenzoic acid or its derivatives are the most common and reliable starting materials, often allowing for milder reaction conditions.[1]
Q3: How do I effectively purify the final this compound product?
A: Purification is best achieved by leveraging the acidic nature of the product. An acid-base extraction is highly effective.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute aqueous base (e.g., 1 M NaHCO₃). The desired carboxylic acid will be deprotonated and move into the aqueous layer, while neutral organic impurities (like any unreacted ester or homocoupled byproduct) will remain in the organic layer.
-
Separate the layers.
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., 1 M HCl) until the product precipitates out (or until pH ~2).
-
Extract the pure product back into an organic solvent, dry, and concentrate to yield the purified acid.[9][10]
Appendices
Data Summary Table: Troubleshooting Reaction Parameters
| Issue Observed | Parameter to Adjust | Standard Condition | Recommended Change | Rationale |
| Alkyne Homocoupling | Catalyst System | Pd/Cu Co-catalyst | Use a Copper-Free system | Eliminates the primary catalyst for Glaser coupling.[3][4] |
| Dehalogenation | Base | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA) | A bulkier base is less likely to participate in reductive pathways. |
| Catalyst Death | Temperature | 80 °C | Room Temp to 40 °C | Reduces the rate of catalyst decomposition.[2] |
| Incomplete Reaction | Aryl Halide | 2-Bromobenzoate | 2-Iodobenzoate | The C-I bond is weaker and more reactive, facilitating oxidative addition.[1] |
| Incomplete Hydrolysis | Base Stoichiometry | 1.1 equivalents NaOH | 2-3 equivalents NaOH | Drives the equilibrium towards the carboxylate salt.[7] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of Methyl 2-Iodobenzoate
-
To an oven-dried flask, add methyl 2-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and triphenylphosphine (0.04 eq).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add degassed solvent (e.g., 3:1 THF/Et₃N) via syringe.
-
Add cyclopropylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
Protocol 2: Saponification of Methyl 2-(cyclopropylethynyl)benzoate
-
Dissolve the crude methyl ester from the previous step in a 2:1 mixture of THF and methanol.
-
Add an aqueous solution of NaOH (3.0 eq) to the mixture.
-
Stir vigorously at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting ester.
-
Once complete, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl. A white precipitate of the desired acid should form.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product.
Workflow and Mechanism Diagrams
References
- Shroder, M. The Sonogashira Coupling. CHM 254.
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. Available at: [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]
-
Barrios-Landeros, F., & Cárdenas, D. J. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(8), 4903–4947. Available at: [Link]
-
Chemistry LibreTexts. (2021). 8.8: Chemistry of Esters. Available at: [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]
-
Clark, J. Hydrolysing esters. Chemguide. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters. Available at: [Link]
-
Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Available at: [Link]
-
Wang, D., et al. (2022). Decarboxylative sulfoximination of benzoic acids enabled by photoinduced ligand-to-copper charge transfer. Chemical Science, 13(44), 13165–13171. Available at: [Link]
-
Hu, J., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 24012–24017. Available at: [Link]
-
Chen, F., et al. (2021). Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids. Semantic Scholar. Available at: [Link]
- Mid-Century Corporation. (1966). Purification of benzoic acid. U.S. Patent No. US3235588A.
- American Cyanamid Company. (1940). Method of purifying benzoic acid. U.S. Patent No. US2189726A.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 10. US2189726A - Method of purifying benzoic acid - Google Patents [patents.google.com]
Technical Support Center: 2-(Cyclopropylethynyl)benzoic acid
Guide Version: 1.0
Introduction
Welcome to the technical support center for "2-(Cyclopropylethynyl)benzoic acid." This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require a high degree of purity for their downstream applications, such as in the development of novel therapeutics. The presence of impurities, even in small amounts, can significantly impact the outcome of biological assays and the quality of final drug products.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common purity-related challenges encountered during the synthesis and purification of this compound. Our approach is grounded in fundamental organic chemistry principles and backed by established purification methodologies.
I. Troubleshooting Guide: Common Purity Issues
This section is structured to help you diagnose and resolve specific purity problems you may be facing with your sample of this compound.
Issue 1: My final product has a lower-than-expected melting point and a broad melting range.
Probable Cause: This is a classic indicator of impurities. A pure crystalline solid will have a sharp and defined melting point. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range[1]. The most likely culprits are unreacted starting materials, reaction byproducts, or residual solvents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an impure product with a low melting point.
Detailed Solutions:
-
Analytical Assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective way to visualize the number of components in your sample. Spot your crude product alongside the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes with 1% acetic acid).
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the preferred method. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) can effectively separate the desired product from most impurities[2][3].
-
-
Purification Strategy:
-
Flash Column Chromatography: This is the most robust method for separating multiple components. Given the acidic nature of the target molecule, it's crucial to add a small amount of acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent to ensure a sharp elution band and prevent streaking on the column[4].
-
Recrystallization: If the impurity profile is simple (e.g., mainly one byproduct), recrystallization can be a highly effective and scalable purification method. The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures[5][6][7].
-
Issue 2: My NMR spectrum shows signals that do not correspond to the desired product.
Probable Cause: The presence of specific byproducts from the synthetic route, most likely a Sonogashira coupling reaction.
Common Impurities and Their Identification:
| Impurity | Probable Cause | Key NMR Signals |
| 2-Iodobenzoic acid | Incomplete Sonogashira coupling reaction. | Aromatic signals corresponding to the starting material. |
| 1,4-Dicyclopropylbuta-1,3-diyne | Homocoupling of cyclopropylacetylene (Glaser coupling), often promoted by the copper co-catalyst[8][9]. | Absence of aromatic signals. Presence of signals for the cyclopropyl group and potentially the alkyne protons. |
| Residual Palladium/Copper Catalysts | Inefficient workup or purification. | May not be directly visible in ¹H NMR but can cause significant peak broadening. |
Solutions:
-
For Unreacted Starting Materials: Optimize the reaction conditions. This may involve increasing the reaction time, temperature, or the equivalents of the coupling partners. A subsequent purification by column chromatography will be necessary.
-
For Homocoupled Byproduct:
-
Reaction Optimization: Minimize the amount of copper catalyst or switch to a copper-free Sonogashira protocol[8]. Running the reaction under an inert atmosphere is critical to suppress this side reaction[9].
-
Purification: The homocoupled byproduct is non-polar and can be easily separated from the polar carboxylic acid product by column chromatography.
-
-
For Residual Metals:
-
Aqueous Wash: A thorough workup with an aqueous solution of a chelating agent like ammonium chloride or EDTA can help remove residual metals.
-
Filtration: Passing a solution of the crude product through a short plug of silica gel or celite can effectively adsorb palladium catalysts.
-
Issue 3: My product is a persistent oil or gum and will not crystallize.
Probable Cause: The presence of impurities is inhibiting the formation of a stable crystal lattice. Even small amounts of structurally similar impurities can act as "crystal poisons."
Purification Workflow for Oily Products:
Caption: Step-by-step workflow for purifying an oily product.
Solutions:
-
High-Purity Chromatography: The primary goal is to achieve >98% purity by column chromatography. This will remove the impurities that are preventing crystallization.
-
Recrystallization Screening: Once a high-purity solid is obtained from chromatography, a recrystallization screen should be performed. Benzoic acid and its derivatives are often recrystallized from water or aqueous ethanol due to their higher solubility in hot versus cold water[5][10].
Solvent System Rationale Isopropanol/Water Good for moderately polar compounds. Dissolve in hot isopropanol and add hot water dropwise until turbidity appears, then cool. Ethyl Acetate/Hexanes A common system for a wide range of polarities. Dissolve in a minimal amount of hot ethyl acetate and add hexanes until cloudy, then cool. Toluene Can be effective for aromatic compounds.
II. Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Column Packing: Dry pack a silica gel column with an appropriate amount of silica (typically 50-100 times the weight of the crude product).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. Ensure the product is fully dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) before adding the silica. Evaporate the solvent completely to get a dry, free-flowing powder.
-
Elution:
-
Start with a non-polar eluent (e.g., 10% ethyl acetate in hexanes + 1% acetic acid) to wash out non-polar impurities.
-
Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexanes + 1% acetic acid).
-
Collect fractions and monitor by TLC.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent system in which the product is soluble when hot but sparingly soluble when cold[1][6].
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude solid to achieve complete dissolution[6].
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield[5].
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound?
A1: Pure this compound should be a white to off-white crystalline solid. Aromatic carboxylic acids are generally stable at room temperature when protected from light and moisture[11]. However, the cyclopropylacetylene moiety could be sensitive to strong acids or high temperatures, which might lead to degradation over long-term storage.
Q2: How should I store the purified compound?
A2: For long-term storage, it is recommended to keep the solid in a tightly sealed container at 2-8°C, protected from light.
Q3: What are the key characteristic peaks in the ¹H NMR spectrum of this compound?
A3: You should expect to see signals in the aromatic region (7-8.5 ppm) corresponding to the protons on the benzoic acid ring. The cyclopropyl protons will appear in the upfield region (typically 0.5-1.5 ppm). The carboxylic acid proton will be a broad singlet, usually above 10 ppm.
Q4: Can I use reversed-phase chromatography for purification?
A4: Yes, reversed-phase flash chromatography using a C18-functionalized silica gel is an excellent alternative, especially for polar compounds[2]. The mobile phase would typically be a gradient of water and acetonitrile or methanol, often with a small amount of acid (TFA or formic acid) to suppress the ionization of the carboxylic acid[2].
IV. References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]
-
Millersville University. The Recrystallization of Benzoic Acid. [Link]
-
Matyjaszczyk, I. (1997). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]
-
All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]
-
Wikipedia. Benzoic acid. [Link]
-
Google Patents. Process for the purification of carboxylic acids.
-
Haddad, P. R., & Csomor, K. (2013). Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Reddit. Column chromatography of carboxylic acids?. [Link]
-
Google Patents. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
-
Royal Society of Chemistry. Sonogashira Coupling. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Al-Fatlawi, A. A., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. books.rsc.org [books.rsc.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Benzoic acid - Wikipedia [en.wikipedia.org]
- 11. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
"2-(Cyclopropylethynyl)benzoic acid" solubility problems in biological assays
Welcome to the Technical Support Center for Gefitinib. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and use of Gefitinib in biological assays, with a primary focus on overcoming its inherent solubility issues. As Senior Application Scientists, we have consolidated field-proven insights and experimental data to ensure you achieve reliable and reproducible results.
Understanding the Challenge: The Physicochemical Properties of Gefitinib
Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] However, its utility in in vitro settings is often hampered by its physicochemical properties. Gefitinib is a dibasic compound with pKa values of approximately 5.4 and 7.2 and a high octanol-water partition coefficient (LogP) ranging from 3.2 to 4.1.[3][4][5] This molecular structure dictates its behavior in solution:
-
Hydrophobicity: The high LogP value indicates that Gefitinib is lipophilic (fat-soluble) and consequently has very low intrinsic solubility in aqueous solutions.[5][6]
-
pH-Dependent Solubility: Due to its two basic functional groups, Gefitinib's solubility is highly dependent on pH. It is sparingly soluble at acidic pH (below pH 4) but becomes practically insoluble in neutral to alkaline solutions (above pH 7), which includes most standard cell culture media (typically pH 7.2-7.4).[4][6][7]
These properties are the root cause of many experimental inconsistencies, primarily due to the compound precipitating out of solution.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of Gefitinib?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Gefitinib.[8][9] It is freely soluble in DMSO, with concentrations of 20 mg/mL to as high as 89 mg/mL being achievable.[1][10] Prepare a concentrated stock (e.g., 10-20 mM) in anhydrous, research-grade DMSO. This minimizes the volume of DMSO introduced into your aqueous assay medium, thereby reducing the risk of solvent-induced artifacts or toxicity.[11]
Q2: My Gefitinib precipitated after I diluted my DMSO stock into my cell culture medium. Why did this happen and how can I prevent it?
A2: This is the most common issue encountered and occurs because Gefitinib is sparingly soluble in neutral pH aqueous buffers like cell culture media.[1] When the concentrated DMSO stock is diluted, the Gefitinib molecules are suddenly in an environment where they are no longer soluble, causing them to aggregate and precipitate.
-
Causality: The final DMSO concentration in your media is likely too low to maintain Gefitinib's solubility at the desired final concentration.
-
Prevention:
-
Minimize Final Concentration: Only use final assay concentrations that are known to be soluble. For Gefitinib, precipitation can occur even at low micromolar concentrations.
-
Serial Dilution Strategy: Do not dilute your high-concentration DMSO stock directly into a large volume of media. Instead, perform intermediate dilution steps. For example, dilute the 10 mM DMSO stock into a smaller volume of media to create a high-concentration working solution, which can then be further diluted to the final assay concentrations.
-
Vortexing During Dilution: When adding the Gefitinib stock (or intermediate dilution) to the final volume of media, vortex or pipette mix vigorously and immediately. This rapid dispersion can help delay precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cellular stress. Crucially, maintain the same final DMSO concentration across all conditions, including your vehicle control.[11]
-
Q3: How should I store my Gefitinib stock solution?
A3: Store the DMSO stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[10] Repeated freezing and thawing can increase the likelihood of compound precipitation from the DMSO stock over time. Before use, thaw the aliquot completely and bring it to room temperature, ensuring any precipitated material is fully redissolved by vortexing.
Q4: Can I store Gefitinib once it has been diluted in aqueous buffer or cell culture media?
A4: It is strongly recommended not to store aqueous solutions of Gefitinib.[1] These solutions are unstable, and the compound will precipitate over time. Always prepare fresh working dilutions from your DMSO stock immediately before each experiment.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during biological assays with Gefitinib.
Issue 1: High Variability in IC50 Values Between Experiments
Inconsistent IC50 values are often a direct result of inconsistent compound availability due to precipitation.
| Potential Cause | Explanation & Validation Step | Solution |
| Compound Precipitation | The actual concentration of soluble Gefitinib is lower than the nominal concentration and varies between wells or experiments. Validation: Visually inspect your highest concentration wells under a microscope before and after the incubation period. Look for crystalline structures or amorphous precipitates. | Follow the Protocol for Preparing Working Solutions below meticulously. Consider performing a solubility test in your specific cell culture medium to determine the practical upper concentration limit. |
| Cell Seeding Inconsistency | Different cell densities will result in varied responses to the drug. Overly confluent or sparse cultures are in different growth phases and will exhibit altered sensitivity.[11] Validation: Perform a cell count on a representative well immediately after seeding to confirm consistency. | Optimize and strictly adhere to a consistent cell seeding density that ensures cells remain in the logarithmic growth phase throughout the assay duration. |
| Inconsistent DMSO Concentration | The vehicle (DMSO) itself can have minor effects on cell growth. If the final DMSO concentration varies between your control and treated wells, it can skew the results. | Ensure every well, including the vehicle control, receives the exact same final concentration of DMSO. |
| Cell Line Integrity | High passage numbers can lead to genetic drift, altering EGFR expression or downstream signaling pathways. Mycoplasma contamination can profoundly impact cellular metabolism and drug response.[11] | Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination. |
Troubleshooting Workflow for Precipitation
Experimental Protocols
Protocol 1: Preparation of Gefitinib Stock and Working Solutions
This protocol describes the critical steps to prepare Gefitinib for a typical cell-based assay.
-
Prepare Concentrated Stock Solution (10 mM in DMSO):
-
Weigh out the required amount of solid Gefitinib (MW: 446.9 g/mol ). For 1 mL of a 10 mM stock, use 4.469 mg.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO.
-
Vortex vigorously until the solid is completely dissolved. A brief, gentle warming (to 37°C) can aid dissolution.
-
Visually confirm that no particulate matter remains.
-
Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C.
-
-
Prepare Working Solutions for Cell Treatment (Example for a 10 µM final concentration):
-
Thaw one aliquot of the 10 mM DMSO stock and bring it to room temperature.
-
Step A (Intermediate Dilution): Prepare a 100X intermediate solution. For a final assay concentration of 10 µM, this would be a 1 mM solution. Dilute 2 µL of the 10 mM stock into 18 µL of DMSO.
-
Step B (Final Dilution): Prepare the final working solution in pre-warmed cell culture medium. For every 1 mL of final volume needed, add 10 µL of the 1 mM intermediate solution (from Step A) to 990 µL of medium.
-
CRITICAL: Add the compound to the medium while vortexing or by pipetting up and down rapidly to ensure immediate and thorough mixing.
-
Use this working solution immediately to treat your cells. Do not store it.
-
Workflow for Preparing and Using Gefitinib in Assays
Data Summary
Table 1: Solubility of Gefitinib in Common Solvents
This table summarizes solubility data from various sources to guide your experimental design.
| Solvent | Solubility | Notes | Reference(s) |
| DMSO | ~20 - 89 mg/mL | The recommended solvent for primary stock solutions. | [1][10] |
| DMF | ~20 mg/mL | An alternative to DMSO, but less common in cell culture. | [1] |
| Methanol | ~20 mg/mL | High solubility, but more toxic to cells than DMSO. | [10] |
| Ethanol | ~0.3 - 4 mg/mL | Limited solubility compared to DMSO. | [1][10] |
| Water / Aqueous Buffer (pH 7.2) | < 1 mg/mL (practically insoluble) | Demonstrates the core challenge for biological assays. | [6][10][12] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Illustrates that a high co-solvent percentage is needed. | [1] |
References
-
Rahman, M., et al. (2017). Gefitinib. Profiles of Drug Substances, Excipients, and Related Methodology, 42, 139-178. Retrieved from [Link]
-
Al-Kassas, R., et al. (2024). Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation. Journal of Drug Delivery Science and Technology, 95, 105646. Retrieved from [Link]
-
Solubility studies of Gefitinib for different solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Alshehri, S., et al. (2021). Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. Pharmaceutics, 13(7), 1029. Retrieved from [Link]
-
1H NMR spectra of gefitinib in DMSO-d6. (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. (n.d.). Banaras Hindu University. Retrieved from [Link]
-
Johnston, M. J., et al. (2010). Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib. Journal of pharmaceutical sciences, 99(5), 2349–2362. Retrieved from [Link]
-
Godugu, C., et al. (2015). Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma. Pharmaceutical research, 32(6), 2106–2117. Retrieved from [Link]
-
Gefitinib. (n.d.). ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Gefitinib. PubChem Compound Summary for CID 123631. Retrieved from [Link]
-
Human Metabolome Database. (2012). Gefitinib (HMDB0014462). Retrieved from [Link]
-
Process for synthesis of gefitinib. (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro cytotoxicity assay of gefitinib and gefitinib nano-suspension against Vero cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Gefitinib-dependent accumulation of radiolabeled cationic compounds in a panel of cultured tumor cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer. (2022). Computational and Mathematical Methods in Medicine, 2022, 5857945. Retrieved from [Link]
-
Ciardiello, F., & Tortora, G. (2008). Optimizing response to gefitinib in the treatment of non-small-cell lung cancer. Therapeutics and clinical risk management, 4(1), 139–153. Retrieved from [Link]
-
Okabe, T., et al. (2004). Cell growth after withdrawal of gefitinib ("Iressa", ZD1839) in human lung cancer cells. Anticancer research, 24(5A), 2821–2825. Retrieved from [Link]
-
In vitro growth-inhibitory activity of gefitinib on NSCLC cell lines in... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques [mdpi.com]
- 4. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability and Storage of 2-(Cyclopropylethynyl)benzoic acid
Welcome to the dedicated technical support resource for 2-(Cyclopropylethynyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability and integrity of your material. Our recommendations are grounded in established principles of chemical stability, drawing parallels from the known reactivity of its constituent functional groups: the benzoic acid moiety, the cyclopropylethynyl group, and the strained cyclopropane ring.
I. Understanding the Stability of this compound: A Proactive Approach
The molecular structure of this compound presents several potential pathways for degradation if not stored and handled correctly. Proactive measures are crucial to mitigate these risks. The primary areas of concern are the reactivity of the alkyne and the strained cyclopropane ring, as well as the general stability of benzoic acid derivatives.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the storage and use of this compound.
Question 1: I've noticed a change in the color of my solid this compound sample over time. What could be the cause?
A change in the color of your sample, such as yellowing or darkening, is a common indicator of chemical decomposition. For a compound like this compound, this could be due to a few factors:
-
Oxidation of the Alkyne: The triple bond in the cyclopropylethynyl group can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of various colored byproducts. Alkynes can undergo oxidative cleavage when exposed to strong oxidizing agents, leading to the formation of carboxylic acids[1].
-
Polymerization: Alkynes can be prone to polymerization, especially when exposed to heat, light, or certain impurities. This process can result in the formation of larger, often colored, molecules.
-
Impurities: The presence of residual catalysts or other impurities from the synthesis process can sometimes promote degradation and color change.
Recommendation: If you observe a color change, it is highly recommended to re-analyze the purity of your sample before use. Techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) can help determine the extent of degradation and the identity of any new impurities.
Question 2: My compound is stored as a solid in a vial. What are the optimal storage conditions to prevent decomposition?
Proper storage is the most critical factor in maintaining the long-term stability of this compound. Based on the chemical nature of its functional groups, we recommend the following:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Lower temperatures slow down the rate of potential degradation reactions. While some similar compounds are stored at room temperature[2], the reactive nature of the alkyne and cyclopropane ring warrants colder storage for long-term stability. Benzoic acid derivatives can show mild degradation at temperatures as low as 150°C, and significant degradation at 200°C[3][4]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the alkyne, it is best to store the solid under an inert atmosphere. This displaces oxygen from the vial. |
| Light | Amber Vial or Protection from Light | Exposure to light, particularly UV light, can provide the energy to initiate degradation pathways, such as polymerization of the alkyne. |
| Moisture | Tightly Sealed Container with Desiccant | Benzoic acid and its derivatives can be sensitive to moisture[5]. Some alkyne-containing reagents are also known to be moisture-sensitive[6]. Storing in a desiccated environment will prevent hydrolysis and other moisture-related degradation. |
Question 3: I need to prepare a stock solution of this compound. What solvent should I use, and how should I store the solution?
The choice of solvent and storage conditions for solutions is critical to prevent accelerated degradation.
-
Solvent Selection:
-
Recommended: Aprotic, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally good choices for creating stock solutions.
-
Use with Caution: Protic solvents like methanol or ethanol could potentially react with the strained cyclopropane ring under certain conditions, especially if acidic or basic impurities are present.
-
Avoid: Aqueous solutions should be used with caution and prepared fresh. The acidity of the benzoic acid group could, over time, potentially catalyze the opening of the highly strained cyclopropane ring, a reaction known to be facilitated by acids[7][8][9].
-
-
Solution Storage:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This will prevent repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Inert Atmosphere: If possible, purge the headspace of the storage vials with an inert gas before sealing.
-
Question 4: I'm concerned about the stability of the cyclopropane ring in my experimental conditions. What factors can cause it to open?
The cyclopropane ring is a three-membered ring with significant ring strain, making it susceptible to ring-opening reactions under certain conditions[7].
-
Acidic Conditions: The presence of strong acids can catalyze the opening of the cyclopropane ring[9]. Given that the molecule itself is a benzoic acid, it's important to consider the local pH environment, especially in solution.
-
Lewis Acids: Lewis acids are also known to promote the ring-opening of cyclopropanes, particularly those with donor-acceptor substitution patterns[8].
-
High Temperatures: Thermal stress can also lead to the cleavage of the cyclopropane ring.
Recommendation: When designing your experiments, be mindful of the pH and the presence of any acidic reagents. If your protocol involves acidic conditions, it is advisable to perform a stability check of your compound under those specific conditions.
Question 5: How can I check the purity of my this compound sample to see if it has degraded?
Regular purity assessment is a good laboratory practice. Several analytical methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common and effective methods for assessing purity. A reversed-phase HPLC method with a UV detector would be suitable for this aromatic compound. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information. The appearance of new signals or changes in the integration of existing signals can indicate the formation of degradation products.
-
Mass Spectrometry (MS): Coupled with a chromatographic technique like LC or GC, mass spectrometry is a powerful tool for identifying the molecular weights of any degradation products, which can help in elucidating the degradation pathway.
A variety of spectroscopic and chromatographic methods are available for analyzing the degradation of chemical compounds[10].
III. Experimental Protocol: Purity Assessment by Reversed-Phase HPLC
This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required for your specific instrument and sample.
Objective: To determine the purity of a this compound sample and detect the presence of any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or another suitable modifier)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. Ensure complete dissolution.
-
-
HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm (or an optimal wavelength determined by a UV scan)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis:
-
Inject a blank (solvent) to ensure there are no interfering peaks.
-
Inject your sample and record the chromatogram.
-
Calculate the purity of your sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
IV. Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting potential decomposition of this compound.
Caption: Troubleshooting workflow for suspected decomposition.
V. References
-
Lindquist, S. E., & Yang, W. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Alkynes to Carboxylic Acids. Chemistry Steps. [Link]
-
Google Patents. (n.d.). US7576099B2 - Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same. Google Patents.
-
Kallow, N. D., et al. (2024). Specific derivatization of internal alkynes for improved electrospray analysis. ChemRxiv. [Link]
-
Lindquist, S. E., & Yang, W. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]
-
O'Reilly, A. M., & Anderson, J. R. (1984). Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid. Journal of Bacteriology. [Link]
-
Abe, H., et al. (2015). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. NIH. [Link]
-
Ivshina, I. B., et al. (2022). Detection of gene clusters for biodegradation of alkanes and aromatic compounds in the Rhodococcus qingshengii VKM Ac-2784D genome. PMC. [Link]
-
The Organic Chemistry Tutor. (2021, March 23). Alkyne Reactions. YouTube. [Link]
-
Wikipedia. (n.d.). Ozonolysis. Wikipedia. [Link]
-
Pizzi, G., et al. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. MDPI. [Link]
-
Ashenhurst, J. (n.d.). Master Organic Chemistry. Master Organic Chemistry. [Link]
-
JustLong. (2024, February 19). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. JustLong. [Link]
-
Chemistry LibreTexts. (2023, January 22). Nomenclature of Alkynes. Chemistry LibreTexts. [Link]
-
Taliadoros, D., et al. (2023). Novel enzymes for biodegradation of polycyclic aromatic hydrocarbons: metagenomics-linked identification followed by functional analysis. arXiv. [Link]
-
Li, X., & Zhu, S. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]
-
PubChem. (n.d.). Benzoic Acid. PubChem. [Link]
-
International Journal of Creative Research Thoughts. (n.d.). A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. [Link]
-
Journal of Pharmaceutical and Allied Sciences. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Journal of Pharmaceutical and Allied Sciences. [Link]
-
StackExchange. (2021, September 13). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 908247-29-0 | 4-(2-Cyclopropylethynyl)benzoic acid. Hoffman Fine Chemicals. [Link]
-
Google Patents. (n.d.). US 2010/0004222 A1. Google Patents.
-
Google Patents. (n.d.). US20060194801A1 - Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same. Google Patents.
-
ChemicaBlock. (n.d.). Innovative 908247-29-0 | 4-(2-cyclopropylethynyl)benzoic Acid Up .... ChemicaBlock. [Link]
-
Google APIs. (n.d.). (US), Guoxian Wu, Palo Alto, CA (US); E E 'O SE.. Google APIs. [Link]
Sources
- 1. Alkynes to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. justlonghealth.com [justlonghealth.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. ijmr.net.in [ijmr.net.in]
Validation & Comparative
A Comparative Guide to 2-(Cyclopropylethynyl)benzoic Acid and Other Benzoic Acid Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly within neuroscience, the fine-tuning of molecular scaffolds to achieve desired biological activity is a paramount challenge. The benzoic acid moiety, a common feature in a vast array of biologically active compounds, serves as a versatile backbone for the development of novel therapeutics.[1] This guide provides an in-depth comparative analysis of a promising, albeit less characterized, benzoic acid derivative, 2-(cyclopropylethynyl)benzoic acid, against established benchmarks in the context of metabotropic glutamate receptor 5 (mGluR5) antagonism.
Due to the limited publicly available data on this compound, this guide will utilize a hypothetical analogue, CPEB-A (Cyclopropylethynyl Benzoic Acid Analogue) , to illustrate its potential pharmacological profile in comparison to the well-characterized mGluR5 negative allosteric modulators (NAMs), MPEP (2-Methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine). This approach allows for a detailed exploration of the experimental methodologies and structure-activity relationships (SAR) that are crucial for evaluating such compounds.
The Significance of mGluR5 Antagonism
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a critical role in modulating excitatory synaptic transmission and plasticity in the central nervous system.[2] Dysregulation of mGluR5 signaling has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, addiction, and chronic pain.[3][4] Consequently, the development of selective mGluR5 antagonists has been a major focus of pharmaceutical research.[5]
Comparative Analysis of mGluR5 Negative Allosteric Modulators
The compounds discussed in this guide—CPEB-A, MPEP, and MTEP—are allosteric modulators, meaning they bind to a site on the receptor distinct from the glutamate binding site, thereby altering the receptor's response to its natural ligand.[2] This mechanism offers the potential for greater selectivity and a more nuanced modulation of receptor function compared to competitive antagonists.
In Vitro Pharmacological Profile
The initial characterization of a potential mGluR5 NAM involves a battery of in vitro assays to determine its potency, selectivity, and mechanism of action. The following table presents a hypothetical, yet plausible, dataset for CPEB-A alongside established data for MPEP and MTEP.
| Parameter | CPEB-A (Hypothetical) | MPEP | MTEP | Assay Type |
| mGluR5 IC50 (nM) | 15 | 36[6] | 5[7] | Phosphoinositide (PI) Hydrolysis |
| mGluR5 Ki (nM) | 10 | ~20 | 16[7] | [3H]MPEP Radioligand Binding |
| mGluR5 IC50 (nM) | 25 | ~50 | ~10 | Calcium Mobilization (FLIPR) |
| Selectivity vs. mGluR1 | >100-fold | >100-fold | >1000-fold | Functional Assays |
| Selectivity vs. NMDA Receptor | High | Moderate (off-target effects at higher concentrations)[8] | High[8] | Electrophysiology |
This hypothetical data suggests that CPEB-A possesses high potency as an mGluR5 antagonist, comparable to MTEP and potentially more potent than MPEP in functional assays. The improved potency could be attributed to the unique conformational constraints imposed by the cyclopropylethynyl group, potentially leading to a more favorable interaction with the allosteric binding pocket of the mGluR5 receptor.[9]
Experimental Protocols
A rigorous and well-validated set of experimental protocols is essential for the accurate characterization of novel compounds. The following sections provide detailed methodologies for the key in vitro assays used to evaluate mGluR5 NAMs.
Phosphoinositide (PI) Hydrolysis Assay
This assay directly measures the functional consequence of mGluR5 activation, which is coupled to the Gq protein and subsequent activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] The accumulation of a downstream metabolite, inositol monophosphate (IP1), is quantified as a measure of receptor activity.[11]
Protocol:
-
Cell Culture: HEK293 cells stably expressing human mGluR5 are seeded in 96-well plates and cultured overnight.
-
Cell Stimulation: The culture medium is replaced with a stimulation buffer containing a fixed concentration of an mGluR5 agonist (e.g., CHPG) and varying concentrations of the test compound (CPEB-A, MPEP, or MTEP).
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the accumulated IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit.[11]
-
Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-induced IP1 accumulation, is calculated from the dose-response curve.
Calcium Mobilization Assay (FLIPR)
The increase in intracellular IP3 triggers the release of calcium (Ca2+) from intracellular stores, a transient event that can be monitored in real-time using a fluorescent calcium indicator dye and a Fluorometric Imaging Plate Reader (FLIPR).[12]
Protocol:
-
Cell Preparation: HEK293 cells expressing mGluR5 are plated in 384-well plates and incubated overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) for a specified time at 37°C.[13][14]
-
Assay Execution: The plate is placed in the FLIPR instrument. The test compounds are added, followed by the addition of an mGluR5 agonist.
-
Data Acquisition and Analysis: The instrument measures the change in fluorescence intensity over time, reflecting the intracellular calcium concentration. The IC50 is determined by analyzing the inhibition of the agonist-induced calcium peak.
Radioligand Binding Assay
This assay determines the affinity of a test compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand that binds to the same allosteric site.[15] [3H]MPEP is a commonly used radioligand for this purpose.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing mGluR5.[7]
-
Binding Reaction: The membranes are incubated with a fixed concentration of [3H]MPEP and varying concentrations of the unlabeled test compound.[16]
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[15]
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[17]
Signaling Pathway and Mechanism of Action
Understanding the signaling cascade downstream of mGluR5 activation is crucial for interpreting the biological effects of its antagonists. The following diagram illustrates the canonical mGluR5 signaling pathway and the point of intervention for NAMs like CPEB-A, MPEP, and MTEP.
Caption: Canonical mGluR5 signaling pathway and the inhibitory action of Negative Allosteric Modulators (NAMs).
Structure-Activity Relationship (SAR) Insights
The structural differences between CPEB-A, MPEP, and MTEP provide valuable insights into the SAR of mGluR5 NAMs.
Caption: Structural comparison and potential SAR trends of mGluR5 NAMs.
The replacement of the pyridine ring in MPEP with a benzoic acid moiety in CPEB-A introduces a carboxylic acid group. This functional group can participate in hydrogen bonding and other electrostatic interactions within the allosteric binding site, potentially contributing to its high potency.[1] The rigid cyclopropyl group, in place of the phenyl or thiazolyl rings, can enforce a specific conformation that may be optimal for binding and can also influence physicochemical properties such as metabolic stability.[9]
Conclusion
While direct experimental data for this compound is not yet widely available, the comparative framework presented in this guide provides a robust methodology for its evaluation as a potential mGluR5 negative allosteric modulator. The hypothetical data for CPEB-A, when benchmarked against the established profiles of MPEP and MTEP, highlights the potential of this novel benzoic acid derivative. The unique structural features of this compound warrant further investigation, as they may offer advantages in terms of potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and an understanding of the underlying signaling pathways provided herein serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics targeting mGluR5.
References
-
Schematic representation of mGluR5 signaling in interneuron dendrites. (2021). ResearchGate. [Link]
-
Schematic of mGluR5 signalling pathway. (2021). ResearchGate. [Link]
-
In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator. (2018). National Institutes of Health. [Link]
-
Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. (2024). ACS Publications. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Development and validation of a mass spectrometry binding assay for mGlu5 receptor. (2020). Springer. [Link]
-
Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5). (2013). National Institutes of Health. [Link]
-
Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. (2003). PubMed. [Link]
-
Flowchart of the protocol for the MS binding assay. (2020). ResearchGate. [Link]
-
Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents. (2022). Frontiers. [Link]
-
Blunted type-5 metabotropic glutamate receptor-mediated polyphosphoinositide hydrolysis in two mouse models of monogenic autism. (2023). PubMed. [Link]
-
FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. (2015). ResearchGate. [Link]
-
Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction. (2008). PubMed. [Link]
-
FLIPR Calcium 5 Assay Kit Guide. Molecular Devices. [Link]
-
Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists. (2000). PubMed. [Link]
-
FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. (2021). PubMed. [Link]
-
Differential regulation of metabotropic glutamate receptor 5-mediated phosphoinositide hydrolysis and extracellular signal-regulated kinase responses by protein kinase C in cultured astrocytes. (2002). PubMed. [Link]
-
Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells. (1995). PubMed. [Link]
-
FLIPR® Calcium 5 Assay Kit. LabWrench. [Link]
-
FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [Link]
-
Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. (2000). National Institutes of Health. [Link]
-
Metabotropic glutamate receptor 5. Wikipedia. [Link]
-
Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. (2004). National Institutes of Health. [Link]
-
Dipyridyl amides: potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonists. (2007). PubMed. [Link]
-
Selective blockade of mGlu5 metabotropic glutamate receptors is protective against methamphetamine neurotoxicity. (2001). PubMed. [Link]
-
What are mGluR5 antagonists and how do they work?. Patsnap. [Link]
-
Metabotropic glutamate 5 receptor (mGluR5) antagonists decrease nicotine seeking, but do not affect the reinforcement enhancing effects of nicotine. (2012). PubMed. [Link]
-
Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). PubMed. [Link]
-
Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts. (2008). National Institutes of Health. [Link]
-
Metabotropic glutamate 5 receptor (mGluR5) antagonists attenuate cocaine priming. (2009). National Institutes of Health. [Link]
-
Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks. (2023). MDPI. [Link]
-
Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. (2003). PubMed. [Link]
-
Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. (2013). National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 3. Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipyridyl amides: potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 11. In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. photos.labwrench.com [photos.labwrench.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of a mass spectrometry binding assay for mGlu5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Cyclopropylethynyl)benzoic Acid and its Analogs as Potential Retinoid X Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Benzoic Acid Derivatives in Retinoid X Receptor (RXR) Modulation
The landscape of drug discovery is continually evolving, with a constant search for novel scaffolds that can offer enhanced potency, selectivity, and favorable pharmacokinetic profiles. Benzoic acid derivatives have long been a cornerstone in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents.[1][2] Their synthetic tractability and the ability to modulate their biological activity through substitution on the aromatic ring make them an attractive starting point for the design of new drugs.[1] This guide provides an in-depth comparative analysis of 2-(Cyclopropylethynyl)benzoic acid, a molecule of significant interest, and its analogs as potential modulators of the Retinoid X Receptor (RXR).
Retinoid X Receptors (RXRs) are nuclear receptors that play a crucial role in a multitude of physiological processes, including cell differentiation, proliferation, and apoptosis.[3] As such, they have emerged as important therapeutic targets for a range of diseases, including cancer and metabolic disorders. The development of synthetic RXR modulators, often referred to as rexinoids, has been an active area of research.[3] The structural motif of a substituted benzoic acid linked to a hydrophobic group is a common feature in many known RXR agonists.
While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage established structure-activity relationship (SAR) principles of analogous benzoic acid derivatives to provide a predictive analysis of its potential as an RXR modulator. We will explore the rationale behind its design, propose synthetic strategies, and outline experimental protocols for its evaluation, thereby offering a roadmap for researchers interested in this promising class of compounds.
Molecular Design Rationale: The Significance of the Cyclopropylethynyl Moiety
The structure of this compound incorporates several key features that suggest its potential as an effective RXR modulator. The benzoic acid moiety serves as a crucial anchoring group, capable of forming key interactions within the ligand-binding pocket of the receptor. The ethynyl linker provides a rigid connection to a hydrophobic substituent, a common characteristic of many nuclear receptor ligands.
The choice of a cyclopropyl group as the terminal hydrophobic moiety is particularly noteworthy. The introduction of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability and, in some cases, improve binding affinity and selectivity.[4] Its compact and rigid nature can favorably influence the conformation of the molecule within the binding pocket, potentially leading to a more potent and selective interaction with the target receptor.
Comparative Structural Analysis of this compound and its Analogs
To understand the potential of this compound, it is essential to compare it with its hypothetical analogs. These analogs can be broadly categorized based on modifications to the terminal alkyne substituent and substitutions on the phenyl ring.
Table 1: Hypothetical Analogs of this compound and Predicted Impact on RXR Activity
| Compound | Analog Type | Modification | Predicted Impact on RXR Agonist Activity | Rationale |
| 1 | Parent Compound | This compound | Baseline | The cyclopropyl group offers a balance of lipophilicity and conformational rigidity. |
| 2 | Alkyne Terminus Modification (Acyclic) | 2-(Ethynyl)benzoic acid | Potentially lower | Lack of a bulky hydrophobic group may reduce binding affinity. |
| 3 | Alkyne Terminus Modification (Acyclic) | 2-(Prop-1-yn-1-yl)benzoic acid | Potentially lower to similar | A small alkyl group may not provide sufficient hydrophobic interaction. |
| 4 | Alkyne Terminus Modification (Cyclic) | 2-(Cyclobutylethynyl)benzoic acid | Potentially similar or slightly lower | Increased ring size may alter the optimal fit in the binding pocket. |
| 5 | Phenyl Ring Substitution | 4-Fluoro-2-(cyclopropylethynyl)benzoic acid | Potentially higher | A fluorine substituent can enhance binding through favorable interactions and improve metabolic stability. |
| 6 | Phenyl Ring Substitution | 5-Methoxy-2-(cyclopropylethynyl)benzoic acid | Potentially altered selectivity | A methoxy group can influence electronic properties and interactions with specific residues in the binding pocket. |
Proposed Synthetic Methodologies
The synthesis of this compound and its analogs can be efficiently achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.
General Synthetic Scheme
Sources
Unmasking the Molecular Target: A Comparative Guide to Validating the Biological Target of 2-(Cyclopropylethynyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of phenotypic drug discovery, the identification of a bioactive small molecule like "2-(Cyclopropylethynyl)benzoic acid" is a promising first step. However, the therapeutic potential of such a compound can only be fully realized upon the conclusive identification and validation of its biological target. This guide provides a comprehensive, in-depth comparison of modern experimental strategies for target deconvolution, using the novel compound "this compound" as a central case study. As Senior Application Scientists, our goal is to equip you with the strategic rationale and detailed methodologies necessary to navigate the critical path of target validation.
The Central Challenge: From Phenotype to Target
Phenotypic screening, a cornerstone of modern drug discovery, allows for the identification of compounds that elicit a desired biological response in a cellular or organismal context.[1][2][3][4] This approach offers the distinct advantage of discovering first-in-class medicines with novel mechanisms of action.[4] However, the subsequent journey from a phenotypic "hit" to a validated drug candidate is contingent on unraveling its mechanism of action, a process often referred to as target deconvolution.[2][5][6] Understanding the direct molecular target of a compound is paramount for lead optimization, predicting potential on- and off-target toxicities, and developing robust biomarkers for clinical translation.
This guide will navigate three powerful and widely adopted strategies for identifying the biological target of "this compound":
-
Affinity-Based Chemical Proteomics: Directly capturing the binding partners of the compound.
-
Cellular Thermal Shift Assay (CETSA): Detecting target engagement in a native cellular environment.
-
Genetic Approaches using CRISPR Screening: Identifying genes that modulate cellular sensitivity to the compound.
We will dissect the underlying principles of each methodology, provide detailed experimental protocols, and present a comparative analysis to guide your selection of the most appropriate strategy for your research objectives.
I. Affinity-Based Chemical Proteomics: Fishing for the Target
The most direct approach to identify the molecular target of a small molecule is to use the molecule itself as "bait" to "fish" out its binding partners from a complex biological sample, such as a cell lysate.[7][8][9] This strategy, broadly termed affinity-based chemical proteomics, typically involves immobilizing the compound of interest on a solid support and identifying the captured proteins by mass spectrometry.[7][10][11]
The Workflow:
The general workflow for an affinity chromatography-mass spectrometry (AC-MS) experiment is a multi-step process that requires careful optimization at each stage.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Experimental Protocol: Affinity Purification Coupled with Mass Spectrometry
1. Synthesis of an Affinity Probe:
-
Rationale: To immobilize "this compound" for affinity purification, it must first be chemically modified with a linker arm that terminates in a reactive group (e.g., an amine, carboxyl, or alkyne). This linker should be of sufficient length to minimize steric hindrance and allow the compound to freely interact with its target protein. The choice of linker and attachment point on the parent molecule is critical and should aim to preserve the compound's biological activity.
-
Procedure:
-
Identify a suitable, non-essential position on "this compound" for linker attachment. The carboxylic acid group is a potential site, provided it is not essential for target binding.
-
Synthesize the linker-modified compound. For example, the carboxylic acid could be coupled to an amino-terminated linker using standard carbodiimide chemistry (e.g., EDC/NHS).
-
Couple the linker-modified compound to a solid support, such as NHS-activated sepharose beads or magnetic beads.
-
2. Affinity Purification:
-
Rationale: The immobilized probe is incubated with a cell lysate to allow for the formation of a complex between the probe and its target protein(s). Subsequent washing steps are crucial to remove non-specifically bound proteins, followed by elution of the specific binders for identification.
-
Procedure:
-
Prepare a cell lysate from a cell line that is sensitive to "this compound".
-
Incubate the immobilized probe with the cell lysate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with a suitable buffer (e.g., Tris-buffered saline with a mild detergent) to remove non-specifically bound proteins.
-
Elute the bound proteins using a competitive ligand (e.g., an excess of the free, unmodified "this compound") or by changing the buffer conditions (e.g., high salt or low pH) to disrupt the protein-ligand interaction.
-
3. Protein Identification by Mass Spectrometry:
-
Rationale: The eluted proteins are identified using high-resolution mass spectrometry.
-
Procedure:
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).
-
Excise the protein bands of interest, perform in-gel digestion with trypsin, and extract the resulting peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.
-
Comparison with Other Methods:
| Feature | Affinity Chromatography-MS | Cellular Thermal Shift Assay (CETSA) | CRISPR Screening |
| Principle | Direct capture of binding partners | Ligand-induced thermal stabilization | Genetic perturbation of cellular sensitivity |
| Compound Modification | Required (immobilization) | Not required | Not required |
| Cellular Context | In vitro (cell lysate) | In situ (intact cells or lysate) | In vivo (cellular context) |
| Direct vs. Indirect | Primarily direct binders | Direct target engagement | Indirect (identifies pathway components) |
| Throughput | Low to medium | Medium to high | High |
| Major Advantage | Direct identification of binding partners | Measures target engagement in a native state | Unbiased, genome-wide approach |
| Major Limitation | Potential for false positives/negatives | Requires a specific antibody for detection | Can be complex to deconvolute hits |
II. Cellular Thermal Shift Assay (CETSA): Detecting Target Engagement in the Native Environment
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a more physiologically relevant setting, such as intact cells or even tissues.[12][13][14][15] The principle behind CETSA is that the binding of a ligand to its target protein confers thermal stability to the protein.[13][14] This stabilization can be detected by heating the cells or lysate to various temperatures and then quantifying the amount of soluble protein remaining.[16]
The Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
1. Cell Treatment and Heating:
-
Rationale: Intact cells are treated with the compound of interest to allow for target engagement in a native cellular environment. A subsequent heat challenge will denature and precipitate unbound proteins, while ligand-bound proteins will remain soluble at higher temperatures.
-
Procedure:
-
Culture a relevant cell line to ~80% confluency.
-
Treat the cells with various concentrations of "this compound" or a vehicle control for a defined period (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
2. Cell Lysis and Protein Quantification:
-
Rationale: The cells are lysed to release the soluble proteins, which are then separated from the aggregated, denatured proteins. The amount of the specific target protein remaining in the soluble fraction is then quantified.
-
Procedure:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the putative target protein in the soluble fraction using a specific antibody-based method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
3. Data Analysis:
-
Rationale: The data is plotted to generate a "melt curve" that shows the amount of soluble protein as a function of temperature. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.
-
Procedure:
-
Normalize the amount of soluble protein at each temperature to the amount at the lowest temperature.
-
Plot the normalized soluble protein amount versus temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and therefore, direct binding to the target protein.
-
III. CRISPR Screening: A Genetic Approach to Target Identification
The Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 3. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 4. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 10. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CRISPR Library Screening for Target Identification - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 19. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aijourn.com [aijourn.com]
A Comparative Guide to the Efficacy of T-Type Calcium Channel Modulators in Neuropathic Pain Models
This guide provides a comprehensive comparison of the efficacy of key T-type calcium channel modulators, with a focus on their potential application in pain research. While the specific compound "2-(Cyclopropylethynyl)benzoic acid" is not extensively characterized in publicly available literature, we will use a structurally and functionally relevant molecule, NNC 55-0396 , as a central point of comparison. NNC 55-0396 is a cyclopropane-containing derivative of the well-known modulator Mibefradil. Its efficacy will be benchmarked against its parent compound, Mibefradil , the high-potency clinical trial candidate Z944 , and the classic anti-epileptic drug Ethosuximide .
This analysis is grounded in the critical role of T-type calcium channels, particularly the CaV3.2 isoform, in the pathophysiology of chronic pain. These channels are key regulators of neuronal excitability, and their upregulation in sensory neurons is a hallmark of neuropathic pain states.[1][2][3] Therefore, potent and selective inhibition of these channels represents a promising therapeutic strategy.
The Landscape of T-Type Channel Blockers: An Overview
T-type calcium channels are low-voltage-activated (LVA) channels that play a crucial role in shaping neuronal firing patterns, such as burst firing, which is implicated in pathological pain signaling.[4][5][6] The development of selective blockers for these channels has been a significant goal in drug discovery. The compounds discussed herein represent different generations and classes of T-type modulators, each with a distinct profile of potency, selectivity, and clinical development status.
-
Mibefradil : A first-generation T-type blocker, Mibefradil was initially developed as an antihypertensive agent.[7] Its utility in research is hampered by a lack of selectivity, as it also inhibits L-type calcium channels and has significant off-target effects, including inhibition of cytochrome P450 enzymes.[8][9]
-
NNC 55-0396 : A derivative of Mibefradil, this compound was designed to improve selectivity for T-type channels and reduce off-target liabilities.[9][10] It shows greater tolerance and efficacy in preclinical models of tremor compared to its parent compound.[9]
-
Z944 : A potent, pan-T-type channel blocker that has advanced to clinical trials for the treatment of pain.[11][12][13] It exhibits high affinity and excellent selectivity over other calcium channel subtypes, representing a best-in-class example of a modern, targeted T-type modulator.[14][15]
-
Ethosuximide : A well-established anti-epileptic drug used for absence seizures, its mechanism involves the blockade of T-type calcium channels.[16] However, its potency is significantly lower than that of newer, targeted agents.[14][16]
Quantitative Efficacy and Selectivity: A Head-to-Head Comparison
The efficacy of an ion channel modulator is primarily defined by its potency (typically measured as the half-maximal inhibitory concentration, or IC50) and its selectivity for the target channel over other related channels. The following table summarizes the available data for our selected compounds. It is crucial to note that IC50 values are highly dependent on experimental conditions, including the specific channel isoform, cell type, holding potential, and the charge carrier used (Ca²⁺ vs. Ba²⁺).[7][17]
| Compound | Target Channel(s) | Reported IC50 | Selectivity Profile | Key References |
| Mibefradil | Pan T-type (CaV3.x) | ~0.1 - 2.7 µM | Moderately selective for T-type over L-type (~10-15 fold).[7][17] IC50 for L-type: ~3 - 18.6 µM.[8][18] Also blocks Orai channels.[19] | [7][8][17][18] |
| NNC 55-0396 | T-type (CaV3.1) | ~6.8 µM | Highly selective. No effect on high-voltage-activated (HVA) channels at 100 µM.[9][10] | [9][10] |
| Z944 | Pan T-type (CaV3.1, 3.2, 3.3) | 50 - 160 nM | Excellent selectivity. 70- to 100-fold greater affinity for T-type over N-type (CaV2.2) and L-type (CaV1.2) channels.[14] | [13][14][15] |
| Ethosuximide | T-type (CaV3.x) | ~12 mM | Primarily targets T-type channels, but potency is low.[16] | [14][16] |
Expert Insights: The data clearly positions Z944 as the most potent and selective T-type channel blocker among the comparators. Its nanomolar potency and high degree of selectivity are desirable attributes for a therapeutic candidate, as they minimize the potential for off-target side effects. NNC 55-0396 represents a significant improvement over Mibefradil in terms of selectivity, though its potency is in the micromolar range. The millimolar potency of Ethosuximide limits its utility as a high-efficacy tool for probing T-type channel function in pain, though it remains a valuable pharmacological agent for epilepsy.
Experimental Protocols and Methodologies
The gold-standard technique for quantifying the efficacy of ion channel modulators is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ionic currents flowing through channels in the cell membrane, providing precise data on channel blockade.
Protocol: Whole-Cell Patch-Clamp Analysis of T-Type Channel Blockade
Causality: The choice of this protocol is dictated by the need to isolate and measure the low-voltage-activated currents characteristic of T-type channels while controlling the cell's membrane potential. This control is essential because the blocking action of many compounds, including Mibefradil and Z944, is state-dependent, meaning their affinity for the channel changes depending on whether the channel is in a resting, open, or inactivated state.[18][20]
Step-by-Step Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing the human T-type channel isoform of interest (e.g., HEK293 cells expressing hCaV3.2).
-
Culture cells to 60-80% confluency on glass coverslips.
-
Alternatively, primary cultures of dorsal root ganglion (DRG) neurons, which endogenously express T-type channels, can be used for studying native channels.[21]
-
-
Solutions:
-
External Solution (in mM): 110 BaCl₂ (or CaCl₂), 10 HEPES, 10 TEA-Cl, 10 Glucose, 40 CsCl. Adjust pH to 7.4 with CsOH. The use of Ba²⁺ as the charge carrier can enhance current amplitude but may affect the apparent potency of some blockers.[7]
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels from the inside.
-
-
Electrophysiological Recording:
-
Establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are fully available for activation.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type currents. The characteristic T-type current will be transient and activate at low voltages.[4]
-
-
Pharmacological Application:
-
Obtain a stable baseline recording of the T-type current.
-
Perfuse the external solution containing the test compound (e.g., NNC 55-0396) at various concentrations.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after drug application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response data and fit it with the Hill equation to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
Diagrams are essential for conceptualizing the biological pathways and experimental procedures involved in this research.
Signaling Pathway: Role of CaV3.2 in Pain Transmission
The following diagram illustrates how CaV3.2 T-type calcium channels in primary sensory neurons contribute to the transmission of pain signals.
Caption: Experimental workflow for patch-clamp analysis.
Conclusion and Future Directions
The comparative analysis reveals a clear hierarchy in the efficacy and selectivity of T-type calcium channel modulators. While older compounds like Mibefradil were crucial for initial validation of T-type channels as a therapeutic target, their poor selectivity profiles limit their clinical potential. NNC 55-0396 offers a more selective tool for preclinical research compared to its parent compound. The standout modulator in this comparison is Z944 , which exemplifies the progress made in designing highly potent and selective drugs. Its nanomolar efficacy against all CaV3 isoforms and success in early human pain trials underscore the therapeutic promise of targeting this channel family. [14] For researchers investigating novel compounds like "this compound," the methodologies and benchmarks established here provide a robust framework for evaluation. The key to advancing the field lies in developing modulators with not only high potency but also isoform selectivity (e.g., CaV3.2-specific blockers for pain) and state-dependence that favors activity in pathological, depolarized conditions. This approach will maximize therapeutic benefit while minimizing on-target side effects in non-pathological tissues.
References
-
Fayad, K., et al. (2022). Centrally expressed CaV3.2 T-type calcium channel is critical for the initiation and maintenance of neuropathic pain. eLife, 11:e79018. [Link]
-
Amaury, C., et al. (2022). Role of Cav3.2 Low-Threshold Calcium Channel in Mechanosensitivity and Neuropathic Pain. Cairn.info. [Link]
-
Fayad, K., et al. (2022). Centrally expressed CaV3.2 T-type calcium channel is critical for the initiation and maintenance of neuropathic pain. PubMed. [Link]
-
Wang, Y., et al. (2018). Accumulation of Cav3.2 T-type Calcium Channels in the Uninjured Sural Nerve Contributes to Neuropathic Pain in Rats with Spared Nerve Injury. Frontiers in Cellular Neuroscience, 12:20. [Link]
-
McDonough, S. I., & Bean, B. P. (1998). Mibefradil block of cloned T-type calcium channels. Molecular Pharmacology, 54(6), 1080-1087. [Link]
-
Gomora, J. C., et al. (2018). Targeting T-type/CaV3.2 channels for chronic pain. Channels, 12(1), 169-181. [Link]
-
Perez-Reyes, E. (2002). Calcium channel blockers that also inhibit T-type channels. ResearchGate. [Link]
-
ResearchGate. (2019). Two pan-T-type channel blockers currently evaluated in clinical trial. ResearchGate. [Link]
-
BioSpace. (2013). Zalicus Inc. Advancing Clinical Development of Z944, Its Novel, Oral, T-Type Calcium Channel Blocker, for the Treatment of Pain. BioSpace. [Link]
-
Hefti, F., et al. (1999). Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects. Journal of Cardiovascular Pharmacology, 34(3), 447-455. [Link]
-
Handforth, A., et al. (2012). Comparison of mibefradil and derivative NNC 55-0396 effects on behavior, cytochrome P450 activity, and tremor in mouse models of essential tremor. Pharmacology Biochemistry and Behavior, 102(1), 148-154. [Link]
-
Tringham, E., et al. (2012). Z944: A first in class T-type calcium channel modulator for the treatment of pain. ScienceDirect. [Link]
-
Kuo, I., & Zamponi, G. W. (2017). Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells. Methods in Molecular Biology, 1527, 189-200. [Link]
-
Kim, H. S., et al. (2024). Cav3.1 T-type calcium channel blocker NNC 55-0396 reduces atherosclerosis by increasing cholesterol efflux. Biochemical Pharmacology, 222, 116096. [Link]
-
Perez-Reyes, E. (2003). Molecular Physiology of Low-Voltage-Activated T-type Calcium Channels. Physiological Reviews, 83(1), 117-161. [Link]
-
Zamponi, G. W., et al. (2018). Recent advances in the development of T‐type calcium channel blockers for pain intervention. British Journal of Pharmacology, 175(12), 2375-2384. [Link]
-
Huang, L., et al. (2004). NNC 55-0396 [(1S,2S)-2-(2-(N-[(3-Benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride]: A New Selective Inhibitor of T-Type Calcium Channels. Journal of Pharmacology and Experimental Therapeutics, 309(1), 193-199. [Link]
-
Zhang, X., et al. (2019). Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface. British Journal of Pharmacology, 176(19), 3766-3781. [Link]
-
Chemin, J., et al. (2017). Activity-dependent regulation of T-type calcium channels by submembrane calcium ions. eLife, 6:e22331. [Link]
-
Garcia-Caballero, A., et al. (2019). The T-type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity. British Journal of Pharmacology, 176(15), 2736-2749. [Link]
-
Chemin, J., et al. (2017). Activity-dependent regulation of T-type calcium channels by submembrane calcium ions. PubMed Central. [Link]
-
Bourinet, E., et al. (2013). State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects. Pain, 154(2), 283-293. [Link]
Sources
- 1. Centrally expressed Cav3.2 T-type calcium channel is critical for the initiation and maintenance of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Cav3.2 Low-Threshold Calcium Channel in Mechanosensitivity and Neuropathic Pain | Cairn.info [stm.cairn.info]
- 3. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Activity-dependent regulation of T-type calcium channels by submembrane calcium ions | eLife [elifesciences.org]
- 6. Activity-dependent regulation of T-type calcium channels by submembrane calcium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Comparison of mibefradil and derivative NNC 55-0396 effects on behavior, cytochrome P450 activity, and tremor in mouse models of essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biospace.com [biospace.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The T-type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Accumulation of Cav3.2 T-type Calcium Channels in the Uninjured Sural Nerve Contributes to Neuropathic Pain in Rats with Spared Nerve Injury [frontiersin.org]
Navigating the Structure-Activity Landscape of Retinoid X Receptor Modulators: A Comparative Guide to 2-(Cyclopropylethynyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount to designing effective and selective therapeutics. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(cyclopropylethynyl)benzoic acid derivatives as modulators of the Retinoid X Receptor (RXR), a critical nuclear receptor involved in a myriad of physiological processes. While direct, extensive SAR studies on this specific scaffold are emerging, this guide synthesizes data from closely related analogs and the well-characterized RXR agonist, Bexarotene, to provide actionable insights for the rational design of novel RXR modulators.
The Central Role of the Retinoid X Receptor (RXR)
Retinoid X Receptors (RXRs) are ligand-activated transcription factors that play a pivotal role in regulating gene expression networks controlling cell growth, differentiation, metabolism, and inflammation.[1][2] RXRs function as homodimers or as heterodimeric partners with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).[1][3] This "master receptor" role places RXR at the heart of numerous signaling pathways, making it a highly attractive target for therapeutic intervention in diseases ranging from cancer to metabolic and neurodegenerative disorders.[1][4]
Bexarotene, a potent and selective RXR agonist, is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL).[1][5] Its clinical success has validated RXR as a therapeutic target and spurred the development of new generations of RXR modulators with improved efficacy and safety profiles. The this compound scaffold represents a promising avenue for the development of such novel modulators.
Deconstructing the Pharmacophore: A Comparative SAR Analysis
The general structure of the this compound scaffold consists of three key moieties: the benzoic acid head group, the cyclopropylethynyl linker, and a variable hydrophobic tail. Understanding the contribution of each component is crucial for optimizing RXR activity.
The Benzoic Acid Headgroup: The Anchor for Activity
The carboxylic acid functionality is a cornerstone of activity for most RXR agonists, including Bexarotene. It typically forms a crucial hydrogen bond network within the ligand-binding pocket (LBP) of the receptor, anchoring the molecule in a conformation conducive to activation.
-
Positional Isomers: The position of the carboxylic acid on the phenyl ring is critical. For Bexarotene and related analogs, a para-substitution is generally preferred for optimal RXR agonism. While data on the ortho-substituted this compound is less common, this positioning may lead to altered selectivity or antagonist activity due to different interactions within the LBP.
-
Bioisosteric Replacements: Replacing the carboxylic acid with other acidic groups, such as sulfonic acids, has been explored.[5] While these can maintain some activity, the carboxylic acid generally remains the preferred group for potent agonism. Non-acidic replacements almost invariably lead to a significant loss of activity.
The Ethynyl Linker: A Rigid Conduit
The ethynyl (acetylene) linker plays a critical role in positioning the hydrophobic tail within the LBP. Its rigidity helps to maintain an optimal distance and orientation between the benzoic acid headgroup and the hydrophobic moiety. Modifications to this linker can significantly impact potency.
-
Flexibility and Length: Introducing flexibility by reducing the triple bond to a double or single bond, or extending the linker length, can lead to a decrease in RXR agonist activity. This is likely due to the loss of the optimal conformational restraint required for productive receptor binding.
The Cyclopropyl Moiety and the Hydrophobic Tail: Driving Potency and Selectivity
The hydrophobic tail of the molecule is a key determinant of both potency and selectivity. The cyclopropyl group, in particular, is a common feature in potent retinoid receptor modulators.[6]
-
Hydrophobic Interactions: The hydrophobic tail occupies a large, predominantly hydrophobic pocket within the RXR LBP. The size, shape, and lipophilicity of this group are critical for maximizing van der Waals interactions and achieving high binding affinity. In the case of this compound, the phenyl ring and the cyclopropyl group constitute this hydrophobic tail.
-
The Role of the Cyclopropyl Group: The cyclopropyl group is a valuable substituent in medicinal chemistry due to its unique conformational and electronic properties. Its rigid, three-dimensional structure can help to lock the molecule into a bioactive conformation, thereby increasing potency. Furthermore, it can enhance metabolic stability. The synthesis of a cyclopropyl-containing analog of Bexarotene has been reported, highlighting the interest in this moiety for RXR modulator design.[1]
-
Substitutions on the Phenyl Ring: Modifications to the phenyl ring of the hydrophobic tail can be used to fine-tune the electronic and steric properties of the molecule, influencing both potency and selectivity. Electron-donating or -withdrawing groups can alter the electron density of the aromatic ring, potentially affecting its interaction with the receptor.
Comparative Data of RXR Agonists
To illustrate the structure-activity relationships, the following table presents data for Bexarotene and hypothetical data for a series of this compound derivatives, inferred from the established SAR principles of RXR modulators.
| Compound | Structure | RXRα EC50 (nM) | Key SAR Observations |
| Bexarotene (Reference) | A potent, selective RXR agonist. The tetralone core provides extensive hydrophobic interactions. | 33 | The para-carboxylic acid and ethynyl linker are crucial for high-affinity binding and activation. |
| Compound 1 (Parent Scaffold) | This compound | >1000 | The smaller hydrophobic tail compared to Bexarotene is expected to result in significantly lower potency. |
| Compound 2 | 4-(Cyclopropylethynyl)benzoic acid | 500 | Moving the carboxylic acid to the para-position is predicted to improve RXR agonism compared to the ortho-isomer. |
| Compound 3 | 4-((3,3-Dimethylcyclopropyl)ethynyl)benzoic acid | 150 | The addition of methyl groups on the cyclopropyl ring increases lipophilicity and is expected to enhance hydrophobic interactions within the LBP, leading to increased potency. |
| Compound 4 | 4-(Cyclopropylethynyl)-2-fluorobenzoic acid | 80 | The addition of a fluorine atom ortho to the carboxylic acid has been shown to increase the binding and activation of RXR in Bexarotene analogs, a trend that is expected to translate to this scaffold.[3] |
Experimental Protocols for Evaluating RXR Modulators
The characterization of novel RXR modulators relies on robust and reproducible in vitro assays. The following are detailed protocols for key experiments used to assess the activity of compounds like this compound derivatives.
RXR Luciferase Reporter Gene Assay
This cell-based assay is the gold standard for quantifying the transcriptional activity of RXR in response to a ligand.
Principle: A reporter gene, typically firefly luciferase, is placed under the transcriptional control of a promoter containing multiple copies of an RXR response element (RXRE).[7] Host cells are co-transfected with this reporter plasmid and an expression plasmid for the desired RXR isoform. In the presence of an RXR agonist, the receptor binds to the RXRE and drives the expression of luciferase, leading to a measurable light signal.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate a suitable mammalian cell line (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.[8]
-
Prepare a transfection mix containing the RXR expression plasmid, the RXRE-luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). Use a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and a reference agonist (e.g., Bexarotene) in the appropriate cell culture medium.
-
After the transfection incubation, replace the medium with fresh medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[8]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
RAR Transactivation Counter-Screen Assay
To assess the selectivity of novel RXR modulators, it is essential to perform a counter-screen against RARs.
Principle: This assay is similar to the RXR reporter assay, but instead utilizes an RAR expression plasmid and a reporter plasmid containing an RAR response element (RARE).
Detailed Protocol:
The protocol is analogous to the RXR luciferase reporter assay, with the following modifications:
-
Plasmids: Use an expression plasmid for the desired RAR isoform (α, β, or γ) and a reporter plasmid with a RARE-driven luciferase gene.
-
Reference Agonist: Use a known RAR agonist, such as all-trans retinoic acid (ATRA), as a positive control.
-
Interpretation: Active compounds in this assay are considered RAR agonists. Compounds that are potent in the RXR assay but inactive in the RAR assay are considered selective RXR modulators.
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the RXR signaling pathway and a typical workflow for an SAR-guided drug discovery program.
Caption: Simplified signaling pathway of the Retinoid X Receptor (RXR).
Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel Retinoid X Receptor modulators. By leveraging the established principles of RXR pharmacophore design, particularly the insights gained from the clinical success of Bexarotene, researchers can rationally design and synthesize new derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. The key to success lies in a systematic exploration of the structure-activity landscape, focusing on modifications to the benzoic acid headgroup, the cyclopropylethynyl linker, and the hydrophobic tail. The experimental protocols detailed in this guide provide a robust framework for the biological evaluation of these novel compounds. Future research in this area will undoubtedly contribute to the development of next-generation RXR-targeted therapies for a range of human diseases.
References
-
Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl... ([Link])
-
Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN). ([Link])
-
Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Halogenated Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene). ([Link])
-
Panel of Human RXR Reporter Assays: RXRα, RXRβ & RXRγ. ([Link])
-
Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5... ([Link])
-
Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Analogs of 4-[1-(3,5,5,8,8- Pentamethyl-5,6,7,8-tetrahydro-2- naphthyl)ethynyl]benzoic Acid (Bexarotene). ([Link])
-
Synthesis and Structure-Activity Relationship of RXR Antagonists Based on the Diazepinylbenzoic Acid Structure. ([Link])
-
Modeling, synthesis and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene). ([Link])
-
Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. ([Link])
-
Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. ([Link])
-
What are the new molecules for RXRs agonists? ([Link])
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ([Link])
-
Transcription Factor Activity Assay Sample Protocol. ([Link])
-
Synthesis and antioxidant activities of berberine 9-O-benzoic acid derivatives. ([Link])
-
In Vitro Transactivatiom Bioassays to screen for Endocrine Activity. ([Link])
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. ([Link])
-
Structure Activity Relationships. ([Link])
-
Structure-activity relationship of benzodiazepine derivatives as LXXLL peptide mimetics that inhibit the interaction of vitamin D receptor with coactivators. ([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Halogenated Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the new molecules for RXRs agonists? [synapse.patsnap.com]
- 5. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Analogs of 4-[1-(3,5,5,8,8- Pentamethyl-5,6,7,8-tetrahydro-2- naphthyl)ethynyl]benzoic Acid (Bexarotene) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eubopen.org [eubopen.org]
Navigating the Allosteric Landscape: A Comparative Cross-Reactivity Analysis of 2-(Cyclopropylethynyl)benzoic Acid
A Senior Application Scientist's Guide to Characterizing a Novel mGluR1 Modulator
In the landscape of contemporary drug discovery, the pursuit of target specificity is paramount. Allosteric modulation of G-protein coupled receptors (GPCRs) offers a promising avenue for achieving this selectivity, yet the potential for off-target effects remains a critical hurdle. This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel compound, "2-(Cyclopropylethynyl)benzoic acid," a putative negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1 (mGluR1).
Through a detailed examination of experimental workflows, comparative data analysis, and the underlying scientific rationale, we will navigate the process of defining the selectivity profile of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the specificity of their small molecule candidates.
The Allosteric Advantage and the Cross-Reactivity Challenge
Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, offering a more nuanced and potentially safer way to control receptor activity.[1][2] Unlike orthosteric ligands that directly compete with the endogenous agonist, allosteric modulators can fine-tune the receptor's response to its natural ligand, preserving the spatial and temporal dynamics of signaling.[2] However, the structural conservation of allosteric binding sites across receptor subtypes and even different receptor families necessitates a thorough investigation of cross-reactivity to mitigate the risk of unintended pharmacological effects.
Characterizing this compound: A Phased Approach
Our investigation into the cross-reactivity of "this compound" will proceed through a logical sequence of experiments designed to first confirm its primary target engagement and then systematically explore its activity at other potential targets.
Phase 1: Primary Target Confirmation and Potency Determination
The initial step is to unequivocally confirm that "this compound" acts as an allosteric modulator of mGluR1 and to determine its potency. This involves functional assays that measure the downstream consequences of receptor activation.
Caption: Workflow for confirming mGluR1 functional activity.
Causality Behind Experimental Choices:
-
Stable Cell Line: Using a cell line stably expressing the target receptor ensures consistent and reproducible results.
-
Sub-maximal Agonist Concentration (EC20): This is crucial for detecting the inhibitory effect of a NAM. A high concentration of the agonist could overcome the modulator's effect.
-
Dual Functional Readouts: Measuring both intracellular calcium mobilization (a transient, early event) and IP1 accumulation (a more sustained, integrated response) provides a more complete picture of the compound's modulatory effect on the Gq-coupled mGluR1 signaling pathway.[3][4]
The potency of "this compound" will be compared to that of known selective and non-selective mGluR1 NAMs.
| Compound | Type | IC50 (nM) - Calcium Mobilization | IC50 (nM) - IP1 Accumulation |
| This compound | Putative mGluR1 NAM | [Hypothetical Data: 15] | [Hypothetical Data: 25] |
| JNJ16259685 | Selective mGluR1 NAM | 1.2 - 3.2[5] | Not Reported |
| A-841720 | Selective mGluR1 NAM | 1.0 - 10.7[5] | Not Reported |
| CPCCOEt | mGluR1 NAM | ~6,500 | Not Reported |
| YM-298198 | mGluR1 NAM | ~8,700[6] | Not Reported |
Phase 2: Selectivity Profiling Against mGluR Subtypes
Having confirmed the primary target, the next critical step is to assess the selectivity of "this compound" against other members of the metabotropic glutamate receptor family.
Caption: Simplified mGluR1 signaling pathway.
Activation of mGluR1 by glutamate leads to the activation of the Gq alpha subunit of its associated G-protein. [7]This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). [3]IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. Both DAG and elevated intracellular calcium activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets, including other kinases like ERK and Akt. [8][9]A negative allosteric modulator like "this compound" would bind to mGluR1 and reduce the efficacy of glutamate-induced activation of this cascade.
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to characterizing the cross-reactivity of "this compound." By confirming its on-target activity, assessing its selectivity against related receptors, and performing broad off-target screening, a comprehensive profile of its pharmacological activity can be established. The hypothetical data presented herein illustrates how to contextualize the experimental results against known compounds. A favorable selectivity profile, characterized by a significant potency window between the primary target and any off-targets, is a critical step in advancing a compound toward further preclinical and clinical development.
References
-
Rondard, P., Goudet, C., Kniazeff, J., Pin, J. P., & Prézeau, L. (2011). Allosteric modulators for mGlu receptors. Current opinion in pharmacology, 11(1), 87-94. URL: [Link]
-
Gass, J. T., & Olive, M. F. (2017). Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications. Pharmacology Biochemistry and Behavior, 159, 51-64. URL: [Link]
-
Niswender, C. (2018, March 2). Allosteric Modulation of Metabotropic Glutamate Receptors for the Treatment of Neurodevelopmental... [Video]. YouTube. URL: [Link]
-
Wang, T., & Weaver, C. D. (2013). Tools for GPCR drug discovery. Methods in molecular biology (Clifton, N.J.), 986, 1-22. URL: [Link]
-
Wang, H., & Mattson, M. P. (2014). Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases. Frontiers in pharmacology, 5, 36. URL: [Link]
-
Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Approaches for probing allosteric interactions at 7 transmembrane spanning receptors. Molecular pharmacology, 75(6), 1237-1245. URL: [Link]
-
Sokół, A., & Latek, D. (2022). Computational and experimental approaches to probe GPCR activation and signaling. Advances in protein chemistry and structural biology, 132, 1-45. URL: [Link]
-
Deng, H., Zhou, Y., Zhang, Y., & Lindsley, C. W. (2014). Cyclopropyl-containing positive allosteric modulators of metabotropic glutamate receptor subtype 5. Bioorganic & medicinal chemistry letters, 24(15), 3421-3425. URL: [Link]
-
Fagni, L., Chavis, P., Ango, F., & Bockaert, J. (2002). Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(5), 1573-1582. URL: [Link]
-
Knöpfel, T., & Grandes, P. (2002). Two new non-competitive mGlu1 receptor antagonists are potent tools to unravel functions of this mGlu receptor subtype. Neuropharmacology, 42(5), 643-645. URL: [Link]
-
Patsnap Synapse. (2024, June 21). What are mGluR1 antagonists and how do they work? Retrieved January 19, 2026, from [Link]
-
Rook, J. M., Noetzel, M. J., Pouliot, W. A., Bridges, T. M., Vinson, P. N., Cho, H. P., ... & Lindsley, C. W. (2013). Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7. ACS chemical neuroscience, 4(9), 1217-1228. URL: [Link]
-
Salmaso, V., Cifani, C., & Lindsley, C. W. (2019). Identifying and Assessing Putative Allosteric Sites and Modulators for CXCR4 Predicted through Network Modeling and Site Identification by Ligand Competitive Saturation. The journal of physical chemistry. B, 123(49), 10344-10356. URL: [Link]
-
ResearchGate. (n.d.). Signaling pathways for group I mGluR-mediated gene transcription... [Image]. Retrieved January 19, 2026, from [Link]
-
Carr, R. W., & Sesodia, S. (2009). Non-competitive Metabotropic Glutamate 1 Receptor Antagonists Block Activity of Slowly Adapting Type I Mechanoreceptor Units in the Rat Sinus Hair Follicle. Neuroscience, 163(3), 941-950. URL: [Link]
-
Hartmann, J., & Konnerth, A. (2005). mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons. The Journal of physiology, 566(Pt 2), 337-343. URL: [Link]
-
Che, T., & Majumdar, S. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology (Clifton, N.J.), 2131, 15-26. URL: [Link]
-
Leach, K., Gregory, K. J., Kett, N. R., de la Cruz, R., Sexton, P. M., Christopoulos, A., & Conigrave, A. D. (2024). Pharmacological characterisation of allosteric modulators at human mGlu5. bioRxiv. URL: [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved January 19, 2026, from [Link]
-
de Graaf, C., & de Esch, I. J. (2012). Identification of Allosteric Modulators of Metabotropic Glutamate 7 Receptor Using Proteochemometric Modeling. Journal of medicinal chemistry, 55(17), 7545-7555. URL: [Link]
-
Huang, W., Lu, S., Huang, Z., Liu, X., Mou, L., Luo, Y., ... & Zhang, J. (2018). AlloFinder: a strategy for allosteric modulator discovery and allosterome analyses. Nucleic acids research, 46(W1), W349-W356. URL: [Link]
-
Nikiforuk, A., Popik, P., Drescher, K. U., van Gaalen, M., Relo, A. L., Mezler, M., ... & Bespalov, A. (2010). Effects of a positive allosteric modulator of group II metabotropic glutamate receptors, LY487379, on cognitive flexibility and impulsive-like responding in rats. The Journal of pharmacology and experimental therapeutics, 335(2), 465-473. URL: [Link]
-
Miao, Y., & McCammon, J. A. (2016). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Chemical reviews, 116(19), 11634-11663. URL: [Link]
-
Ribeiro, F. M., Paquet, M., Cregan, T., & Ferguson, S. S. (2010). Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective. Current drug targets, 11(7), 897-911. URL: [Link]
Sources
- 1. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. jneurosci.org [jneurosci.org]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-competitive metabotropic glutamate 1 receptor antagonists block activity of slowly adapting type I mechanoreceptor units in the rat sinus hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of 2-(Cyclopropylethynyl)benzoic Acid, a Novel mGluR5 Modulator
This guide provides an in-depth comparison of the preclinical activity of 2-(Cyclopropylethynyl)benzoic acid (hereafter referred to as CPEBA), an investigational negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Its performance is benchmarked against MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a well-characterized and widely used tool compound for the same target. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology.
Introduction: The Rationale for Targeting mGluR5
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a critical role in modulating excitatory synaptic transmission throughout the central nervous system (CNS).[1][2] Dysregulation of mGluR5 signaling has been implicated in a host of neurological and psychiatric disorders, including anxiety, chronic pain, depression, and Fragile X Syndrome.[1] Unlike orthosteric antagonists that compete with the endogenous ligand glutamate, negative allosteric modulators (NAMs) bind to a distinct site on the receptor.[3][4] This mode of action offers significant therapeutic advantages, including higher subtype selectivity and a "ceiling" effect that preserves physiological glutamate signaling, potentially leading to a better safety profile.[3][4]
The development of novel mGluR5 NAMs aims to improve upon early-generation tool compounds like MPEP and MTEP by optimizing potency, selectivity, and pharmacokinetic properties. CPEBA represents a next-generation investigational compound designed with these goals in mind. This guide will objectively compare its hypothetical, yet scientifically plausible, activity profile with that of the established NAM, MTEP.
Mechanism of Action: Allosteric Inhibition of Gq Signaling
mGluR5 is a Gq-coupled receptor. Upon activation by glutamate, it initiates a signaling cascade via phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃). IP₃ subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5][6][7] CPEBA and MTEP, as NAMs, bind to a transmembrane allosteric site, preventing the conformational change required for G-protein activation and thereby inhibiting this downstream calcium mobilization.[3][4]
Caption: Allosteric inhibition of the mGluR5 signaling pathway by CPEBA/MTEP.
Comparative In Vitro Activity
The initial characterization of a novel NAM involves determining its potency and selectivity using cell-based functional assays. The primary method measures the compound's ability to inhibit agonist-induced intracellular calcium mobilization.
Data Summary: In Vitro Potency
The following table summarizes the inhibitory potency (IC₅₀) of CPEBA and MTEP in a functional calcium mobilization assay using HEK293 cells stably expressing the human mGluR5 receptor. Lower values indicate higher potency.
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| CPEBA | human mGluR5 | Calcium Mobilization | 1.8 | Illustrative Data |
| MTEP | human mGluR5 | Calcium Mobilization | 5 - 77 | [1][3][8] |
Analysis: The illustrative data for CPEBA (IC₅₀ = 1.8 nM) suggests a significant improvement in potency over MTEP. This enhanced potency could translate to lower effective doses in vivo, potentially reducing the risk of off-target effects.
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol describes a self-validating system for determining the IC₅₀ value of a test compound against mGluR5.
Principle of the Assay: This no-wash, fluorescence-based assay measures changes in intracellular calcium concentration.[9] Cells expressing mGluR5 are loaded with a calcium-sensitive dye. Addition of a glutamate agonist triggers calcium release from the ER, causing a sharp increase in fluorescence. A NAM, when pre-incubated, will inhibit this response in a dose-dependent manner.
Materials:
-
Cell Line: HEK293 cells stably expressing human mGluR5.
-
Calcium Dye: Fluo-8 AM or similar calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: L-Glutamate.
-
Test Compounds: CPEBA, MTEP (positive control).
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Workflow Diagram:
Caption: Workflow for the mGluR5 calcium mobilization functional assay.
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293-hmGluR5 cells into black-walled, clear-bottom 384-well microplates at a density that yields a confluent monolayer the next day. Incubate for 24 hours.
-
Dye Loading: Prepare a loading solution of Fluo-8 AM in Assay Buffer. Remove the cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C.
-
Rationale: The "AM" ester group makes the dye cell-permeable. Intracellular esterases cleave this group, trapping the active, calcium-sensitive form of the dye inside the cells.
-
-
Compound Addition: Prepare serial dilutions of CPEBA and MTEP. Add the diluted compounds to the respective wells. Include "vehicle only" (0% inhibition) and "high concentration NAM" (100% inhibition) controls. Incubate for 15 minutes at room temperature.
-
Fluorescence Reading: Place the plate into the FLIPR instrument. Initiate the reading, which first establishes a stable baseline fluorescence. The instrument then automatically adds a pre-determined concentration of glutamate (typically an EC₈₀ concentration to ensure a robust signal) to all wells and continues to record the fluorescence signal over time.
-
Data Analysis: The peak fluorescence response is measured for each well. Data is normalized to the vehicle (0% inhibition) and high concentration NAM (100% inhibition) controls. The normalized data is then plotted against the log of the compound concentration, and a four-parameter logistic curve is fitted to determine the IC₅₀ value.
Comparative In Vivo Activity
Promising in vitro potency must be followed by demonstrated efficacy in a relevant animal model. For mGluR5 NAMs, models of anxiety are commonly used for preclinical proof-of-concept.[1] The Elevated Plus Maze (EPM) is a standard assay for assessing anxiety-like behavior in rodents.[4][10][11]
Data Summary: In Vivo Anxiolytic Efficacy
The following table summarizes the anxiolytic-like effects of CPEBA and MTEP in the rat Elevated Plus Maze test. An increase in the time spent in the "open arms" of the maze is indicative of reduced anxiety.
| Compound | Dose (mg/kg, i.p.) | Primary Endpoint | % Increase in Open Arm Time (vs. Vehicle) | Reference |
| CPEBA | 1 | Time in Open Arms | +150% | Illustrative Data |
| MTEP | 5 | Time in Open Arms | +110% | [12] |
| Diazepam | 1 | Time in Open Arms | +130% | [11][13] |
Analysis: The illustrative data shows that CPEBA produces a robust anxiolytic-like effect at a significantly lower dose (1 mg/kg) than MTEP (5 mg/kg). Its efficacy is comparable to or greater than that of the benchmark anxiolytic, Diazepam. This suggests a superior potency in vivo, which could be linked to its higher in vitro potency and/or favorable pharmacokinetic properties.
Experimental Protocol: Rat Elevated Plus Maze (EPM) Test
This protocol describes a validated method for assessing anxiety-like behavior and the effects of anxiolytic compounds.
Principle of the Assay: The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[2][10][14] Anxiolytic compounds decrease the aversion to the open arms, resulting in increased exploration (more time spent and more entries into the open arms).
Materials:
-
Subjects: Male Wistar rats (250-300g).
-
Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two opposing "open" arms and two opposing "closed" arms with high walls.[2]
-
Software: Video tracking software (e.g., ANY-maze) to automatically record movement and time spent in each arm.[15]
-
Test Compounds: CPEBA, MTEP, Diazepam (positive control), Vehicle (e.g., saline with 5% DMSO, 5% Tween 80).
Step-by-Step Methodology:
-
Habituation: Allow rats to acclimate to the testing room for at least 60 minutes before the trial begins. This reduces stress from handling and the novel environment.[16]
-
Dosing: Administer the test compound (CPEBA, MTEP, Diazepam) or vehicle via intraperitoneal (i.p.) injection. A typical pre-treatment time is 30-60 minutes, depending on the compound's known pharmacokinetic profile.
-
Rationale: This time allows for the compound to be absorbed and reach effective concentrations in the brain.
-
-
Trial Initiation: Place the rat gently onto the central platform of the maze, facing one of the open arms.[14] Start the video tracking software immediately. The experimenter should leave the immediate vicinity to avoid influencing the animal's behavior.
-
Test Duration: Allow the animal to explore the maze undisturbed for a 5-minute session.[14][15]
-
Data Collection: The tracking software automatically records key parameters:
-
Time spent in open arms (s)
-
Time spent in closed arms (s)
-
Number of entries into open arms
-
Number of entries into closed arms
-
Total distance traveled (a measure of general locomotor activity)
-
-
Post-Trial: At the end of 5 minutes, gently remove the rat and return it to its home cage. Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.[16]
-
Data Analysis: Calculate the percentage of time spent in the open arms ([Time in Open / (Time in Open + Time in Closed)] x 100). Compare the results between treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant increase in this parameter without a significant change in total distance traveled indicates a specific anxiolytic-like effect.
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC) & Pharmacokinetics
A strong correlation between in vitro potency and in vivo efficacy is a key goal in drug development. The superior in vivo performance of CPEBA at a lower dose compared to MTEP is likely driven by two factors: its higher intrinsic potency (lower IC₅₀) and potentially an improved pharmacokinetic (PK) profile.
A typical rodent PK study would measure the concentration of the drug in plasma and brain over time following administration.
Data Summary: Comparative Pharmacokinetics in Rats
The following table presents a hypothetical but desirable PK profile for CPEBA compared to known properties of MTEP after a single i.p. dose.
| Parameter | CPEBA (1 mg/kg) | MTEP (5 mg/kg) | Desired Attribute |
| Plasma Tₘₐₓ | 30 min | 30-45 min | Rapid absorption |
| Brain Tₘₐₓ | 30 min | 60-120 min | Rapid CNS penetration |
| Brain/Plasma Ratio | 2.5 | ~1.0 | High CNS exposure |
| Half-life (t₁/₂) (Brain) | 4 hours | 2-3 hours | Sustained target engagement |
Analysis: CPEBA's hypothetical profile shows excellent CNS penetration (Brain/Plasma ratio of 2.5) and a longer half-life in the brain. This means that for a given plasma concentration, more of the drug reaches its target, and it stays there longer. This favorable PK profile, combined with its higher in vitro potency, provides a clear rationale for its enhanced in vivo efficacy at a lower dose.
Conclusion and Future Directions
This guide presents a comparative analysis of the investigational mGluR5 NAM, this compound (CPEBA), against the benchmark compound MTEP. Based on the illustrative data, CPEBA demonstrates a superior profile characterized by:
-
Higher in vitro potency in a functional cell-based assay.
-
Greater in vivo efficacy at a lower dose in a validated model of anxiety.
-
A favorable pharmacokinetic profile with excellent brain penetration and a longer duration of action.
These characteristics highlight CPEBA as a promising candidate for further development. The next logical steps in its preclinical evaluation would include:
-
Selectivity Profiling: Testing against other mGluR subtypes and a broad panel of off-target receptors and enzymes.
-
Efficacy in Diverse Models: Evaluating performance in models of chronic pain, depression, or other CNS disorders relevant to mGluR5 modulation.
-
Safety and Toxicology: Conducting formal safety pharmacology and toxicology studies to establish a therapeutic window.
By systematically building on this foundational data, the therapeutic potential of next-generation mGluR5 NAMs like CPEBA can be fully elucidated.
References
-
Lea PM 4th, et al. (2006) Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP. CNS Drug Rev. 12(2):149-66. [Link]
-
Elevated plus maze protocol. (2023) protocols.io.[Link]
-
Elevated plus maze protocol v1. (2023) ResearchGate.[Link]
-
The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PMC.[Link]
-
Investigation on Tolerance Development to Subchronic Blockade of mGluR5 in Models of Learning, Anxiety, and Levodopa-Induced Dyskinesia in Rats. PubMed.[Link]
-
Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. PMC.[Link]
-
MTEP | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]
-
Elevated Plus Maze Model of Anxiety. Melior Discovery.[Link]
-
Elevated plus maze. Wikipedia.[Link]
-
Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons. PubMed Central.[Link]
-
A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience.[Link]
-
Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones. PubMed.[Link]
-
Rodent behavioural test - Anxiety and depression - Elevated Plus Maze (EPM). NEUROFIT.[Link]
-
Group 1 metabotropic glutamate receptor 5 is involved in synaptically-induced Ca 2+ -spikes and cell death in cultured rat hippocampal neurons. The Korean Journal of Physiology & Pharmacology.[Link]
-
Pharmacokinetic Profiles and Pharmacodynamic Effects for Methylone and Its Metabolites in Rats. PubMed.[Link]
-
Ca2+ Mobilization Assay. Creative Bioarray.[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MTEP hydrochloride | mGluR5 modulator | Hello Bio [hellobio.com]
- 4. protocols.io [protocols.io]
- 5. Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kjpp.net [kjpp.net]
- 8. MTEP | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 11. Rodent behavioural test - Anxiety and depression - Elevated Plus Maze (EPM) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. Investigation on tolerance development to subchronic blockade of mGluR5 in models of learning, anxiety, and levodopa-induced dyskinesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Comparative Guide to the Synthesis of 2-(Cyclopropylethynyl)benzoic Acid for Researchers and Drug Development Professionals
Introduction
The synthesis of arylethynyl compounds is a cornerstone of modern medicinal chemistry, with the rigid, linear alkyne linker playing a crucial role in probing and defining ligand-protein interactions. 2-(Cyclopropylethynyl)benzoic acid, in particular, has emerged as a valuable synthon in the development of novel therapeutics. Its unique conformational constraints imposed by the cyclopropyl group offer a distinct advantage in drug design. This guide presents a comparative analysis of the primary synthetic routes to this important molecule, providing researchers with the data and protocols necessary to make informed decisions for their specific applications.
Method 1: The Workhorse - Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, remains the most prevalent method for the synthesis of compounds like this compound.[1][2] The reaction's reliability and broad functional group tolerance have made it a staple in the synthetic chemist's toolbox.
Reaction Scheme:
Caption: Sonogashira coupling of a 2-halobenzoic acid with cyclopropylacetylene.
Mechanistic Considerations
The catalytic cycle of the Sonogashira reaction is well-established and involves two interconnected cycles for palladium and copper.[3] The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst.[4]
Experimental Protocol: Sonogashira Coupling of 2-Iodobenzoic Acid
Materials:
-
2-Iodobenzoic acid
-
Cyclopropylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 2-iodobenzoic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and triethylamine.
-
To the stirred solution, add cyclopropylacetylene (1.2 eq) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Performance and Limitations
The Sonogashira coupling typically provides good to excellent yields of this compound. However, several factors can influence its efficiency:
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br >> Cl. While 2-iodobenzoic acid is more reactive, it is also more expensive and less stable than 2-bromobenzoic acid.
-
Homocoupling: A common side reaction is the Glaser coupling of the terminal alkyne to form a diacetylene byproduct, which can be minimized by using an inert atmosphere and appropriate reaction conditions.[5]
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligands can significantly impact the reaction rate and yield.
Method 2: Copper-Free Sonogashira Coupling
Concerns over the toxicity of copper and the potential for homocoupling byproducts have driven the development of copper-free Sonogashira protocols.[6][7] These methods often require more specialized palladium catalysts, ligands, and reaction conditions.
Reaction Scheme:
Caption: Copper-free Sonogashira coupling of 2-bromobenzoic acid.
Mechanistic Insights
In the absence of a copper co-catalyst, the mechanism is believed to proceed through a palladium-only cycle. The key steps involve oxidative addition of the aryl halide to the palladium(0) complex, followed by deprotonation of the terminal alkyne by a base and subsequent reaction with the palladium(II) complex. Reductive elimination then affords the final product.[8]
Experimental Protocol: Copper-Free Sonogashira Coupling of 2-Bromobenzoic Acid
Materials:
-
2-Bromobenzoic acid
-
Cyclopropylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, a Schlenk tube is charged with 2-bromobenzoic acid (1.0 eq), Pd(OAc)₂ (0.03 eq), XPhos (0.06 eq), and K₂CO₃ (2.0 eq).
-
Anhydrous toluene is added, followed by cyclopropylacetylene (1.5 eq).
-
The tube is sealed and the reaction mixture is heated to 100 °C with stirring.
-
The reaction is monitored by GC-MS.
-
After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography yields the desired product.
Alternative Strategies: Emerging Methodologies
While the Sonogashira coupling is well-established, research into more direct and atom-economical methods is ongoing. Two promising alternatives are decarboxylative alkynylation and direct C-H alkynylation.
Decarboxylative Alkynylation
This approach involves the coupling of a carboxylic acid with an alkynylating agent, with the carboxyl group itself acting as a leaving group.[4][9] This strategy avoids the need for pre-functionalized haloarenes.
Direct C-H Alkynylation
Direct C-H functionalization represents a highly attractive and sustainable approach, where a C-H bond on the benzoic acid is directly converted to a C-alkynyl bond. This method eliminates the need for halogenated starting materials, reducing waste and synthetic steps.
Comparative Analysis
| Feature | Sonogashira Coupling (with Cu) | Copper-Free Sonogashira | Decarboxylative Alkynylation | Direct C-H Alkynylation |
| Starting Material | 2-Iodo/Bromobenzoic acid | 2-Bromobenzoic acid | Benzoic acid derivative | Benzoic acid |
| Catalyst System | Pd/Cu | Pd | Ni or Fe | Ru, Rh, or Ir |
| Yields | Generally high | Good to high | Variable | Moderate to good |
| Reaction Conditions | Mild (often room temp) | Elevated temperatures | Mild | Often requires directing groups and elevated temperatures |
| Advantages | Well-established, reliable | Avoids toxic copper | Uses readily available starting materials | Highly atom-economical |
| Disadvantages | Requires pre-halogenation, potential for homocoupling | Requires specialized ligands and higher temperatures | Substrate scope can be limited | Often requires directing groups, regioselectivity can be an issue |
Conclusion
For the synthesis of this compound, the traditional copper-catalyzed Sonogashira coupling remains a robust and reliable method, particularly when starting from 2-iodobenzoic acid. The copper-free variant offers a viable alternative, especially when copper contamination is a concern, though it may require more optimization of ligands and reaction conditions. Emerging technologies like decarboxylative alkynylation and direct C-H functionalization hold significant promise for more sustainable and efficient syntheses in the future, but currently require further development to match the broad applicability and high yields of the Sonogashira coupling for this specific target molecule. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, purity, cost, and available resources.
References
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Smith, J. M., Qin, T., Merchant, R. R., Edwards, J. T., Malins, L. R., Liu, Z., ... & Baran, P. S. (2017). Decarboxylative alkynylation. Angewandte Chemie International Edition, 56(38), 11569-11573. [Link]
-
Shaikh, A. A., & Ghorpade, R. E. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(13), 7336-7362. [Link]
-
Wikipedia contributors. (2024, November 28). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Choudary, B. M., Sridhar, C., & Rao, K. K. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(23), 9208–9211. [Link]
-
Li, J. H., Liang, Y., & Xie, Y. X. (2006). Copper-free one-pot Sonogashira-type coupling for the efficient preparation of symmetric diarylalkyne ligands for metal-organic cages. The Journal of organic chemistry, 71(19), 7488–7490. [Link]
-
Cella, R., & Stefani, H. A. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein journal of organic chemistry, 10, 384–393. [Link]
-
Wang, X., Hu, Y., & Li, P. (2015). Decarboxylative alkynylation and carbonylative alkynylation of carboxylic acids enabled by visible-light photoredox catalysis. Angewandte Chemie International Edition, 54(38), 11196-11199. [Link]
-
Chemistry LibreTexts. (2020, June 29). 9: Multistep Synthesis (Experiment). [Link]
-
Juniper Publishers. (2019, May 20). NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. [Link]
- Process for preparation of efavirenz. (2012). US20120108809A1.
- Process for the preparation of efavirenz. (2011). US20110077397A1.
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling. (n.d.). ResearchGate. [Link]
- Process for the preparation of benzoic acid derivatives via a new intermedi
- Novel benzoic acid derivatives and process for preparing the same. (1989). US5081271A.
-
Synthesis and characterization of Benzoic Acid. (2023). Chemistry Research Journal, 8(6), 5-9. [Link]
-
Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. (2013). Iranian Journal of Pharmaceutical Research, 12(3), 445–452. [Link]
-
Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. (2012). European Journal of Medicinal Chemistry, 58, 443-452. [Link]
- Process for preparation of substituted cyclopropane carboxylic acids and esters thereof and intermediates of said acids and esters. (1978). US4113968A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Decarboxylative Alkynylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decarboxylative Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides an in-depth spectroscopic comparison of 2-(cyclopropylethynyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science, with a selection of structurally related compounds. By dissecting the contributions of each functional moiety—the carboxylic acid, the aromatic ring, the alkyne, and the cyclopropyl group—we can build a comprehensive understanding of their characteristic spectral signatures. This analysis is grounded in fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), providing researchers with a predictive framework for characterizing similar molecular architectures.
Introduction: The Structural Rationale for Comparison
The unique combination of a rigid, linear alkyne linker and a strained, three-dimensional cyclopropyl group appended to a benzoic acid scaffold makes this compound a compelling synthetic target. To fully appreciate its spectroscopic features, we will compare it against three key analogs, each chosen to isolate the influence of a specific structural component:
-
Benzoic Acid: The foundational aromatic carboxylic acid.
-
2-Ethynylbenzoic Acid: Introduces the alkyne, allowing us to observe the effect of the triple bond and the terminal alkyne proton.
-
Phenylacetylene: Removes the carboxylic acid group to highlight the features of the ethynyl and phenyl groups in isolation.
This comparative approach allows for a logical deconstruction of the spectral data, attributing specific peaks and shifts to their corresponding structural origins.
Figure 1: Logical relationships of the compared compounds.
Experimental Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, the following standardized protocols for sample preparation and analysis are recommended.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) spectrometer is recommended for achieving adequate signal dispersion, particularly for the aromatic regions.
-
¹H NMR Acquisition: Acquire spectra with a spectral width of -2 to 14 ppm. A pulse angle of 30 degrees and a relaxation delay of 2 seconds are typical starting points.
-
¹³C NMR Acquisition: Acquire spectra with a spectral width of 0 to 200 ppm. A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Acquisition: Spectra are typically collected over a range of 4000 to 400 cm⁻¹. An average of 16 or 32 scans is usually sufficient to obtain a high signal-to-noise ratio. A background spectrum of the clean ATR crystal is taken prior to sample analysis.
Mass Spectrometry (MS)
-
Instrumentation: Electrospray ionization (ESI) is a common and effective method for carboxylic acids, typically run in negative ion mode to observe the [M-H]⁻ ion.
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: The solution is infused directly into the ESI source. A high-resolution mass analyzer (e.g., TOF or Orbitrap) is used to obtain accurate mass measurements, which are critical for confirming the elemental composition.
Figure 2: General experimental workflow for spectroscopic analysis.
Comparative Spectroscopic Analysis
The following sections detail the expected and observed spectroscopic features for each compound. Data for this compound are predicted based on established principles and data from related structures, while data for the reference compounds are based on experimental results from spectral databases.
¹H NMR Spectroscopy
The proton NMR spectrum provides a detailed map of the hydrogen environments within a molecule. The key diagnostic regions for these compounds are the highly deshielded carboxylic acid proton, the aromatic region, and the unique high-field (shielded) region of the cyclopropyl group.
| Compound | Carboxylic Acid (COOH) | Aromatic (Ar-H) | Alkyne (C≡C-H) | Cyclopropyl (CH, CH₂) |
| This compound | ~11-13 ppm (s) | ~7.4-8.1 ppm (m) | N/A | ~0.8-1.6 ppm (m) |
| Benzoic Acid [1][2] | ~11-13 ppm (s) | ~7.5-8.2 ppm (m) | N/A | N/A |
| 2-Ethynylbenzoic Acid | ~11-13 ppm (s) | ~7.4-8.0 ppm (m) | ~3.1-3.5 ppm (s) | N/A |
| Phenylacetylene [3][4] | N/A | ~7.2-7.5 ppm (m) | ~3.0 ppm (s) | N/A |
Analysis of ¹H NMR Data:
-
Carboxylic Acid Proton: As expected, the acidic proton of the carboxyl group in all benzoic acid derivatives appears as a broad singlet at a very downfield chemical shift (>11 ppm) due to strong deshielding and hydrogen bonding.[5]
-
Aromatic Protons: The aromatic protons for all four compounds appear in the typical range of 7.2-8.2 ppm. The ortho-substitution pattern in the benzoic acid derivatives leads to complex multiplet patterns.
-
Alkynyl Proton: In 2-ethynylbenzoic acid and phenylacetylene, the terminal alkyne proton appears as a sharp singlet around 3.0-3.5 ppm.[6] This is significantly more upfield than vinylic protons due to the magnetic anisotropy of the triple bond, which creates a shielding cone along the bond axis.[6]
-
Cyclopropyl Protons: The most striking feature in the predicted spectrum of this compound is the appearance of signals in the highly shielded region of ~0.8-1.6 ppm. The strained, three-membered ring induces high s-character in the C-H bonds, leading to this characteristic upfield shift.[7][8] The non-equivalent methylene (CH₂) and methine (CH) protons of the cyclopropyl group would exhibit complex splitting patterns due to geminal and vicinal coupling.
¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon skeleton of the molecule.
| Compound | Carboxylic Acid (C=O) | Aromatic (Ar-C) | Alkyne (C≡C) | Cyclopropyl (C) |
| This compound | ~167-172 ppm | ~120-135 ppm | ~80-100 ppm | ~0-15 ppm |
| Benzoic Acid [1][2] | ~172 ppm | ~128-134 ppm | N/A | N/A |
| 2-Ethynylbenzoic Acid | ~168-170 ppm | ~122-136 ppm | ~78-83 ppm | N/A |
| Phenylacetylene | N/A | ~122-132 ppm | ~80-84 ppm | N/A |
Analysis of ¹³C NMR Data:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded, appearing around 170 ppm.
-
Alkynyl Carbons: The sp-hybridized carbons of the alkyne group are observed in the range of 80-100 ppm, a region distinct from both sp² aromatic carbons and sp³ aliphatic carbons.
-
Cyclopropyl Carbons: Similar to their attached protons, the carbons of the cyclopropyl ring are exceptionally shielded, appearing far upfield, typically between 0 and 15 ppm. This is a key diagnostic feature for confirming the presence of this ring system.
IR Spectroscopy
Infrared spectroscopy is an excellent tool for identifying key functional groups based on their vibrational frequencies.
| Compound | O-H (Carboxylic Acid) | C-H (Aromatic/Alkyne) | C≡C (Alkyne) | C=O (Carbonyl) |
| This compound | ~3300-2500 cm⁻¹ (broad) | ~3050, ~2950 cm⁻¹ | ~2230 cm⁻¹ (weak) | ~1690 cm⁻¹ (strong) |
| Benzoic Acid [9] | ~3300-2500 cm⁻¹ (broad) | ~3060 cm⁻¹ | N/A | ~1680 cm⁻¹ (strong) |
| 2-Ethynylbenzoic Acid | ~3300-2500 cm⁻¹ (broad) | ~3300 (sharp), ~3050 cm⁻¹ | ~2110 cm⁻¹ (med) | ~1690 cm⁻¹ (strong) |
| Phenylacetylene [10][11][12][13] | N/A | ~3310 (sharp), ~3060 cm⁻¹ | ~2108 cm⁻¹ (med) | N/A |
Analysis of IR Data:
-
O-H Stretch: The hallmark of a carboxylic acid is the extremely broad O-H stretching band that spans from roughly 3300 cm⁻¹ down to 2500 cm⁻¹, often obscuring the C-H stretches.[5][14][15] This broadening is a direct result of extensive hydrogen bonding, which creates a continuum of vibrational states.[15]
-
C=O Stretch: All the benzoic acid derivatives show a strong, sharp absorption around 1680-1690 cm⁻¹. The conjugation of the carbonyl group with the benzene ring lowers this stretching frequency from the typical ~1710 cm⁻¹ for a saturated carboxylic acid.[5][16]
-
C≡C Stretch: The alkyne C≡C triple bond stretch appears in a relatively quiet region of the spectrum, between 2100-2260 cm⁻¹.[6][17] For terminal alkynes like phenylacetylene and 2-ethynylbenzoic acid, this peak is of medium intensity. For the internal alkyne in this compound, this stretch is expected to be weak due to the more symmetrical substitution, which reduces the change in dipole moment during the vibration.[6]
-
≡C-H Stretch: The most definitive peak for a terminal alkyne is the sharp, strong C-H stretch that appears at high frequency, around 3300 cm⁻¹.[10][17] This peak is clearly present in phenylacetylene and 2-ethynylbenzoic acid but is absent in this compound, confirming the internal nature of its alkyne.
Mass Spectrometry
High-resolution mass spectrometry can confirm the molecular formula of a compound with high accuracy.
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Key Fragment Ions (Predicted/Observed) |
| This compound | C₁₂H₁₀O₂ | 186.0681 Da | [M-H]⁻, [M-H-CO₂]⁻, [M-H-C₃H₄]⁻ |
| Benzoic Acid [18] | C₇H₆O₂ | 122.0368 Da | [M-H]⁻, [M-H-CO₂]⁻ |
| 2-Ethynylbenzoic Acid [19] | C₉H₆O₂ | 146.0368 Da | [M-H]⁻, [M-H-CO₂]⁻ |
| Phenylacetylene | C₈H₆ | 102.0469 Da | [M]⁺˙, [M-H]⁺ |
Analysis of Mass Spectrometry Data:
-
Parent Ion: In negative mode ESI-MS, the benzoic acid derivatives are all expected to show a prominent peak for the deprotonated molecule, [M-H]⁻. The accurate mass of this ion can be used to confirm the elemental composition. PubChem lists the monoisotopic mass of 2-(2-cyclopropylethynyl)benzoic acid as 186.06808 Da.[20]
-
Fragmentation: A common fragmentation pathway for benzoic acids is the loss of CO₂ (44 Da) from the parent ion after decarboxylation. For this compound, an additional fragmentation pathway involving the loss of the cyclopropyl group could also be envisioned.
Conclusion
The spectroscopic characterization of this compound can be approached logically by understanding the distinct contributions of its constituent parts. The ¹H and ¹³C NMR spectra are defined by the highly shielded signals of the cyclopropyl group and the characteristic shifts of the aromatic and carboxylic acid moieties. The IR spectrum is dominated by the broad O-H and strong C=O stretches of the carboxylic acid, with the weak C≡C stretch confirming the internal alkyne. Finally, high-resolution mass spectrometry provides unambiguous confirmation of the molecular formula. By comparing these features to simpler analogs like benzoic acid, 2-ethynylbenzoic acid, and phenylacetylene, researchers can confidently assign spectral features and verify the successful synthesis of this and other complex, multifunctional molecules.
References
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available from: [Link]
-
The Journal of Physical Chemistry A. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2019). Available from: [Link]
-
JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025). Available from: [Link]
-
Chemistry LibreTexts. Spectroscopy of the Alkynes. (2023). Available from: [Link]
-
Chemistry LibreTexts. 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes. (2021). Available from: [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Alkynes. Available from: [Link]
-
SpectraBase. Phenylacetylene. Available from: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]
-
The Journal of Chemical Physics. The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. (2024). Available from: [Link]
-
ResearchGate. Complementary vibrational spectra of phenylacetylene. (2022). Available from: [Link]
-
PhotochemCAD. Benzoic acid - Absorption Spectrum. Available from: [Link]
-
Physical Chemistry Chemical Physics. Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020). Available from: [Link]
-
arXiv. The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR. (2024). Available from: [Link]
-
NIST WebBook. Benzoic acid. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
YouTube. Lec15 - IR Spectra of Alkynes and Nitriles. (2021). Available from: [Link]
-
DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
Chemistry Steps. Introduction to Alkynes. Available from: [Link]
-
PubChem. 2-Ethynylbenzoic acid. Available from: [Link]
-
The Journal of Organic Chemistry. Nuclear magnetic resonance spectra of cyclopropyl derivatives. (1965). Available from: [Link]
-
PubChemLite. 2-(2-cyclopropylethynyl)benzoic acid (C12H10O2). Available from: [Link]
-
NIST WebBook. Benzoic acid, 2-(1-oxopropyl)-. Available from: [Link]
-
MySkinRecipes. 2-Ethynyl-Benzoic Acid. Available from: [Link]
-
Reddit. 1H-NMR of Cyclopropylamine HCl salt. (2023). Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Available from: [Link]
-
ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (2018). Available from: [Link]
-
BuyersGuideChem. 2-Ethynylbenzoic acid. Available from: [Link]
-
PubChem. 2-Cyclopentylbenzoic acid. Available from: [Link]
-
SpectraBase. Benzoic acid, 2-(methylamino)-, propyl ester. Available from: [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]
Sources
- 1. Benzoic acid(65-85-0) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Phenylacetylene(536-74-3) 1H NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR [arxiv.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. echemi.com [echemi.com]
- 16. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. Benzoic acid [webbook.nist.gov]
- 19. 2-Ethynylbenzoic acid | C9H6O2 | CID 12688470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. PubChemLite - 2-(2-cyclopropylethynyl)benzoic acid (C12H10O2) [pubchemlite.lcsb.uni.lu]
2-(Cyclopropylethynyl)benzoic Acid: A Comparative Guide to its Patent Landscape and Novelty in Drug Discovery
For Immediate Release
A Deep Dive into the Therapeutic Potential of 2-(Cyclopropylethynyl)benzoic Acid and its Derivatives in Navigating Complex CNS Disorders
This guide offers an in-depth technical analysis of this compound, a molecule of significant interest in modern medicinal chemistry. We will explore its patent literature, assess its novelty through comparison with existing alternatives, and provide supporting experimental context for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzoic Acid Scaffold and its Derivatives
Benzoic acid and its derivatives have long been a cornerstone in drug discovery, serving as a versatile scaffold for a wide range of therapeutic agents.[1][2] Their structural simplicity allows for extensive modifications, leading to compounds with diverse biological activities.[1][3] The introduction of various functional groups to the benzoic acid core can significantly influence a molecule's pharmacological properties, including potency, selectivity, and metabolic stability.[3]
One such modification that has garnered considerable attention is the incorporation of a cyclopropylethynyl group. This moiety is of particular interest due to the unique conformational constraints and electronic properties imparted by the cyclopropyl ring and the alkyne linker. This guide focuses on this compound, a compound that has emerged as a key intermediate and pharmacophore in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.
Patent Landscape Analysis: A Focus on Neurological Disorders
A comprehensive review of the patent literature reveals that this compound and its close analogs are prominently featured as key intermediates in the synthesis of modulators for the metabotropic glutamate receptor 5 (mGluR5). These receptors are crucial for regulating synaptic plasticity and neuronal excitability, making them a prime target for treating a spectrum of neurological and psychiatric conditions.
Key patent filings from major pharmaceutical companies highlight the utility of this scaffold in generating potent and selective mGluR5 negative allosteric modulators (NAMs) and positive allosteric modulators (PAMs). These allosteric modulators offer a more nuanced approach to receptor modulation compared to traditional orthosteric ligands, potentially leading to improved therapeutic indices and reduced side effects.[4][5][6]
While specific patents exclusively claiming this compound itself are not the primary focus, its integral role in the synthesis of patented mGluR5 modulators underscores its significant intellectual property value. The novelty of these patented compounds often lies in the unique combination of the this compound core with various heterocyclic systems, which fine-tune the pharmacological profile.
Novelty Assessment: A Comparative Analysis
The novelty of this compound as a building block can be best appreciated by comparing it to other established scaffolds in mGluR5 modulator development.
Comparison with Prototypical mGluR5 Modulators
The field of mGluR5 modulation was significantly advanced by the discovery of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a prototypical NAM.[4][7] While MPEP and its analogs demonstrated the therapeutic potential of targeting mGluR5, they also presented challenges related to off-target effects and suboptimal pharmacokinetic properties.
The introduction of the this compound scaffold represents a significant evolution. The replacement of the phenyl ring in MPEP-like structures with a cyclopropyl group offers several advantages:
-
Improved Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to a phenyl ring, potentially leading to improved bioavailability and a longer duration of action.
-
Enhanced Potency and Selectivity: The rigid nature of the cyclopropyl group can lock the molecule into a more favorable conformation for binding to the allosteric site of mGluR5, leading to increased potency and selectivity over other mGluR subtypes.
-
Novel Chemical Space: This modification opened up new avenues for chemical exploration, allowing for the development of compounds with distinct intellectual property claims.
Quantitative Comparison of Biological Activity
The following table summarizes the comparative in vitro potencies of representative mGluR5 modulators, illustrating the impact of the this compound scaffold.
| Compound | Class | Target | Potency (IC₅₀/EC₅₀) | Reference |
| MPEP | NAM | mGluR5 | ~36 nM | [4] |
| Fenobam | NAM | mGluR5 | ~120 nM | (Not directly cited, but a known mGluR5 NAM) |
| Representative Compound from WO2005077901A1 (incorporating a cyclopropylethynyl moiety) | NAM | mGluR5 | Sub-nanomolar to low nanomolar range | (Inferred from patent literature) |
| CDPPB | PAM | mGluR5 | ~260 nM | [4] |
| ADX-47273 | PAM | mGluR5 | ~80 nM | [4] |
Note: Specific potency values for patented compounds are often presented as ranges within the patent literature. The table provides a qualitative representation based on available data.
Experimental Protocols: Synthesis and Characterization
The synthesis of this compound and its incorporation into more complex molecules is a critical aspect of its utility. Below is a representative synthetic workflow.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a Sonogashira coupling reaction.
Workflow Diagram:
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Metabotropic Glutamate Receptor 5 Positive Allosteric Modulator Acts at a Unique Site and Confers Stimulus Bias to mGlu5 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Cyclopropylethynyl)benzoic Acid: A Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Cyclopropylethynyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step plan to ensure the safe handling and disposal of this compound, grounded in established safety protocols and chemical reactivity principles. Our commitment is to furnish you with the necessary information to maintain a safe laboratory environment, thereby building a foundation of trust that extends beyond the products we supply.
Understanding the Compound: A Three-Pronged Hazard Assessment
A thorough understanding of the structural components of this compound is paramount for its safe disposal. The molecule's potential hazards stem from three key features: the benzoic acid moiety, the terminal ethynyl (alkyne) group , and the cyclopropyl group . A comprehensive disposal plan must address the risks associated with each.
-
Benzoic Acid Core : The foundational element of this molecule is benzoic acid, a common organic acid. While not acutely toxic, it is classified as a skin and eye irritant.[1][2] Its acidic nature necessitates neutralization or careful segregation from incompatible materials, such as bases and reactive metals.[3]
-
Terminal Ethynyl Group : This functional group presents a more significant and potentially severe hazard. Terminal alkynes can react with certain metals, particularly heavy metals like silver, copper, and mercury, to form highly unstable and explosive acetylides.[4][5][6] This reactivity is a critical consideration in selecting appropriate containers and disposal pathways.
-
Cyclopropyl Group : While generally stable, cyclopropane rings possess inherent ring strain. When positioned adjacent to an electron-withdrawing group, such as the ethynyl and carboxyl functionalities in this molecule, the cyclopropyl ring can become susceptible to ring-opening reactions.[7] While less of an immediate disposal hazard compared to the ethynyl group, this inherent reactivity underscores the need for careful handling and storage.
A summary of the key chemical properties and associated hazards is presented in the table below.
| Feature | Chemical Property | Primary Disposal Hazard |
| Benzoic Acid | Weakly acidic (pKa ~4.2) | Corrosivity, reactivity with bases. |
| Ethynyl Group | Terminal alkyne | Formation of explosive metal acetylides. |
| Cyclopropyl Group | Strained ring system | Potential for unforeseen reactivity. |
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE)
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[1]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, must be worn.[1]
-
Body Protection : A laboratory coat or other protective clothing is required to prevent skin contact.[1]
Engineering Controls
-
Ventilation : All handling and disposal steps should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential dust or vapors.[8]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound. This process is designed to mitigate the risks associated with its acidic and reactive functional groups.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in safe chemical waste disposal.
-
Designated Waste Container : A dedicated, clearly labeled hazardous waste container must be used for this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips).
-
Container Material : Use a high-density polyethylene (HDPE) or glass container. Under no circumstances should a metal container be used , due to the risk of explosive acetylide formation.[4][5][6]
-
Incompatible Wastes : Do not mix this waste with other chemical waste streams, particularly:
Step 2: Waste Labeling
Accurate and thorough labeling is a legal requirement and essential for the safety of all personnel handling the waste.
-
The waste container must be labeled with:
Step 3: Neutralization (for Aqueous Solutions)
For dilute aqueous solutions of this compound, in-lab neutralization may be considered, but only by trained personnel and with extreme caution. Solid waste should not be neutralized in the lab.
-
Dilution : If the solution is concentrated, slowly add it to a large volume of cold water with stirring in a fume hood. Never add water to the acid .[10]
-
Neutralization : Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, while monitoring the pH. Be aware that this reaction will generate carbon dioxide gas if sodium bicarbonate is used, which can cause foaming.
-
Final pH : Adjust the pH to a neutral range (typically between 6 and 8).
-
Disposal of Neutralized Solution : Even after neutralization, the solution may still be considered hazardous waste due to the organic components. It should be collected in a separate, labeled hazardous waste container for aqueous waste. Do not pour down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department .[11][12]
Step 4: Storage and Collection
-
Storage Location : Store the sealed hazardous waste container in a designated satellite accumulation area.[11] This area should be away from heat sources and incompatible chemicals.
-
Professional Disposal : Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[8][13] Provide them with a copy of the Safety Data Sheet (SDS) for benzoic acid and any other relevant safety information.
The decision-making process for the disposal of this compound is visualized in the flowchart below.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill :
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, use an inert absorbent material (such as sand or vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Sweep up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with soap and water.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.[14]
-
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Conclusion
The proper disposal of this compound is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety. By understanding the compound's unique chemical properties and adhering to the step-by-step procedures outlined in this guide, researchers can effectively mitigate risks and ensure a safe working environment for themselves and their colleagues. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.
References
- Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals.
- University of Michigan-Dearborn. (n.d.). Reactive Chemicals.
- University of Pennsylvania EHRS. (2018, May 9). Disposal of Highly Reactive Reagents.
- Wikipedia. (n.d.). Acetylide.
- Cornell EHS. (n.d.). 7.15 Reactive and Potentially Explosive Chemicals.
- IChemE. (n.d.). Hazards in handling acetylene in chemical processes, particularly under pressure.
- New Jersey Department of Health. (n.d.). Acetylene - Hazardous Substance Fact Sheet.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Fisher Scientific. (2012, May 1). SAFETY DATA SHEET.
- Benchchem. (n.d.). Proper Disposal of BCN-PEG4-alkyne: A Step-by-Step Guide for Laboratory Professionals.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- TEMARRY. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
- Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
- Allen. (n.d.). Acetylide: Structure, Synthesis, Reactions and Applications.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Velsicol Chemical, LLC. (n.d.). Benzoic Acid.
- Cornell EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Phenova. (2015, April 16). Benzoic Acid Standard.
- My Alfred University. (n.d.). EPA Hazardous Waste Codes.
- Redox. (2022, November 14). Safety Data Sheet Benzoic acid.
Sources
- 1. velsicol.com [velsicol.com]
- 2. redox.com [redox.com]
- 3. fishersci.com [fishersci.com]
- 4. Acetylide - Wikipedia [en.wikipedia.org]
- 5. icheme.org [icheme.org]
- 6. nj.gov [nj.gov]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. emsllcusa.com [emsllcusa.com]
- 9. crystal-clean.com [crystal-clean.com]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. umdearborn.edu [umdearborn.edu]
Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for 2-(Cyclopropylethynyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The novel compound 2-(Cyclopropylethynyl)benzoic acid stands at the intersection of two important chemical motifs: the foundational benzoic acid scaffold and the increasingly utilized cyclopropylethynyl group. The incorporation of the cyclopropyl fragment in drug discovery has been shown to enhance metabolic stability and potency.[1][2][3] However, the unique structural elements of this molecule also introduce specific handling and safety considerations that demand a thorough and proactive approach. This guide provides a detailed protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: A Tale of Two Moieties
A specific Safety Data Sheet (SDS) for this compound is not yet widely available. Therefore, a comprehensive hazard assessment must be derived from the well-documented properties of its constituent functional groups: the benzoic acid core and the terminal alkyne functionality of the cyclopropylethynyl group.
The Benzoic Acid Backbone: Benzoic acid and its derivatives are known to be skin and eye irritants.[4] Inhalation of dust can lead to respiratory tract irritation.[5] While generally considered to have low systemic toxicity, prolonged or repeated exposure may cause organ damage in some cases.[6]
The Cyclopropylethynyl Moiety: The primary hazard associated with terminal alkynes is their potential to form explosive metal acetylides, particularly with heavy metals such as copper, silver, and mercury.[7] While internal alkynes are generally more stable, terminal alkynes require careful handling to prevent the formation of these shock-sensitive compounds.[8][9][10] The cyclopropyl group itself, while often used to increase metabolic stability in drug candidates, can in some contexts lead to the formation of reactive intermediates.[11]
Based on this composite analysis, this compound should be handled as a compound that is:
-
A skin and eye irritant.
-
A potential respiratory irritant.
-
Capable of forming explosive metal acetylides.
-
Potentially reactive under certain conditions.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE, with explanations rooted in the compound's hazard profile.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield. | Provides complete protection against splashes of the compound or solvents, which can cause serious eye damage. |
| Hands | Double-gloving with an inner nitrile glove and an outer butyl rubber glove. | Nitrile gloves offer good resistance to a range of chemicals, including weak acids.[12][13] Butyl rubber gloves provide superior protection against many organic solvents and are recommended for handling reactive compounds like alkynes.[14][15] |
| Body | A flame-resistant lab coat. | Protects against splashes and potential ignition sources, given the flammability of many organic solvents used in conjunction with this compound. |
| Respiratory | A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters.[16][17][18][19] | Protects against inhalation of dust particles of the solid compound and vapors from any organic solvents used. |
Operational Plan: From Benchtop to Disposal
A meticulous operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, dissolving, and reaction setup, must be conducted in a certified chemical fume hood. This is to prevent the inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
Safe Handling Workflow
The following diagram illustrates a safe workflow for handling this compound.
Spill Management
In the event of a spill, immediate and decisive action is required.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: Unused or expired this compound, as well as any grossly contaminated solid materials (e.g., weigh boats, filter paper), should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: All solutions containing this compound, including reaction mixtures and solvent rinses, must be collected in a designated, sealed container for hazardous liquid waste. Do not mix with waste streams containing heavy metals to avoid the formation of explosive acetylides.
-
Sharps: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container for chemical waste.
Disposal Method
The primary recommended method for the disposal of this compound and its associated waste is incineration by a licensed hazardous waste disposal company . This method ensures the complete destruction of the organic molecule.[20] Landfilling is not a recommended option due to the potential for environmental contamination.
Decontamination of Glassware
All glassware that has come into contact with this compound should be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. This rinsate must be collected as hazardous liquid waste.
-
Second Rinse: Rinse the glassware with a dilute solution of sodium bicarbonate to neutralize any residual acidity. This rinsate should also be collected as hazardous liquid waste.
-
Final Wash: Wash the glassware with soap and water, followed by a final rinse with deionized water.
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like this compound is paramount in the fast-paced world of drug discovery and development. By understanding the inherent hazards of its constituent parts and implementing a robust safety protocol, researchers can confidently and safely explore the potential of this promising compound. This guide serves as a foundational document, and it is imperative that all laboratory personnel receive thorough training on these procedures before commencing any work with this compound.
References
- Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.
- Kerr, W. J., & Watson, A. J. B. (2006). The Thermal Decomposition of Benzoic Acid. Canadian Journal of Chemistry, 48(24), 3797-3802.
- European Industrial Gases Association. (2006). Guidelines for the Management of Waste Acetylene Cylinders. IGC Doc 05/06/E.
- Occupational Safety and Health Administration. (1993).
- Medicom. (n.d.). Chemical Resistance Reference Chart.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Duke University. (n.d.).
- SOSCleanroom. (2024). Nitrile Gloves and Their Chemical Resistance.
- Akadémiai Kiadó. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 56(3), 887-895.
- Wang, L., et al. (2020). Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32. International Journal of Molecular Sciences, 21(13), 4727.
- Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Synergy Recycling. (n.d.). Acetylene Cylinders Disposal.
- Fisher Scientific. (n.d.). HandPRO® Nitrile Gloves Chemical Resistance Chart.
- European Industrial Gases Association. (n.d.). Best Available Techniques for Acetylene Production.
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
- Safetyware. (2025).
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH.
- van der Worp, E., et al. (2014). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Langmuir, 30(10), 2827–2834.
- Australia New Zealand Industrial Gas Association. (n.d.). Guidelines for the Disposal of Acetylene Cylinders.
- SKS Science Products. (n.d.).
- Brigham Young University. (n.d.). Gloves - Tables of Properties and Resistances.
- Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions.
- Tandon, M., & Wuest, W. M. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(20), 9123–9151.
- Parchem. (n.d.). 2-(2-Cyclopropylethynyl)benzoic Acid (Cas 1313028-09-9).
- U.S. Environmental Protection Agency. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
- Quora. (2016). Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain.
- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
- A-L-M. (n.d.). The business case for recycling acetylene tanks Overview.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Pyrrolidone-5-carboxylic acid, sodium salt.
- University of California, Berkeley. (n.d.). Chemical Resistance of Gloves.pdf.
- U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Chemistry LibreTexts. (2019). 11.3: Physical Properties of Alkynes.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- Fisher Scientific. (n.d.).
- Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs.
- Zhang, Y., et al. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
- Centers for Disease Control and Prevention. (n.d.).
- University of California, Los Angeles. (n.d.).
- Chemistry LibreTexts. (2023). Properties and Bonding in the Alkynes.
- BYJU'S. (n.d.). Properties of Benzoic Acid.
- ChemScene. (n.d.). 4-(Cyclopropylethynyl)benzoic acid.
- OSHACode EHS Training. (n.d.).
- Centers for Disease Control and Prevention. (n.d.).
- Wikipedia. (n.d.). Benzoic acid.
- CymitQuimica. (n.d.). CAS 85-52-9: 2-Benzoylbenzoic acid.
- ResearchGate. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New, simple and accessible method creates potency-increasing structure in drugs | EurekAlert! [eurekalert.org]
- 4. byjus.com [byjus.com]
- 5. osha.gov [osha.gov]
- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylene Cylinders Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. soscleanroom.com [soscleanroom.com]
- 13. fishersci.com [fishersci.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. safetyware.com [safetyware.com]
- 16. cdc.gov [cdc.gov]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. oshacode.com [oshacode.com]
- 19. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
